(3-Chlorothiophen-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(3-chlorothiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c6-4-1-2-8-5(4)3-7;/h1-2H,3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZZDRHBGIXWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Chlorothiophen-2-yl)methanamine hydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of (3-Chlorothiophen-2-yl)methanamine Hydrochloride: A Medicinal Chemistry Perspective
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds are cornerstones in the design of novel therapeutics. Among these, the thiophene ring holds a position as a "privileged" structure, valued for its unique electronic properties and its ability to act as a bioisostere of the benzene ring.[1][2] this compound is a key synthetic intermediate that leverages this scaffold, serving as a versatile building block for a range of biologically active molecules, particularly those targeting the central nervous system.[3]
This technical guide provides a comprehensive analysis of the core basic properties of this compound. It is designed for researchers, medicinal chemists, and formulation scientists who understand that a molecule's success as a drug candidate is inextricably linked to its fundamental physicochemical characteristics. We will move beyond a simple data sheet to explore the causality behind why these properties, especially basicity (pKa), are critical drivers of a compound's pharmacokinetic and pharmacodynamic profile. Understanding and accurately measuring these parameters are not mere checkboxes in a development plan; they are foundational to rational drug design, enabling the strategic optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[4][5]
Chapter 1: Molecular Profile and Physicochemical Characteristics
This compound is the salt form of the primary amine (3-Chlorothiophen-2-yl)methanamine. The formation of a hydrochloride salt is a deliberate and common strategy in pharmaceutical chemistry.[6] Many amine-containing compounds are poorly soluble in water in their free base form; converting them to a salt dramatically increases aqueous solubility, which is a prerequisite for most formulation and administration routes.[6][7] This salt is a crystalline solid formed by the reaction of the basic nitrogen atom of the amine with hydrochloric acid.[6][7]
While a Material Safety Data Sheet (MSDS) for this compound indicates stability under recommended storage conditions, it often lists critical data points like melting point and solubility as "Not available".[8] This guide provides the scientific rationale and experimental frameworks necessary to determine these essential properties.
| Property | Data | Source |
| Chemical Name | This compound | [9] |
| Synonyms | 2-Aminomethyl-3-chlorothiophene HCl | [9] |
| CAS Number | 643088-03-3 | [9][10] |
| Molecular Formula | C₅H₇Cl₂NS | [3][11] |
| Molecular Weight | 184.09 g/mol | [3][11] |
| Storage | 2-8°C, sealed, dry | [3] |
| Incompatibilities | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents | [8] |
Chapter 2: The Cornerstone of Basicity - pKa and its Implications
The ionization constant (pKa) of a molecule is arguably its most important physicochemical parameter, as it dictates the compound's charge state at any given pH.[12][13] For a primary amine like (3-Chlorothiophen-2-yl)methanamine, the pKa refers to the equilibrium between its protonated (charged, R-NH₃⁺) and neutral (uncharged, R-NH₂) forms. This equilibrium, governed by the Henderson-Hasselbalch equation, has profound consequences for a drug's entire journey through the body.[4][5]
The ionization state directly impacts a molecule's ADMET profile:
-
Absorption : The pH-partition hypothesis states that only the neutral, more lipophilic form of a drug can passively diffuse across biological membranes, such as the gastrointestinal lining. The degree of ionization in the stomach (low pH) versus the intestine (higher pH) will therefore control the rate and extent of oral absorption.[4]
-
Distribution : The charge state affects how a drug binds to plasma proteins and its ability to penetrate tissues, including crossing the blood-brain barrier.[4]
-
Target Engagement : While the neutral form is key for crossing membranes, the charged (protonated) form is often essential for binding to the target receptor through ionic interactions or salt bridges.[13]
-
Metabolism & Excretion : Ionization influences clearance rates, as highly ionized compounds are typically more water-soluble and more readily excreted by the kidneys.[4]
Given these factors, the ability to modulate the pKa of a lead compound is a powerful tool in medicinal chemistry. Attenuating the basicity of an amine can be a key strategy to mitigate off-target liabilities, such as hERG channel inhibition, or to fine-tune solubility and permeability for an optimal pharmacokinetic profile.[13][14]
Caption: Ionization equilibrium of a primary amine at different pH values.
Chapter 3: Experimental Determination of Basicity (pKa)
Generating reliable and reproducible pKa data is essential for building predictive structure-activity relationships (SAR). The choice of method depends primarily on the compound's solubility and the required throughput.
Method Selection Workflow
The following workflow illustrates a logical approach to selecting the appropriate pKa determination method.
Caption: Decision workflow for selecting a pKa determination method.
Protocol 1: Potentiometric Titration
This is the gold-standard method due to its accuracy and direct measurement. It is suitable for compounds with sufficient aqueous solubility.[1][15]
-
Principle: The pH of a solution containing the amine hydrochloride is monitored as a standardized basic titrant (e.g., NaOH) is added incrementally. The amine hydrochloride acts as a weak acid. The pKa is equal to the pH at the half-equivalence point, where 50% of the compound has been neutralized to its free base form.[1]
-
Methodology:
-
Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a specific volume of deionized, CO₂-free water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Add standardized NaOH solution in small, precise increments using an auto-burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV). The pKa is the pH value recorded when half of the volume of titrant required to reach the equivalence point has been added.
-
Protocol 2: pKa Determination for Sparingly Soluble Compounds by RP-HPLC
For many drug candidates, aqueous solubility is too low for potentiometry. The RP-HPLC method is an excellent alternative.[16][17]
-
Principle: The retention time of an ionizable compound on a reverse-phase column is dependent on the pH of the mobile phase. The neutral form of the amine is more hydrophobic and will have a longer retention time, while the protonated form is more polar and will elute faster. By measuring the retention time across a range of mobile phase pH values, a sigmoidal curve can be generated. The pKa is the pH at the inflection point of this curve.[17]
-
Methodology:
-
System Setup: Use a standard HPLC system with a C18 column and a UV detector.
-
Buffer Preparation: Prepare a series of mobile phase buffers with identical organic modifier content (e.g., 50:50 Acetonitrile:Water) but spanning a range of pH values (e.g., from pH 2.5 to 10.5 in 0.5 pH unit increments).
-
Sample Preparation: Dissolve the compound in the organic modifier (e.g., Acetonitrile) to create a stock solution.
-
Analysis: For each pH buffer, equilibrate the column and inject the sample. Record the retention time (t_R).
-
Data Analysis: Plot the retention time (t_R) on the y-axis against the mobile phase pH on the x-axis. Fit the data to a sigmoidal Boltzmann equation. The pH value at the curve's inflection point corresponds to the compound's pKa.
-
| Method Comparison | Principle | Advantages | Disadvantages |
| Potentiometric Titration | Direct pH measurement during acid-base neutralization.[1] | High accuracy, low cost, considered the "gold standard".[15][16] | Requires good aqueous solubility and relatively large sample amount.[16] |
| RP-HPLC Method | Retention time changes with mobile phase pH due to ionization.[17] | Requires very small sample amount, suitable for poorly soluble compounds, can be automated for higher throughput.[16][17] | Indirect measurement, potential for matrix effects, requires careful buffer preparation. |
Chapter 4: Beyond pKa - Solubility and Stability of the Hydrochloride Salt
Aqueous Solubility
The primary reason for using the hydrochloride salt is to improve aqueous solubility.[6] It is crucial to quantify this property, especially its dependence on pH.
-
Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)
-
Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Sample Addition: Add an excess amount of this compound to a vial containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This pH-solubility profile is critical for predicting oral absorption and guiding formulation development.
-
Solid-State Stability
The physical and chemical stability of the salt form is vital for shelf-life and ensuring consistent product quality.
-
Rationale: Amine hydrochloride salts can be susceptible to physical changes (e.g., polymorphism) or chemical degradation, especially under stress conditions of high temperature and humidity. A key concern can be disproportionation, where the salt reverts to the free base and HCl gas, which can impact potency and performance.
-
Protocol: Accelerated Solid-State Stability Study
-
Sample Preparation: Place accurately weighed samples of the hydrochloride salt in open and closed vials.
-
Storage: Store the vials in controlled stability chambers at accelerated conditions (e.g., 40°C/75% Relative Humidity) for a set period (e.g., 1, 2, and 4 weeks). A control sample is kept at 5°C.
-
Testing: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Physical Form: Use X-Ray Powder Diffraction (XRPD) to check for any changes in the crystalline form.
-
-
Conclusion: A Strategic Overview
This compound is more than a simple chemical reagent; it is a carefully designed entity whose utility in drug development is governed by its fundamental basic properties. This guide has demonstrated that a deep understanding and precise experimental determination of its pKa, solubility, and stability are not routine exercises but are central to the principles of rational drug design. By characterizing these properties early and accurately, researchers can make informed decisions, optimize molecular design to enhance ADMET characteristics, and build a solid foundation for successful translation from a promising molecule into a viable therapeutic agent.[5][12]
References
- Popovska-Gorevski, M., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14.
- Manallack, D. T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496.
- Al-Iraqi, M. A., & Obaid, R. J. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 675-692.
- Practical Fragments. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50.
- Walter, E., et al. (2002).
- Taylor, R. D., et al. (2014). Acidic and Basic Drugs in Medicinal Chemistry: A Perspective. Journal of Medicinal Chemistry, 57(1), 4-22.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Manallack, D. T. (2013). The Significance of Acid/Base Properties in Drug Discovery. ResearchGate.
- Manallack, D. T., et al. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42, 485-496.
- Slideshare. (n.d.). pKa and log p determination.
- Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(11), 10-21.
- Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 935-968.
- Oxford Reference. (n.d.). Amine salts.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
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The Strategic Intermediate: A Deep Dive into (3-Chlorothiophen-2-yl)methanamine Hydrochloride
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unseen Pillar in Modern Therapeutics
In the intricate world of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, play a pivotal role as indispensable building blocks. (3-Chlorothiophen-2-yl)methanamine hydrochloride (CAS Number: 643088-03-3) is a prime example of such a strategic intermediate. This off-white, crystalline solid, with the molecular formula C₅H₇Cl₂NS and a molecular weight of 184.09 g/mol , has emerged as a crucial component in the synthesis of a class of life-saving antithrombotic agents.[1][2] Its deceptively simple structure, a thiophene ring bearing both a chloro and a methanamine hydrochloride substituent, belies its significance in providing the necessary scaffold for potent therapeutic agents, particularly those targeting the central nervous system and cardiovascular diseases.[1] This guide aims to provide an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery and development.
Physicochemical Properties and Structural Attributes
The physicochemical profile of this compound is fundamental to its utility in organic synthesis. While a definitive, experimentally determined melting point is not consistently reported across publicly available literature, its solid nature at room temperature is well-established. It is known to be hygroscopic and should be stored in a dry, inert atmosphere, typically at 2-8°C.[1]
| Property | Value | Source |
| CAS Number | 643088-03-3 | [2] |
| Molecular Formula | C₅H₇Cl₂NS | [1] |
| Molecular Weight | 184.09 g/mol | [1] |
| Appearance | Off-white solid | |
| Storage | 2-8°C, under inert atmosphere | [1] |
The structural arrangement of the chloro and aminomethyl groups on the thiophene ring is key to its reactivity. The electron-withdrawing nature of the chlorine atom influences the reactivity of the thiophene ring, while the primary amine serves as a versatile handle for a wide array of chemical transformations.
Synthesis and Characterization: A Probable Pathway
Experimental Protocol (Hypothetical):
-
Reduction of 3-chloro-2-thiophenecarbonitrile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-chloro-2-thiophenecarbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared. To this solution, a reducing agent such as lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation setup (e.g., H₂ gas with a Raney nickel or palladium catalyst) would be employed. The reaction would be carefully monitored for the disappearance of the nitrile group.
-
Work-up and Isolation: Upon completion, the reaction is quenched, typically with a sequential addition of water and a sodium hydroxide solution if LiAlH₄ is used. The resulting mixture is then filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the free base, (3-chlorothiophen-2-yl)methanamine.
-
Salt Formation: The crude amine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid (e.g., HCl in ether or as a gas) is added. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound as a solid.
Characterization:
The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the thiophene ring protons and the methylene and amine protons. ¹³C NMR would provide signals for the carbon atoms in the thiophene ring and the methylene group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base and a characteristic fragmentation pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic ring, and the C-Cl bond.
While specific spectral data is not publicly available, researchers would need to acquire and interpret this data to confirm the structure and purity of the compound.
Application in Drug Discovery: A Cornerstone for Thienopyridine Antiplatelet Agents
The primary and most significant application of this compound is as a key intermediate in the synthesis of thienopyridine-class antiplatelet drugs. These drugs are crucial in the prevention of thrombosis and are widely prescribed for patients with a history of heart attack, stroke, and peripheral artery disease. Notable examples include Prasugrel.
The synthesis of these complex molecules often involves the condensation of the (3-Chlorothiophen-2-yl)methanamine moiety with another complex fragment to construct the final drug scaffold. The thiophene ring and its substituents in the final API are critical for its biological activity, specifically for its interaction with the P2Y₁₂ receptor on platelets.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion: A Small Molecule with a Large Impact
This compound stands as a testament to the critical role of synthetic intermediates in the pharmaceutical industry. Its strategic importance in the construction of potent thienopyridine antiplatelet agents underscores the necessity of a thorough understanding of its properties, synthesis, and handling. As drug discovery continues to evolve, the demand for such well-characterized and versatile building blocks will undoubtedly grow, further solidifying the place of molecules like this compound in the armamentarium of medicinal chemists.
References
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An In-depth Technical Guide to the Synthesis of (3-Chlorothiophen-2-yl)methanamine Hydrochloride
This guide provides a comprehensive overview of the synthesis of (3-Chlorothiophen-2-yl)methanamine hydrochloride, a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) drugs and antipsychotic medications. The structural features of this compound make it a valuable building block for further chemical modifications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed protocols and the scientific rationale behind the synthetic strategy.
Introduction
This compound is a primary amine attached to a chlorinated thiophene ring. The thiophene moiety is a common scaffold in medicinal chemistry, and the presence of a chlorine atom and a methylamine group at specific positions allows for diverse downstream functionalization. The synthesis of this compound is typically achieved through a two-step process: the formylation of 3-chlorothiophene to yield the key aldehyde intermediate, followed by a reductive amination to introduce the aminomethyl group and subsequent conversion to its hydrochloride salt for improved stability and handling.
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the introduction of a formyl group onto the 3-chlorothiophene ring, a classic transformation for which the Vilsmeier-Haack reaction is particularly well-suited. The second stage is the conversion of the resulting aldehyde to the target primary amine hydrochloride via reductive amination.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 3-Chlorothiophen-2-carbaldehyde
The synthesis of the aldehyde precursor is a critical first step. The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this reaction, a formylating agent, the Vilsmeier reagent, is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the 3-chlorothiophene.
Reaction Mechanism: Vilsmeier-Haack Formylation
The mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic attack on the thiophene ring.
Caption: Vilsmeier-Haack reaction mechanism.
Experimental Protocol: Synthesis of 3-Chlorothiophen-2-carbaldehyde
This protocol is based on established procedures for the formylation of thiophenes.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chlorothiophene | 118.58 | 50.0 g | 0.422 |
| N,N-Dimethylformamide (DMF) | 73.09 | 33.9 g (36 ml) | 0.464 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 71.3 g (43 ml) | 0.465 |
| Dichloromethane (DCM) | 84.93 | 500 ml | - |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | ~500 ml | - |
| Brine | - | 200 ml | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N,N-dimethylformamide (36 ml) and cool the flask in an ice-water bath.
-
Slowly add phosphorus oxychloride (43 ml) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Cool the mixture again in an ice-water bath and add a solution of 3-chlorothiophene (50.0 g) in dichloromethane (100 ml) dropwise, maintaining the internal temperature below 15 °C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 40-45 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice-water bath and carefully quench the reaction by the slow addition of crushed ice (~200 g).
-
Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 100 ml).
-
Combine the organic layers, wash with brine (200 ml), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 3-Chlorothiophen-2-carbaldehyde as a pale yellow oil.
Part 2: Synthesis of this compound
The conversion of the aldehyde to the primary amine is achieved through reductive amination. This process involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the amine. Modern catalytic methods using hydrogen gas are efficient and generate minimal waste.
Reaction Mechanism: Reductive Amination
The reductive amination proceeds via the formation of a hemiaminal, which then dehydrates to an imine. The imine is then reduced to the corresponding amine.
A Technical Guide to the Structural Elucidation of (3-Chlorothiophen-2-yl)methanamine Hydrochloride
Foreword
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. The journey from a promising molecule to a viable therapeutic candidate is paved with rigorous analytical challenges. This guide provides an in-depth, technical exploration of the structural elucidation of (3-Chlorothiophen-2-yl)methanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Our focus extends beyond a mere recitation of methods; we delve into the scientific rationale behind the multi-pronged analytical strategy, offering insights honed from extensive experience in the field. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to definitively confirm the structure of complex heterocyclic amines.
Introduction: The Significance of this compound
This compound is a substituted thiophene derivative that serves as a versatile building block in medicinal chemistry.[1] The thiophene ring is a privileged scaffold in numerous marketed drugs due to its unique electronic properties and ability to engage in various biological interactions.[2][3] The presence of a chlorine atom and an aminomethyl group on the thiophene ring provides reactive handles for further chemical modifications, making it a valuable precursor for creating libraries of potential drug candidates.
Given its role as a critical starting material, unambiguous confirmation of its structure is paramount. Any ambiguity, such as positional isomerism of the chlorine atom or impurities, could lead to the synthesis of incorrect final compounds, resulting in significant loss of time and resources, and potentially impacting the safety and efficacy of the end product. This guide, therefore, presents a systematic and self-validating approach to the structural elucidation of this important molecule.
A Multi-Technique Approach to Structural Confirmation
The definitive determination of a molecule's structure, particularly a hydrochloride salt of a primary amine, necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data builds a comprehensive and irrefutable picture. Our workflow is designed to be self-validating, where the results from one technique corroborate the findings of another.
Caption: A logical workflow for the structural elucidation of this compound.
Mass Spectrometry: The First Glimpse
Mass spectrometry (MS) provides the foundational data points of molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is the technique of choice.
Experimental Protocol:
-
Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode is selected to detect the protonated molecule.
-
Sample Preparation: The compound is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Data Acquisition: The sample is infused directly into the ESI source. The TOF analyzer provides high mass accuracy, which is crucial for determining the elemental formula.
Expected Results and Interpretation:
The ESI-MS spectrum is expected to show the molecular ion peak for the free base, [M+H]+, where M is (3-Chlorothiophen-2-yl)methanamine. The hydrochloride salt will dissociate in the ESI source, and the chloride ion is generally not observed in positive ion mode.[4]
| Parameter | Expected Value | Significance |
| Molecular Formula | C5H6ClNS | Formula of the free base. |
| Exact Mass | 147.9964 | Calculated for [C5H7ClNS]+. |
| Observed m/z | ~147.9965 | High-resolution measurement confirming the elemental composition. |
| Isotopic Pattern | A characteristic [M+H]+ to [M+2+H]+ ratio of approximately 3:1. | This pattern is a definitive indicator of the presence of one chlorine atom. |
The fragmentation pattern observed in tandem MS (MS/MS) experiments can further support the proposed structure. For instance, the loss of the aminomethyl group (-CH2NH2) would be a characteristic fragmentation pathway for this molecule.
Infrared Spectroscopy: Identifying Key Functional Groups
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For a primary amine hydrochloride, the IR spectrum has distinct features that differentiate it from the corresponding free amine.[4][5][6]
Experimental Protocol:
-
Instrument: An FTIR spectrometer.
-
Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1.
Expected Spectral Features and Interpretation:
| Wavenumber (cm-1) | Assignment | Interpretation |
| ~3200-2800 | N-H stretching (broad) | This broad and complex absorption is characteristic of the ammonium salt (-NH3+) group and is a key indicator of the hydrochloride salt form.[5][6] |
| ~1620-1560 | N-H bending (asymmetric) | Confirms the presence of the NH3+ group.[4] |
| ~1550-1500 | N-H bending (symmetric) | Further confirmation of the ammonium salt.[4] |
| ~1450-1400 | C-H bending (thiophene ring) | Indicates the presence of the aromatic thiophene ring. |
| ~800-700 | C-Cl stretching | A band in this region is indicative of the carbon-chlorine bond. |
| ~700-600 | C-S stretching | Characteristic of the thiophene ring. |
The presence of the broad ammonium stretching bands and the specific N-H bending vibrations are crucial for confirming that the compound is indeed a hydrochloride salt.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is employed to assemble the complete structural picture.
Experimental Protocol:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for amine hydrochlorides.
-
Experiments:
-
1H NMR: To identify the number and environment of protons.
-
13C NMR: To identify the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Predicted NMR Data and Interpretation:
Structure and Numbering:
(Attached to C2 is a CH2NH3+ group)
1H NMR (400 MHz, DMSO-d6):
-
δ ~8.5 ppm (broad singlet, 3H): Protons of the NH3+ group. The broadness is due to quadrupolar broadening from the nitrogen atom and exchange with residual water.
-
δ ~7.6 ppm (doublet, 1H, J ≈ 6 Hz): Proton on C5 of the thiophene ring.
-
δ ~7.1 ppm (doublet, 1H, J ≈ 6 Hz): Proton on C4 of the thiophene ring. The coupling constant of ~6 Hz is typical for adjacent protons on a thiophene ring.[7]
-
δ ~4.5 ppm (singlet, 2H): Protons of the methylene (-CH2-) group. The singlet nature arises from the lack of adjacent protons.
13C NMR (100 MHz, DMSO-d6):
-
δ ~135-140 ppm: Quaternary carbon C2, attached to the electron-withdrawing CH2NH3+ group.
-
δ ~125-130 ppm: Quaternary carbon C3, attached to the chlorine atom.
-
δ ~128-132 ppm: Methine carbon C5.
-
δ ~126-130 ppm: Methine carbon C4.
-
δ ~35-40 ppm: Methylene carbon (-CH2-).
2D NMR Interpretation:
Caption: Key 2D NMR correlations for this compound.
-
COSY: A cross-peak between the signals at ~7.6 ppm and ~7.1 ppm confirms that these two protons are coupled, and therefore adjacent, on the thiophene ring.
-
HSQC: Correlates the proton signals to their directly attached carbons, confirming the assignments made in the 1D spectra.
-
HMBC: This is the key experiment for establishing the substitution pattern.
-
A correlation from the methylene protons (~4.5 ppm) to the quaternary carbon C2 (~135-140 ppm) and C3 (~125-130 ppm) confirms that the aminomethyl group is at position 2.
-
A correlation from the C5 proton (~7.6 ppm) to the chlorinated carbon C3 (~125-130 ppm) definitively places the chlorine atom at position 3.
-
A correlation from the C4 proton (~7.1 ppm) to the C2 carbon further solidifies the overall connectivity.
-
Single-Crystal X-ray Diffraction: The Definitive Proof
While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof by determining the three-dimensional arrangement of atoms in the solid state.[2][3][8]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).[8]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined.[8]
Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also show the ionic interaction between the ammonium group (-NH3+) and the chloride anion (Cl-), providing definitive proof of the hydrochloride salt form. The analysis would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding between the ammonium protons and the chloride ions.
Conclusion: A Self-Validating and Comprehensive Analysis
The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. Each technique provides crucial, and often overlapping, information that collectively builds a robust and self-validating case for the proposed structure.
-
Mass Spectrometry confirms the molecular formula and the presence of a chlorine atom.
-
Infrared Spectroscopy identifies the key functional groups, particularly the ammonium salt characteristic of the hydrochloride form.
-
NMR Spectroscopy , through a combination of 1D and 2D experiments, meticulously maps the atomic connectivity, definitively establishing the substitution pattern on the thiophene ring.
-
Single-Crystal X-ray Diffraction , where feasible, provides the ultimate and irrefutable three-dimensional structure.
By following this comprehensive workflow, researchers and drug development professionals can have the highest degree of confidence in the identity and purity of their chemical entities, ensuring a solid foundation for subsequent research and development activities.
References
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- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.
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Navigating the Spectroscopic Landscape of (3-Chlorothiophen-2-yl)methanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(3-Chlorothiophen-2-yl)methanamine hydrochloride is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a diverse array of pharmacologically active agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound. By integrating predicted data based on established principles and spectral data from analogous compounds, this guide offers a robust framework for the characterization of this important synthetic intermediate. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not only the expected spectral features but also the underlying scientific rationale for these predictions. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiophene-based compounds.
Introduction: The Significance of this compound in Drug Discovery
The thiophene scaffold is a privileged heterocycle in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an attractive moiety for molecular design. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position and an aminomethyl group at the 2-position, offers a versatile platform for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.
Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug development. It provides unequivocal proof of a molecule's identity, purity, and structure. This guide is structured to provide a detailed exposition of the key spectroscopic techniques used to characterize this compound, offering insights into the interpretation of the resulting data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the thiophene ring protons and the aminomethyl group. The predicted chemical shifts are based on the analysis of structurally related thiophene derivatives.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Thiophene H-4 | ~7.2 - 7.4 | Doublet | ~5 - 6 | The proton at the 4-position is coupled to the proton at the 5-position. |
| Thiophene H-5 | ~7.6 - 7.8 | Doublet | ~5 - 6 | The proton at the 5-position is coupled to the proton at the 4-position and is typically downfield due to its proximity to the sulfur atom. |
| Methylene (-CH₂-) | ~4.2 - 4.4 | Singlet (broad) | - | The methylene protons adjacent to the thiophene ring are expected to be deshielded. The signal may be broadened due to coupling with the quadrupolar nitrogen atom and exchange with the solvent. |
| Amine (-NH₃⁺) | ~8.5 - 9.5 | Singlet (broad) | - | The protons of the ammonium group are expected to be significantly downfield and will likely appear as a broad singlet due to rapid exchange with any residual water in the solvent and quadrupolar broadening. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are derived from data on substituted thiophenes.[1][4]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Thiophene C-2 | ~138 - 142 | The carbon bearing the aminomethyl group is expected to be in this region. |
| Thiophene C-3 | ~128 - 132 | The carbon attached to the chlorine atom will be deshielded. |
| Thiophene C-4 | ~126 - 130 | Aromatic carbon of the thiophene ring. |
| Thiophene C-5 | ~124 - 128 | Aromatic carbon of the thiophene ring. |
| Methylene (-CH₂-) | ~35 - 40 | The aliphatic carbon of the aminomethyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1]
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is a good solvent for amine hydrochlorides.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Diagram 1: NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the amine salt and the substituted thiophene ring.[5][6]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200-2800 | Strong, Broad | N-H stretching | Ammonium (-NH₃⁺) |
| ~3100 | Medium | C-H stretching | Aromatic (Thiophene) |
| ~2900 | Medium | C-H stretching | Aliphatic (-CH₂-) |
| 1600-1500 | Medium | N-H bending | Ammonium (-NH₃⁺) |
| ~1450 | Medium | C=C stretching | Aromatic (Thiophene) |
| ~1100-1000 | Medium | C-Cl stretching | Chloro-thiophene |
| ~850-700 | Strong | C-H out-of-plane bending | Substituted Thiophene |
Experimental Protocol for FTIR Data Acquisition
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Diagram 2: FTIR KBr Pellet Preparation Workflow
Caption: The logical flow of an ESI-MS experiment.
Conclusion: A Unified Spectroscopic Portrait
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive picture of its expected NMR, IR, and MS spectra. The provided protocols and interpretive rationale are intended to empower researchers in their synthetic and analytical endeavors. As with any novel compound, the acquisition of experimental data is the ultimate confirmation of its structure. However, this guide serves as a robust starting point for the confident identification and characterization of this valuable building block in the ongoing quest for new therapeutic agents.
References
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- ResearchGate. (2025).
- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... [Link]
- MDPI. (n.d.). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. [Link]
- Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18.
- ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones …. [Link]
- Oregon State University. (n.d.). 13 C NMR Chemical Shifts. [Link]
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]
- Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1.
- PubMed Central. (n.d.). N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. [Link]
- Wikipedia. (n.d.).
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- SpectraBase. (n.d.). Thiophen-2-yl-m-tolylmethanone. [Link]
- ResearchGate. (n.d.). Synthesis, Characterization, Structural Elucidation and Hirshfeld Surface Analysis of (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one. [Link]
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
- Chemistry LibreTexts. (2020). 11.
- ResearchGate. (2025). (PDF) Experimental and Theoretical Examination of 2-(Thiophen-2 Yl)
- YouTube. (2016).
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- ResearchGate. (n.d.). FTIR spectra of the lamotrigine, cyclamic acid, and their salt. [Link]
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- ResearchGate. (2025). ChemInform Abstract: Synthesis and Spectral Characterization of N-[2-(4-Halophenoxy)-3- (3-chlorophenyl) -3,4-dihydro-2H-1,3,2-λ5-benzoxazaphosphinin-2-yliden] -N-Substituted Amines by the Staudinger Reaction. | Request PDF. [Link]
- PubChemLite. (n.d.). (5-chlorothiophen-3-yl)methanamine hydrochloride (C5H6ClNS). [Link]
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- Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. [Link]
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Literature review of 3-chloro-2-thiophenemethanamine HCl
An In-Depth Technical Guide to 3-Chloro-2-thiophenemethanamine Hydrochloride: Synthesis, Characterization, and Application
Abstract
3-Chloro-2-thiophenemethanamine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role as a critical building block in the synthesis of advanced pharmaceutical compounds. Its thiophene moiety, substituted with both a chloro and an aminomethyl group, provides a unique scaffold for constructing complex molecular architectures. This technical guide offers a comprehensive review for researchers and drug development professionals, detailing the compound's synthesis, rigorous analytical characterization, key applications in medicinal chemistry—most notably in the synthesis of the antiplatelet agent Prasugrel—and essential safety protocols. By synthesizing information from established literature and patents, this document serves as a practical resource, emphasizing the causality behind experimental choices and providing validated, step-by-step methodologies.
Introduction and Strategic Importance
3-Chloro-2-thiophenemethanamine hydrochloride (CAS No. 116478-74-5 [assumed from context, specific HCl salt CAS may vary]) is a substituted thiophene derivative of significant interest in the pharmaceutical industry. The thiophene ring is a well-established isostere for a benzene ring in medicinal chemistry, often introduced to modulate potency, selectivity, and pharmacokinetic properties of a drug candidate. The presence of a reactive aminomethyl group at the 2-position and a chlorine atom at the 3-position makes this compound a versatile synthon.
Its most prominent application is as a key intermediate in the production of Prasugrel, a third-generation thienopyridine antiplatelet drug used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome.[1][2] The structural integrity and purity of this intermediate are paramount, as they directly impact the yield and quality of the final active pharmaceutical ingredient (API).
Physicochemical Properties
A summary of the key properties of the parent compound, 3-chloro-2-thiophenemethylamine, is presented below. The hydrochloride salt form enhances stability and water solubility, making it more suitable for handling and subsequent reactions in aqueous or polar protic media.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClNS | [3] |
| Molecular Weight | 147.63 g/mol | [3] |
| Form | Typically a solid in its HCl salt form | General Knowledge |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
Synthesis Methodology: A Multi-Step Approach
The synthesis of 3-chloro-2-thiophenemethanamine is not a trivial, single-step process. It typically originates from more readily available precursors like 3-chlorothiophene-2-carboxylic acid. The following pathway represents a logical and field-proven approach, explaining the rationale behind each transformation.
Overall Synthesis Workflow
The conversion involves a series of standard organic transformations: activation of a carboxylic acid, formation of an amide, and subsequent reduction to the target amine.
Caption: A representative synthetic pathway for 3-Chloro-2-thiophenemethanamine HCl.
Detailed Experimental Protocol
This protocol is a synthesized representation of standard laboratory procedures for the transformations outlined above.
Step 1: Synthesis of 3-Chlorothiophene-2-carbonyl chloride
-
Rationale: The carboxylic acid must be "activated" to facilitate nucleophilic attack by ammonia in the next step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.[4]
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-chlorothiophene-2-carboxylic acid (1.0 eq).
-
Add excess thionyl chloride (SOCl₂, ~2.0-3.0 eq) either neat or with a non-protic solvent like toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction's completion by quenching a small aliquot with methanol and analyzing via TLC or GC-MS to confirm the disappearance of the starting material.
-
Once complete, allow the mixture to cool and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
-
Step 2: Synthesis of 3-Chlorothiophene-2-carboxamide
-
Rationale: The activated acid chloride is highly electrophilic and reacts readily with a nucleophile like ammonia to form a stable amide bond. Using a concentrated aqueous solution of ammonium hydroxide provides the ammonia source.
-
Procedure:
-
Cool a beaker of concentrated ammonium hydroxide (~28-30%) in an ice bath.
-
Slowly add the crude 3-chlorothiophene-2-carbonyl chloride from the previous step to the cold, stirred ammonium hydroxide solution. This reaction is highly exothermic and should be performed with caution.
-
A precipitate (the amide) will form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water to remove any ammonium salts.
-
Dry the product under vacuum to yield the crude 3-chlorothiophene-2-carboxamide. It can be recrystallized from an ethanol/water mixture if higher purity is needed.
-
Step 3: Reduction of Amide to 3-Chloro-2-thiophenemethanamine
-
Rationale: A strong reducing agent is required to reduce the stable amide functional group to an amine. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this transformation. It must be handled with extreme care in an anhydrous environment.
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-2.5 eq) in an anhydrous ether like tetrahydrofuran (THF).
-
In a separate flask, dissolve the 3-chlorothiophene-2-carboxamide (1.0 eq) in anhydrous THF.
-
Slowly add the amide solution to the stirred LiAlH₄ suspension via a dropping funnel. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting amide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and for producing a granular, easily filterable aluminum salt precipitate.
-
Stir the resulting mixture for 30 minutes, then filter off the aluminum salts. Wash the filter cake with additional THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude 3-chloro-2-thiophenemethanamine free base as an oil.
-
Step 4: Formation of the Hydrochloride Salt
-
Rationale: Converting the oily free-base amine to its hydrochloride salt facilitates its purification (often by recrystallization) and improves its stability and handling characteristics.
-
Procedure:
-
Dissolve the crude amine from the previous step in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether or dioxane (typically 1M to 4M) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-chloro-2-thiophenemethanamine HCl.
-
Characterization and Analytical Protocols
Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations for 3-Chloro-2-thiophenemethanamine HCl |
| ¹H NMR | Aromatic protons on the thiophene ring (doublets, ~7.0-7.5 ppm). A singlet or broad singlet for the -CH₂- group adjacent to the nitrogen (~4.0-4.5 ppm). A broad singlet for the -NH₃⁺ protons (~8.0-9.0 ppm, may exchange with D₂O).[5] |
| ¹³C NMR | Four distinct signals for the thiophene ring carbons, including the carbon bearing the chlorine atom. A signal for the methylene (-CH₂-) carbon. |
| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the free base (m/z ≈ 148.0), showing a characteristic isotopic pattern for one chlorine atom (M+2 peak is ~1/3 the intensity of the M peak). |
| IR Spectroscopy | N-H stretching bands (broad, ~2500-3000 cm⁻¹) characteristic of an ammonium salt. C-H stretching for the aromatic and methylene groups. C=C stretching for the thiophene ring. C-Cl stretching band. |
Protocol for NMR Sample Preparation
-
Accurately weigh 5-10 mg of the 3-chloro-2-thiophenemethanamine HCl sample.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it does not exchange with the amine protons, allowing them to be observed.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and other relevant spectra as needed.[6]
Application in the Synthesis of Prasugrel
The primary industrial application of 3-chloro-2-thiophenemethanamine HCl is in the synthesis of Prasugrel. It serves as the nucleophilic component that builds the core thienopyridine ring system of the drug.
Caption: Reaction of 3-chloro-2-thiophenemethanamine in Prasugrel synthesis.
In this key step, the amine nitrogen of 3-chloro-2-thiophenemethanamine acts as a nucleophile, displacing a leaving group (like bromide) on a cyclopropyl ketone fragment.[1][7] This is followed by further transformations, including acylation, to yield the final Prasugrel molecule. The choice of base and solvent for this alkylation is critical to maximize yield and minimize side-product formation.
Safety, Handling, and Storage
3-Chloro-2-thiophenemethanamine HCl and its precursors are hazardous chemicals that require strict safety protocols.
GHS Hazard Information
Based on data for structurally similar compounds, the following hazards are anticipated.[8]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
H290: May be corrosive to metals.
Personal Protective Equipment (PPE) and Handling
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Must be inspected before use. | To prevent skin contact, which can cause severe burns.[9] |
| Eye Protection | Safety glasses with side-shields and a face shield. | To protect against splashes that can cause severe eye damage.[9] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Ventilation | Handle only in a certified chemical fume hood. | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[8] |
First Aid and Emergency Procedures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Storage
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. The container must be kept tightly closed. Store locked up in a corrosive-resistant container.[8]
Conclusion
3-Chloro-2-thiophenemethanamine hydrochloride is more than a simple chemical; it is an enabling intermediate for the production of life-saving pharmaceuticals like Prasugrel. Understanding its synthesis, from the activation of its carboxylic acid precursor to the final salt formation, is crucial for process chemists. The causality behind each step—reagent choice, reaction conditions, and workup procedures—directly influences the efficiency and scalability of the process. Coupled with rigorous analytical characterization and strict adherence to safety protocols, researchers can confidently utilize this valuable building block in the ongoing development of novel therapeutics.
References
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- ResearchGate. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE.
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Chemical stability of (3-Chlorothiophen-2-yl)methanamine hydrochloride
An In-depth Technical Guide to the Chemical Stability of (3-Chlorothiophen-2-yl)methanamine hydrochloride
Introduction: The Imperative of Stability
This compound (CAS No: 643088-03-3) is a substituted thiophene derivative that serves as a critical building block in medicinal chemistry and drug discovery. The inherent reactivity of the thiophene ring, combined with the presence of a chloro substituent and a primary amine hydrochloride, presents a unique chemical landscape.[1] Understanding the stability of this molecule is not merely an academic exercise; it is a fundamental requirement for the development of safe, effective, and reliable pharmaceutical products.[2][3] Degradation of an active pharmaceutical ingredient (API) or intermediate can lead to loss of potency, formation of potentially toxic impurities, and unpredictable performance, making a thorough stability assessment a critical-path activity in the drug development lifecycle.[4][5]
This guide provides a comprehensive technical overview of the chemical stability of this compound. We will delve into its intrinsic structural liabilities, propose potential degradation pathways, and provide detailed, field-proven protocols for executing forced degradation studies. The ultimate goal is to equip researchers, scientists, and drug development professionals with the knowledge to design robust formulations, establish appropriate storage conditions, and develop validated analytical methods for this important chemical entity.
Intrinsic Stability Profile: A Structural Analysis
The stability of this compound is dictated by the interplay of its constituent functional groups. A proactive analysis of the molecule's structure allows us to anticipate its behavior under various environmental stresses.
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl₂NS | [6][7] |
| Molecular Weight | 184.09 g/mol | [6][7] |
| CAS Number | 643088-03-3 | [6][8] |
Key Structural Features and Their Stability Implications:
-
Thiophene Ring: The sulfur-containing aromatic ring is electron-rich and susceptible to oxidative degradation, primarily at the sulfur atom, which can lead to the formation of thiophene S-oxides.[1][9] While more stable than its furan counterpart, the thiophene ring can undergo reactions that compromise its aromaticity and structure.[10]
-
Chloro Substituent: The C-Cl bond on the thiophene ring can be susceptible to nucleophilic substitution, particularly under hydrolytic conditions at non-neutral pH. This could lead to the formation of hydroxy- or other substituted derivatives.
-
Aminomethyl Group: The primary amine is a nucleophilic center and a base. In its hydrochloride salt form, it is protonated, which generally increases stability in aqueous solutions by reducing its nucleophilicity.[11] However, this equilibrium is pH-dependent. At higher pH values, the free amine is regenerated, increasing its reactivity and susceptibility to oxidative and other degradation pathways.[12][13]
-
Hydrochloride Salt: The salt form enhances water solubility but also establishes a pH-dependent equilibrium in solution. The stability of amine salts is often greatest in acidic conditions, with degradation rates increasing as the pH becomes neutral or alkaline.[14][15]
Potential Degradation Pathways
Based on the structural analysis, we can hypothesize several key degradation pathways that must be investigated experimentally. These pathways are not mutually exclusive and may occur concurrently under certain conditions.
Caption: Proposed degradation pathways under various stress conditions.
Experimental Design: The Forced Degradation Study
To elucidate the degradation pathways and develop a stability-indicating method, a forced degradation (or stress testing) study is essential.[3][16] This involves intentionally exposing the compound to conditions more severe than accelerated stability testing to generate degradation products.[4][5] The outcomes of this study are foundational for demonstrating the specificity of analytical methods used in long-term stability programs, as mandated by regulatory bodies.[17][18]
The overall workflow involves stressing the API, neutralizing the samples, and analyzing them with a high-resolution chromatographic method against an unstressed control.
Caption: General experimental workflow for forced degradation studies.
Protocols for Forced Degradation Studies
The following protocols are designed to induce approximately 5-20% degradation of the active substance. Significant degradation beyond this range can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions.[2]
Sample Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a methanol:water mixture). This stock will be used for hydrolytic, oxidative, and photolytic solution-state studies. For solid-state studies, use the neat API powder.
Acidic Hydrolysis
-
Objective: To assess susceptibility to acid-catalyzed degradation.
-
Protocol:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent volume of 0.1 M Sodium Hydroxide (NaOH) to halt the reaction.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Causality: The use of elevated temperature accelerates the reaction, while 0.1 M HCl provides a sufficiently acidic environment to promote hydrolysis without causing immediate, complete degradation.[3]
Basic Hydrolysis
-
Objective: To assess susceptibility to base-catalyzed degradation.
-
Protocol:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent volume of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Causality: The basic conditions will deprotonate the amine hydrochloride, potentially increasing its reactivity. The hydroxide ions can act as nucleophiles, potentially attacking the C-Cl bond.[12]
Oxidative Degradation
-
Objective: To evaluate the molecule's stability in the presence of an oxidizing agent.
-
Protocol:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction by taking aliquots at various time points (e.g., 4, 8, 24, 48 hours).
-
Dilute directly with the mobile phase for analysis.
-
-
Causality: Hydrogen peroxide is a common oxidizing agent used in stress testing. It is expected to target the electron-rich sulfur atom of the thiophene ring, a known degradation pathway for such compounds.[5][9]
Thermal Degradation (Solid State)
-
Objective: To assess the stability of the solid form of the compound at elevated temperatures.
-
Protocol:
-
Place a thin layer (approx. 5-10 mg) of the solid API in a glass vial.
-
Store the vial in a calibrated oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution at a known concentration for analysis.
-
-
Causality: This test evaluates the intrinsic thermal stability of the crystal lattice and can reveal degradation pathways like polymerization or decomposition that are unique to the solid state.[19]
Photostability
-
Objective: To determine if the compound is sensitive to light, following ICH Q1B guidelines.[18]
-
Protocol:
-
Expose the solid API and a solution (e.g., 1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Maintain a constant temperature for all samples.
-
After exposure, prepare the solid sample for analysis and analyze both solid and solution samples.
-
-
Causality: Thiophene-containing compounds can be photosensitive. UV energy can be absorbed by the aromatic ring, leading to excited states that may undergo ring-opening, polymerization, or other reactions.[10][20]
Development of a Stability-Indicating Analytical Method (SIAM)
A robust SIAM is critical for accurately quantifying the parent compound and separating it from all potential degradation products.[21][22] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[23]
HPLC Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amines. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is used initially to elute all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | 240 nm (or as determined by UV scan) | Wavelength should be at the λmax of the parent compound. |
| Injection Vol. | 10 µL |
-
Method Validation (Specificity):
-
Inject individual solutions from each stress condition (acid, base, oxidative, thermal, photolytic).
-
Inject a composite mixture of all stressed samples.
-
Trustworthiness Check: The method is considered "stability-indicating" only if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.
-
Utilize the DAD to perform peak purity analysis on the parent peak in the presence of degradants. The peak should be spectrally homogenous, confirming no co-elution.[23]
-
Data Interpretation and Storage Recommendations
Summary of Potential Forced Degradation Results
The following table presents a hypothetical summary of results from the forced degradation studies.
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) | Inferred Liability |
| 0.1 M HCl, 60°C, 24h | < 5% | Minor unknown peaks | Stable to acid |
| 0.1 M NaOH, 60°C, 24h | 15% | RRT 0.85 (Hydroxy-derivative?) | Susceptible to base hydrolysis |
| 3% H₂O₂, RT, 48h | 20% | RRT 1.10 (S-Oxide?) | Susceptible to oxidation |
| Solid, 80°C, 7 days | < 2% | None detected | Thermally stable in solid form |
| Photolysis (ICH Q1B) | 10% | Multiple minor peaks | Photosensitive |
Storage and Handling Recommendations
Based on the hypothetical data, this compound demonstrates sensitivity to basic pH, oxidation, and light. Therefore, the following storage and handling procedures are recommended:
-
Storage: Store in well-sealed, airtight containers to protect from atmospheric moisture and oxygen.[24] Use amber glass or other light-protective packaging. Store at controlled room temperature, avoiding excessive heat.
-
Handling: In solution, maintain an acidic pH (pH 3-5) to ensure maximum stability. Avoid exposure of solutions to strong light. Prepare solutions fresh and use them promptly.
Conclusion
This compound possesses distinct chemical moieties that render it susceptible to degradation via specific pathways, most notably oxidation, base-catalyzed hydrolysis, and photolysis. A comprehensive understanding of these liabilities, gained through systematic forced degradation studies, is paramount. The protocols and analytical strategies outlined in this guide provide a robust framework for characterizing the stability profile of this molecule. This essential data empowers scientists to make informed decisions during formulation development, define appropriate storage conditions and shelf-life, and ensure the overall quality, safety, and efficacy of any resulting pharmaceutical product.
References
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- PharmaCompass. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- ScienceDirect. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
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- PubMed. (1987, January). Degradation of substituted thiophenes by bacteria isolated from activated sludge.
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- ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Methods (SIAMS).
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- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
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- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Benchchem. (n.d.). Thiamine hydrochloride stability in aqueous solutions at varying pH and temperature.
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Solubility profile of (3-Chlorothiophen-2-yl)methanamine hydrochloride
An In-Depth Technical Guide to the Solubility Profile of (3-Chlorothiophen-2-yl)methanamine Hydrochloride
Foreword: The Foundational Role of Solubility in Drug Development
In the journey of a molecule from a laboratory curiosity to a therapeutic agent, few physicochemical properties are as fundamental and impactful as solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of its fate. Poor solubility can lead to erratic absorption, low bioavailability, and significant challenges in formulation, ultimately stalling or terminating the development of a promising candidate.[1][2] This guide is dedicated to a thorough exploration of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceutical agents.[3] By moving beyond simple data points to the underlying chemical principles and rigorous experimental methodologies, we aim to provide an authoritative resource for its effective application and optimization in pharmaceutical research.
Molecular Architecture and Its Solubility Implications
The solubility behavior of this compound is intrinsically linked to its molecular structure. A nuanced appreciation of its constituent parts is essential to predict and interpret its behavior in different solvent systems.
-
The Thiophene Core: The five-membered aromatic thiophene ring is the foundational scaffold. Thiophene itself is nonpolar and generally insoluble in water, preferring organic solvents like ethanol and ether.[4][5][6] This imparts a degree of lipophilicity to the molecule.
-
The Primary Amine Group (-CH₂NH₂): The methanamine substituent is the key to the compound's behavior as a base. The lone pair of electrons on the nitrogen atom acts as a proton acceptor. In its free base form, this group can participate in hydrogen bonding, but the overall solubility in water remains limited by the hydrophobic thiophene ring.
-
The Hydrochloride Salt: The formation of a hydrochloride salt is a deliberate and common strategy in pharmaceutical chemistry to enhance aqueous solubility. By reacting the basic amine with hydrochloric acid, the nitrogen atom becomes protonated (-CH₂NH₃⁺), forming an ionic salt with the chloride anion (Cl⁻). This ionic character dramatically increases the molecule's polarity, making it significantly more amenable to dissolution in polar solvents like water.[7][8]
-
The Chloro Substituent (-Cl): The chlorine atom attached to the thiophene ring is an electron-withdrawing group that can subtly influence the electronic properties and pKa of the molecule, but its primary contribution to solubility is a slight increase in lipophilicity.
This structural combination creates a molecule whose solubility is a delicate balance between the hydrophobic thiophene core and the ionizable, hydrophilic amine hydrochloride group. The dominant factor governing its solubility in aqueous systems is, unequivocally, the pH.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
Before delving into experimental design, it is crucial to differentiate between two commonly measured types of solubility, as confusing them can lead to flawed interpretations.[9][10]
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[1][2] While fast and useful for early-stage screening, it often overestimates true solubility because it can lead to the formation of supersaturated solutions or kinetically favored, less stable amorphous precipitates.[9][10]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of a compound in a specific solvent at a given temperature, after equilibrium has been reached between the dissolved and undissolved solid.[11][12] This is the "gold standard" for physicochemical characterization and is essential for formulation development and regulatory submissions.[5][12]
For the purposes of this in-depth guide, all protocols and discussions are centered on the determination of thermodynamic solubility , which provides the most accurate and reliable data for drug development decisions.
Diagram: The Interplay of Key Factors on Solubility
The following diagram illustrates the primary factors that must be controlled and considered when determining the solubility of an ionizable compound like this compound.
Caption: Core factors influencing the thermodynamic solubility of the target compound.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The Shake-Flask method is the universally recognized standard for determining equilibrium solubility.[13][14] The protocol described below is aligned with best practices and the principles outlined in the International Council for Harmonisation (ICH) M9 guideline for Biopharmaceutics Classification System (BCS)-based biowaivers.[14][15][16][17]
Objective
To determine the thermodynamic solubility of this compound across a physiologically relevant pH range and in common organic solvents at a controlled temperature.
Materials & Equipment
-
This compound (solid powder)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF) or centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Solvents/Buffers:
-
pH 1.2 (0.1 N HCl)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer)
-
Deionized Water
-
Methanol
-
Ethanol
-
Step-by-Step Methodology
-
Media Preparation: Prepare the required aqueous buffers according to standard pharmacopeial procedures.[16][17] Measure and confirm the final pH of each buffer solution. For organic solvents, use HPLC-grade reagents.
-
Sample Addition: Add an excess amount of solid this compound to a vial containing a precise volume (e.g., 5 mL) of the chosen medium. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting amount of ~10-20 mg is typically sufficient.
-
Equilibration:
-
Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[15][16]
-
Agitate the samples at a moderate speed (e.g., 100 rpm) for a predetermined period. A minimum of 24 hours is standard, but for compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary.[18][19]
-
Causality Check: To confirm equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured concentration no longer changes significantly.[19]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and separate the liquid from the solid phase using either:
-
Filtration: Use a syringe filter. Expert Tip: To mitigate potential drug adsorption to the filter membrane, discard the first portion of the filtrate before collecting the analytical sample.[19]
-
Centrifugation: Centrifuge the sample at high speed and carefully pipette the clear supernatant. This method is preferred for highly adsorptive compounds.[18]
-
-
pH Measurement: For the aqueous buffer samples, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[16][17]
-
Quantification by HPLC:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and create a series of calibration standards of known concentrations.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by HPLC-UV.
-
Calculate the concentration of the dissolved compound in the saturated solution using the calibration curve, accounting for the dilution factor. This value is the thermodynamic solubility.
-
Diagram: Shake-Flask Experimental Workflow
Caption: Standard workflow for thermodynamic solubility determination via the shake-flask method.
Data Presentation and Expected Profile
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 1: Illustrative Solubility Data for this compound
| Solvent/Medium | pH (at 37°C) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | 37 | [High] | [High] |
| Acetate Buffer | 4.5 | 37 | [Moderate-High] | [Moderate-High] |
| Phosphate Buffer | 6.8 | 37 | [Low-Moderate] | [Low-Moderate] |
| Deionized Water | ~5-6* | 37 | [Variable] | [Variable] |
| Methanol | N/A | 25 | [Expected Soluble] | [Expected Soluble] |
| Ethanol | N/A | 25 | [Expected Soluble] | [Expected Soluble] |
*The pH of an unbuffered solution of a hydrochloride salt will be acidic and dependent on concentration.
Interpreting the Expected Results
Based on the compound's structure as an amine hydrochloride, a distinct pH-dependent solubility profile is anticipated:
-
High Solubility at Low pH: In the highly acidic environment of pH 1.2, the amine will be fully protonated (cationic), maximizing its interaction with water molecules and leading to high solubility.
-
Decreasing Solubility with Increasing pH: As the pH increases towards the pKa of the conjugate acid (R-NH₃⁺), the equilibrium will shift towards the un-ionized free base (R-NH₂). This free base is significantly less polar and more lipophilic, causing a sharp decrease in aqueous solubility.
-
Solubility in Organic Solvents: The compound is expected to be soluble in polar organic solvents like methanol and ethanol, which can solvate both the ionic and organic parts of the molecule.[6]
Conclusion and Strategic Implications
A thorough and accurate determination of the solubility profile of this compound is a non-negotiable step in its journey through the pharmaceutical development pipeline. This guide has established the theoretical underpinnings of its solubility based on its molecular structure and has provided a robust, step-by-step protocol for its experimental determination using the gold-standard shake-flask method.
The anticipated pH-dependent solubility is a critical data set. High solubility in acidic conditions is favorable for dissolution in the stomach, but a significant drop in solubility at the more neutral pH of the small intestine could pose a risk for incomplete absorption. This knowledge, gained early, empowers scientists to make informed decisions, whether in selecting candidate molecules, designing appropriate formulations (e.g., using solubilizing excipients), or accurately interpreting results from biological assays. Adherence to these rigorous experimental principles ensures the generation of trustworthy and authoritative data, forming a solid foundation for successful drug development.
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The Versatile Scaffold: A Technical Guide to the Derivatives of (3-Chlorothiophen-2-yl)methanamine Hydrochloride for Advanced Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the identification of versatile starting materials is paramount to the rapid and efficient discovery of novel therapeutics. (3-Chlorothiophen-2-yl)methanamine hydrochloride has emerged as a pivotal building block, particularly in the synthesis of heterocyclic compounds with significant biological activity. Its unique structural features, including a reactive primary amine and a chlorinated thiophene ring, offer multiple avenues for chemical modification and the construction of complex molecular architectures.
This in-depth technical guide provides a comprehensive overview of the known and potential derivatives of this compound. We will delve into the synthetic pathways, structure-activity relationships (SAR), and therapeutic applications of these derivatives, with a particular focus on their utility in modern drug discovery programs. The information presented herein is intended to serve as a practical resource for scientists engaged in the design and synthesis of next-generation pharmaceuticals.
The Core Moiety: this compound
This compound is a readily available chemical intermediate.[1][2][3][4][5][6] Its structure is characterized by a thiophene ring substituted with a chlorine atom at the 3-position and a methanamine hydrochloride group at the 2-position. This arrangement of functional groups makes it an attractive starting material for several reasons:
-
Reactive Handle: The primary amine serves as a nucleophile, enabling a wide range of chemical transformations, including acylation, alkylation, and condensation reactions.
-
Structural Rigidity: The thiophene ring provides a degree of conformational constraint, which can be advantageous in designing ligands that bind to specific protein targets.
-
Modulation of Physicochemical Properties: The chlorine atom can influence the electronic properties of the thiophene ring and provide a site for further functionalization through cross-coupling reactions.
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex heterocyclic systems, particularly fused ring systems that are prevalent in many biologically active molecules.[7]
Key Derivatives and Their Synthesis
The derivatization of this compound can be broadly categorized into two main classes: N-acylated derivatives and fused heterocyclic systems.
N-Acyl and N-Sulfonyl Derivatives
A straightforward derivatization strategy involves the acylation or sulfonylation of the primary amine. This approach allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.
A solution of this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide, is treated with a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride salt and liberate the free amine. The reaction mixture is cooled to 0 °C, and acetyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the desired N-((3-chlorothiophen-2-yl)methyl)acetamide.
This general procedure can be adapted for the synthesis of a diverse library of amide and sulfonamide derivatives by varying the acylating or sulfonylating agent.
While specific biological data for N-acyl derivatives of (3-chlorothiophen-2-yl)methanamine are not extensively reported in the public domain, the introduction of different acyl groups can modulate the lipophilicity, hydrogen bonding capacity, and overall shape of the molecule. This can lead to interactions with a variety of biological targets. For instance, thiophene-containing amides have been investigated for their potential as antimicrobial and antitubercular agents.[8][9]
Fused Heterocyclic Systems: The Thieno[2,3-d]pyrimidines
One of the most significant applications of (3-chlorothiophen-2-yl)methanamine is in the synthesis of thieno[2,3-d]pyrimidines.[1][2][7][10] This fused heterocyclic system is a bioisostere of purine and is found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13][14][15]
The synthesis of the thieno[2,3-d]pyrimidine core from (3-chlorothiophen-2-yl)methanamine typically involves a multi-step sequence.
Caption: Conceptual workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.
Step 1: N-Formylation
This compound (1.0 eq) is suspended in an excess of formic acid. The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). The excess formic acid is removed under reduced pressure to yield N-((3-chlorothiophen-2-yl)methyl)formamide, which can often be used in the next step without further purification.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core
The crude N-((3-chlorothiophen-2-yl)methyl)formamide is treated with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is typically heated to an elevated temperature to drive the cyclization. This step results in the formation of the 4-chloro-thieno[2,3-d]pyrimidine intermediate.
Step 3: Nucleophilic Substitution
The 4-chloro substituent on the thieno[2,3-d]pyrimidine ring is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups at this position. For the synthesis of 4-amino derivatives, the 4-chloro intermediate is reacted with a primary or secondary amine in a suitable solvent, often with the addition of a base to scavenge the HCl generated. The reaction conditions (temperature, solvent, and base) will depend on the nucleophilicity of the amine.
The biological activity of thieno[2,3-d]pyrimidines is highly dependent on the nature and position of the substituents on the heterocyclic core.
| Position | Substituent | Potential Impact on Biological Activity |
| C4 | Amino, substituted amino, alkoxy, aryloxy | Crucial for interacting with the hinge region of kinases; modulates solubility and cell permeability. |
| C2 | Alkyl, aryl, heteroaryl | Can occupy hydrophobic pockets in the target protein; influences selectivity. |
| C5, C6 | Hydrogen, alkyl, aryl | Can be modified to fine-tune steric and electronic properties; potential for vectoral expansion into solvent-exposed regions. |
Table 1: General Structure-Activity Relationship Trends for Thieno[2,3-d]pyrimidine Derivatives.
For instance, in the context of kinase inhibition, the 4-amino group often forms a key hydrogen bond interaction with the hinge region of the ATP-binding site. Modifications at the C2 and C5/C6 positions can then be used to achieve potency and selectivity for a specific kinase target.
Thieno[2,3-d]pyrimidine derivatives have been investigated for a wide array of therapeutic applications:
-
Oncology: As inhibitors of various kinases, including EGFR, VEGFR, and CDKs.[11][12]
-
Inflammation: As inhibitors of inflammatory mediators.[1]
-
Infectious Diseases: As antibacterial, antifungal, and antiviral agents.[10][13]
Other Potential Derivatives
The reactivity of this compound is not limited to the formation of amides and thienopyrimidines. Other potential derivatives include:
-
Thieno[3,2-c]pyridines: Through Pictet-Spengler type reactions, this isomeric fused system can be accessed, which is also of interest in medicinal chemistry.[16][17][18][19]
-
N-Alkylated Derivatives: Reaction with alkyl halides can lead to secondary and tertiary amines, which can serve as intermediates for more complex molecules.
The exploration of these and other synthetic pathways will undoubtedly lead to the discovery of novel derivatives with unique biological properties.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of chemical derivatives. Its utility is particularly evident in the construction of thieno[2,3-d]pyrimidines, a privileged scaffold in medicinal chemistry. The ability to readily modify the core structure through various synthetic strategies provides a powerful platform for the development of new therapeutic agents. This guide has provided an overview of the key derivatives, their synthesis, and their potential applications, with the aim of inspiring further research and innovation in the field of drug discovery.
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The Strategic Utility of (3-Chlorothiophen-2-yl)methanamine Hydrochloride in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of the research applications of (3-Chlorothiophen-2-yl)methanamine hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical attributes and, most significantly, its strategic role in the synthesis of high-value therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile intermediate in their synthetic endeavors.
Foundational Insights: Understanding the Core Moiety
This compound is a substituted thiophene derivative. The thiophene ring is a well-established pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring, yet possessing distinct electronic and lipophilic properties that can enhance biological activity and improve pharmacokinetic profiles.[1][2] The presence of a chloromethylamine substituent at the 2 and 3 positions of the thiophene ring provides two reactive centers, making it a highly versatile precursor for the construction of complex heterocyclic systems.
| Property | Value | Source |
| CAS Number | 643088-03-3 | [3] |
| Molecular Formula | C₅H₇Cl₂NS | |
| Molecular Weight | 184.09 g/mol | |
| Primary Application | Intermediate in pharmaceutical synthesis | [3] |
The Cornerstone Application: Synthesis of Thieno[3,2-c]pyridine Scaffolds
The most prominent and impactful application of this compound lies in its role as a key precursor for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. This heterocyclic system is the backbone of several blockbuster antiplatelet drugs, including Clopidogrel and Prasugrel, which are critical in the prevention of thrombotic events.[4][5]
The Pictet-Spengler Reaction: A Gateway to Thienopyridines
The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system from this compound is elegantly achieved through a variation of the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In this case, the aminomethylthiophene acts as the β-arylethylamine equivalent, and formaldehyde is a common reaction partner.
Caption: Pictet-Spengler synthesis of the thieno[3,2-c]pyridine core.
Detailed Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
This protocol synthesizes insights from established methodologies to provide a robust and reproducible procedure.[1][6]
Objective: To synthesize 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, a key intermediate for Clopidogrel and Prasugrel.
Materials:
-
This compound
-
Paraformaldehyde or Formaldehyde solution (37% in water)
-
Dichloroethane or an alternative suitable solvent
-
Hydrochloric acid (concentrated or as a solution in an organic solvent)
-
Sodium bicarbonate solution (for work-up)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a Dean-Stark trap (if using an azeotropic solvent), add this compound and dichloroethane. Stir to form a suspension.
-
Rationale: Dichloroethane serves as a suitable solvent for this reaction, and the Dean-Stark trap is employed to remove water generated during imine formation, driving the equilibrium towards the product.
-
-
Addition of Formaldehyde Source: Add paraformaldehyde to the reaction mixture.
-
Rationale: Paraformaldehyde is a solid source of formaldehyde, which is often easier to handle than aqueous formaldehyde solutions.
-
-
Reflux and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).
-
In-situ Cyclization and Salt Formation: Cool the reaction mixture. Add a solution of hydrochloric acid in an appropriate solvent (e.g., dimethylformamide or diethyl ether). Stir the mixture at an elevated temperature (e.g., 70°C) for several hours to facilitate the cyclization and precipitation of the hydrochloride salt.[1]
-
Rationale: The acidic conditions promote the formation of the reactive iminium ion and catalyze the intramolecular electrophilic aromatic substitution (the cyclization step). The hydrochloride salt is often crystalline and can be isolated by filtration.
-
-
Isolation and Purification: Cool the reaction mixture to induce further crystallization. Filter the precipitated solid and wash with a cold, non-polar solvent (e.g., cold dichloromethane or diethyl ether) to remove any unreacted starting materials or byproducts. Dry the product under vacuum.
-
Rationale: Washing with a cold, non-polar solvent minimizes the loss of the desired product while effectively removing impurities.
-
Further Synthetic Transformations: Building Complexity
The utility of this compound extends beyond the initial cyclization. The resulting primary amine can be further functionalized through various standard organic transformations, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
N-Acylation
The primary amine of (3-Chlorothiophen-2-yl)methanamine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a fundamental step in introducing a wide range of substituents.
Caption: General workflow for the N-acylation of the title compound.
Reductive Amination
Reductive amination provides a powerful method for introducing alkyl groups to the nitrogen atom. The primary amine is reacted with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding secondary or tertiary amine using a suitable reducing agent like sodium borohydride or sodium triacetoxyborohydride.[7][8][9] This is particularly useful for synthesizing N-methylated derivatives using formaldehyde.[8][10][11]
Detailed Experimental Protocol: N-methylation via Reductive Amination
Objective: To synthesize N-methyl-(3-chlorothiophen-2-yl)methanamine.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride or Sodium cyanoborohydride
-
Methanol or another suitable protic solvent
-
Acetic acid (as a catalyst, if needed)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution and pH Adjustment: Dissolve this compound in methanol. If necessary, add a mild base to neutralize the hydrochloride salt and free the primary amine.
-
Imine Formation: Add an aqueous solution of formaldehyde to the reaction mixture. Stir at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the imine intermediate.
-
Rationale: The reaction is typically fast at room temperature. The use of an aqueous solution of formaldehyde is common and generally does not significantly hinder the reaction.[8]
-
-
Reduction: Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that will reduce the imine in the presence of the aldehyde. Portion-wise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, if necessary, to yield the pure N-methylated product.
Broader Implications in CNS Drug Discovery
While the synthesis of antiplatelet agents is a major application, the thiophene core and the structural motifs accessible from this compound are also of significant interest in the discovery of drugs targeting the Central Nervous System (CNS). The lipophilicity and hydrogen bonding capacity of the thiophene ring can be modulated to optimize blood-brain barrier penetration and target engagement. The structural similarity of thienopyridines to other neuroactive scaffolds suggests their potential as inhibitors of various enzymes and receptors in the CNS.[12]
Conclusion
This compound is a commercially available and highly valuable building block for the synthesis of complex heterocyclic molecules of medicinal importance. Its primary application in the construction of the thieno[3,2-c]pyridine core has cemented its role in the production of life-saving antiplatelet medications. Furthermore, the versatility of its reactive handles opens avenues for the creation of diverse chemical libraries for screening against a wide range of biological targets, including those within the central nervous system. A thorough understanding of its reactivity and the application of robust synthetic protocols, such as those detailed in this guide, will continue to empower researchers in their quest for novel and effective therapeutics.
References
- Thakur, S. et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
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Methodological & Application
In-Depth Technical Guide: Protocol for N-Alkylation of (3-Chlorothiophen-2-yl)methanamine Hydrochloride
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of (3-chlorothiophen-2-yl)methanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the synthetic methodologies, mechanistic rationale, and practical considerations for the preparation of N-substituted (3-chlorothiophen-2-yl)methanamine derivatives. These compounds are valuable intermediates in medicinal chemistry, often explored for their potential biological activities stemming from the substituted thiophene scaffold.
Introduction: The Significance of N-Alkylated Thiophenemethanamines
Thiophene-containing molecules are a cornerstone in pharmaceutical research, with many approved drugs and clinical candidates featuring this heterocyclic motif. The substitution pattern on the thiophene ring and its appendages plays a crucial role in modulating the pharmacological profile of these compounds. N-alkylation of primary amines like (3-chlorothiophen-2-yl)methanamine introduces structural diversity, allowing for the fine-tuning of properties such as lipophilicity, basicity, and receptor binding affinity. This guide will primarily focus on two robust methods for achieving this transformation: direct N-alkylation with alkyl halides and reductive amination.
Mechanistic Considerations: The Nuances of N-Alkylation
The direct N-alkylation of a primary amine with an alkyl halide is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity can lead to a second alkylation event, forming a tertiary amine, and in some cases, even a quaternary ammonium salt. Controlling the reaction stoichiometry and conditions is therefore paramount to achieving selective mono-alkylation.
Since the starting material is a hydrochloride salt, a base is required to neutralize the HCl and liberate the free amine, which is the active nucleophile in the reaction. The choice of base is critical; it must be strong enough to deprotonate the amine hydrochloride but not so strong as to cause unwanted side reactions with the solvent or alkylating agent.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol details a general procedure for the selective mono-N-alkylation of this compound using various alkyl halides.
Materials and Reagents
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine hydrochloride.
-
Stirring and Amine Liberation: Stir the suspension at room temperature for 30 minutes to allow the potassium carbonate to neutralize the hydrochloride salt and generate the free amine in situ.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation: Expected Yields and Characterization
The following table provides representative data for the N-alkylation of (thiophen-2-yl)methanamine, a close structural analog. The yields and spectral data for the N-alkylation of (3-chlorothiophen-2-yl)methanamine are expected to be comparable.
| Alkylating Agent | Product | Expected Yield | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Benzyl Bromide | N-Benzyl-1-(thiophen-2-yl)methanamine | ~95% | 7.38-7.25 (m, 5H), 7.20 (dd, 1H), 6.96 (dd, 1H), 6.92 (dd, 1H), 4.01 (s, 2H), 3.84 (s, 2H), 1.8 (br s, 1H) | 143.5, 139.8, 128.5, 128.2, 127.1, 126.5, 125.1, 124.6, 53.9, 47.9 |
Note: The 1H and 13C NMR data for N-benzyl-1-(thiophen-2-yl)methanamine are sourced from supplementary materials of a peer-reviewed publication.[1] The presence of the chloro substituent at the 3-position of the thiophene ring in the target molecule will likely induce slight downfield shifts for the adjacent thiophene protons and carbons.
Experimental Workflow Diagram
Protocol 2: Reductive Amination
As an alternative to direct alkylation, reductive amination offers a highly efficient and controlled method for synthesizing secondary and tertiary amines, effectively avoiding the issue of over-alkylation.[2] This two-step, one-pot process involves the initial formation of an imine from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.
Rationale for Reductive Amination
Reductive amination is particularly advantageous when direct alkylation proves challenging or leads to difficult-to-separate mixtures. By forming the C-N bond through an imine intermediate, the reaction stoichiometry is more easily controlled, leading to selective mono-alkylation. A variety of mild reducing agents are available that selectively reduce the imine in the presence of the starting carbonyl compound.[2]
General Procedure
-
Imine Formation: In a suitable solvent such as methanol or dichloroethane, combine (3-chlorothiophen-2-yl)methanamine (liberated from its hydrochloride salt with a base like triethylamine, 1.1 eq) and the desired aldehyde or ketone (1.0 eq). Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is complete, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. Continue stirring at room temperature until the imine is fully reduced (typically 1-4 hours).
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.
Reaction Mechanism Diagram
Sources
The Strategic Utility of (3-Chlorothiophen-2-yl)methanamine Hydrochloride in the Synthesis of Fused Heterocyclic Systems
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of available synthons, (3-Chlorothiophen-2-yl)methanamine hydrochloride emerges as a particularly valuable and versatile building block. Its unique structural architecture, featuring a reactive primary amine tethered to a chlorinated thiophene core, provides a gateway to a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on the construction of thieno[2,3-c]pyridines and thieno[2,3-d]pyrimidines, scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2]
This document will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and offer insights into the practical aspects of these reactions, catering to researchers, scientists, and professionals in the field of drug development.
Core Applications in Heterocyclic Synthesis
The strategic placement of the aminomethyl group ortho to the chlorine atom on the thiophene ring makes this compound an ideal precursor for cyclization reactions that lead to the formation of fused pyridine and pyrimidine rings. The two primary classes of heterocycles readily accessible from this starting material are thieno[2,3-c]pyridines and thieno[2,3-d]pyrimidines.
Synthesis of Thieno[2,3-c]pyridines via Intramolecular Cyclization
The thieno[2,3-c]pyridine scaffold is a key component in a variety of biologically active molecules.[3][4] The synthesis of this bicyclic system from this compound can be efficiently achieved through well-established intramolecular cyclization strategies, most notably the Bischler-Napieralski and Pictet-Spengler reactions.
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinoline derivatives through the intramolecular cyclization of β-arylethylamides. By analogy, this reaction can be adapted for the synthesis of tetrahydrothieno[2,3-c]pyridines. The general workflow involves the acylation of the primary amine of (3-Chlorothiophen-2-yl)methanamine, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution onto the electron-rich thiophene ring.
Experimental Workflow: Bischler-Napieralski Synthesis of a Tetrahydrothieno[2,3-c]pyridine Derivative
Caption: Workflow for the synthesis of thieno[2,3-c]pyridines.
Protocol 1: Synthesis of a Tetrahydrothieno[2,3-c]pyridine Derivative
Step 1: Acylation of this compound
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add pyridine (2.2 eq) dropwise to the suspension with stirring.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate. Purify by column chromatography if necessary.
Step 2: Bischler-Napieralski Cyclization
-
To the N-acylated intermediate (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) or polyphosphoric acid (PPA).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to pH 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired tetrahydrothieno[2,3-c]pyridine derivative.
Causality Behind Experimental Choices:
-
Acylation: The use of pyridine is crucial to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt of the starting material, liberating the free amine for acylation. Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.
-
Cyclization: POCl₃ and PPA are strong dehydrating agents that activate the amide carbonyl for intramolecular electrophilic attack on the thiophene ring. The electron-rich nature of the thiophene ring facilitates this cyclization. The choice between POCl₃ and PPA may depend on the substrate and desired reaction conditions, with PPA often requiring higher temperatures.
-
Work-up: The careful quenching of the reaction mixture on ice is necessary to manage the exothermic reaction of the dehydrating agent with water. Basification is required to neutralize the acidic medium and allow for the extraction of the basic product.
The Pictet-Spengler reaction provides another elegant route to the tetrahydrothieno[2,3-c]pyridine core. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization. In our case, (3-Chlorothiophen-2-yl)methanamine serves as the β-thienylethylamine equivalent.
Reaction Mechanism: Pictet-Spengler Synthesis
Caption: Mechanism of the Pictet-Spengler reaction.
Protocol 2: Pictet-Spengler Synthesis of a Tetrahydrothieno[2,3-c]pyridine Derivative
-
Dissolve this compound (1.0 eq) and an aldehyde (e.g., formaldehyde or a substituted benzaldehyde, 1.1 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).
-
Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst is essential for the formation of the reactive electrophile, the iminium ion, from the initially formed Schiff base. The choice and concentration of the acid can influence the reaction rate and yield.[5]
-
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Protic solvents like methanol can participate in the proton transfer steps.
-
Temperature: The reaction temperature is dependent on the reactivity of the aldehyde and the amine. Electron-rich aldehydes generally react under milder conditions.
Table 1: Representative Characterization Data for Thieno[2,3-c]pyridine Derivatives
| Compound | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| Thieno[2,3-c]pyridine | C₇H₅NS | 7.4 (d, 1H), 7.6 (d, 1H), 8.3 (d, 1H), 8.8 (s, 1H), 9.2 (d, 1H) | 116.2, 122.5, 129.8, 131.4, 145.7, 148.9, 150.3 | 135.0 (M+) |
| Representative Derivative | C₁₅H₁₄N₂O₂S | Varies depending on substituents | Varies depending on substituents | [M+H]⁺ |
Note: Spectroscopic data is representative and will vary based on the specific substituents.[6][7][8]
Synthesis of Thieno[2,3-d]pyrimidines via Cyclocondensation
The thieno[2,3-d]pyrimidine core is a prominent scaffold in numerous pharmacologically active compounds.[9][10] The synthesis of this heterocyclic system using this compound typically involves a cyclocondensation reaction with a suitable one-carbon or three-carbon building block.
A common and effective strategy involves the reaction of the aminomethyl group with a reagent that can provide the remaining atoms of the pyrimidine ring.
Experimental Workflow: Synthesis of a Thieno[2,3-d]pyrimidin-4-amine Derivative
Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.
Protocol 3: Synthesis of a Substituted Thieno[2,3-d]pyrimidin-4-amine
-
Formation of the Guanidine Intermediate:
-
To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or isopropanol, add a base such as sodium ethoxide (1.1 eq).
-
Add N-cyanoguanidine or a similar reagent (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold solvent and dry.
-
-
Cyclization to the Thieno[2,3-d]pyrimidine Core:
-
The guanidine intermediate can be cyclized with various reagents to form the pyrimidine ring. For example, heating with triethyl orthoformate in the presence of an acid catalyst can yield the corresponding thieno[2,3-d]pyrimidine.
-
Alternatively, heating with formamide at high temperatures (150-180 °C) can also effect cyclization.
-
Causality Behind Experimental Choices:
-
Guanidine Formation: The reaction of the primary amine with a cyanamide derivative is a standard method for the formation of a guanidine moiety, which serves as a key intermediate for the construction of the pyrimidine ring.
-
Cyclization Reagent: The choice of the cyclizing agent determines the substitution pattern on the pyrimidine ring. Triethyl orthoformate introduces an unsubstituted carbon at the 2-position, while formamide can also serve as a source for this carbon. Other reagents can be used to introduce different substituents.
Table 2: Representative Characterization Data for Thieno[2,3-d]pyrimidine Derivatives
| Compound | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 4-Amino-thieno[2,3-d]pyrimidine | C₆H₅N₃S | 7.2-7.5 (m, 2H), 8.4 (s, 1H), 8.6 (br s, 2H) | Varies | 151.0 (M+) |
| Representative Derivative | C₁₂H₁₀ClN₅S | Varies depending on substituents | Varies depending on substituents | [M+H]⁺ |
Note: Spectroscopic data is representative and will vary based on the specific substituents.[10]
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols and mechanistic insights provided in this guide demonstrate its utility in constructing thieno[2,3-c]pyridines and thieno[2,3-d]pyrimidines, two scaffolds of significant importance in medicinal chemistry. The ability to further functionalize the resulting heterocyclic systems opens up avenues for the creation of diverse chemical libraries for drug discovery programs. Future research in this area could focus on the development of stereoselective variations of these reactions and the exploration of novel cyclization partners to expand the repertoire of accessible heterocyclic systems from this valuable building block.
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Application Notes and Protocols: (3-Chlorothiophen-2-yl)methanamine Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant presence in a multitude of FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl group allows it to modulate pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and safety profiles. Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The inherent reactivity of the thiophene ring also provides medicinal chemists with versatile handles for structural modification and optimization.
(3-Chlorothiophen-2-yl)methanamine hydrochloride is a valuable building block that combines the favorable attributes of the thiophene core with a reactive primary amine, pre-activated as a hydrochloride salt for enhanced stability and handling. The presence of a chlorine atom at the 3-position offers an additional site for diversification, for instance, through cross-coupling reactions, further expanding its utility in the construction of diverse chemical libraries for drug discovery. This guide provides an in-depth look at the applications of this building block, complete with detailed protocols for its use in key synthetic transformations.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical building block.
| Property | Value | Source/Notes |
| Chemical Name | This compound | - |
| Synonyms | 2-Aminomethyl-3-chlorothiophene HCl | - |
| CAS Number | 643088-03-3 | [6] |
| Molecular Formula | C₅H₇Cl₂NS | [6] |
| Molecular Weight | 184.09 g/mol | [6] |
| Appearance | Off-white to light yellow solid | Typical appearance |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane, ethyl acetate. | General solubility for amine hydrochlorides |
| Storage | Store at 2-8°C under an inert atmosphere. Keep container tightly sealed. | [7] |
Safety and Handling:
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[8][9][10]
Spectroscopic Data:
Core Synthetic Applications and Methodologies
The primary amine functionality of (3-chlorothiophen-2-yl)methanamine makes it an ideal substrate for a variety of C-N bond-forming reactions that are fundamental to the synthesis of pharmacologically active molecules.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in drug discovery. The following section details a robust protocol for the coupling of this compound with a carboxylic acid.
Causality Behind Experimental Choices:
-
Amine Hydrochloride Salt: The use of the hydrochloride salt necessitates the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine in situ. An excess of the base is used to also neutralize the acidic byproduct of the coupling reaction.
-
Coupling Reagents: Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to activate the carboxylic acid. The addition of HOBt (hydroxybenzotriazole) or OxymaPure® minimizes side reactions and reduces the risk of racemization if the carboxylic acid has a chiral center.
-
Solvent: Aprotic polar solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are ideal as they effectively dissolve the reactants without participating in the reaction.
Experimental Workflow: Amide Coupling
Caption: Workflow for Amide Bond Formation.
Detailed Protocol: Synthesis of N-((3-chlorothiophen-2-yl)methyl)benzamide
-
Activation of Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at 0°C for 30 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful method for forming secondary and tertiary amines by reacting a primary or secondary amine with a carbonyl compound in the presence of a reducing agent.
Causality Behind Experimental Choices:
-
One-Pot Procedure: This protocol follows a one-pot approach where the intermediate imine is not isolated, which is more efficient.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, reducing the formation of alcohol byproducts.
-
pH Control: The reaction is typically carried out under mildly acidic conditions (often by using the amine hydrochloride salt or adding a small amount of acetic acid) to facilitate imine formation.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol: Synthesis of N-benzyl-(3-chlorothiophen-2-yl)methanamine
-
Imine Formation: To a round-bottom flask, add benzaldehyde (1.0 eq), this compound (1.1 eq), and dichloroethane (DCE, 0.2 M). Add N,N-diisopropylethylamine (DIEA, 1.2 eq) to the suspension. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the reaction mixture in portions over 10 minutes.
-
Reaction: Stir the reaction at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
Decision-Making for Synthetic Challenges
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: ...: Ingenta Connect [ingentaconnect.com]
- 6. achmem.com [achmem.com]
- 7. This compound [myskinrecipes.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. file.ambeed.com [file.ambeed.com]
Application Notes and Protocols for Reactions with (3-Chlorothiophen-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for key reactions involving (3-Chlorothiophen-2-yl)methanamine hydrochloride. As a versatile building block in medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The protocols outlined herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to facilitate their adaptation and optimization in a research and development setting.
Overview of this compound
This compound is a stable, solid primary amine salt. The presence of the thiophene ring, a common scaffold in medicinal chemistry, coupled with the reactive primary amine and a chloro-substituent, makes it a valuable starting material for a variety of chemical transformations. Its hydrochloride salt form enhances stability and simplifies handling. For most reactions, the free base is generated in situ or in a preliminary extraction step.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 643088-03-3 |
| Molecular Formula | C₅H₇Cl₂NS |
| Molecular Weight | 184.09 g/mol |
| Appearance | Solid |
| Storage | 2-8°C, under inert atmosphere |
Core Synthetic Transformations and Protocols
The primary amine functionality of (3-chlorothiophen-2-yl)methanamine is the main site of reactivity, allowing for a range of derivatizations. The following sections detail the experimental setups for common and synthetically useful reactions.
N-Acylation and N-Sulfonylation: Formation of Amides and Sulfonamides
N-acylation and N-sulfonylation are fundamental reactions for creating stable amide and sulfonamide linkages, which are prevalent in many drug molecules. These reactions typically proceed by nucleophilic attack of the primary amine on an activated carbonyl or sulfonyl group.
Causality of Experimental Choices:
-
Base: A base is required to neutralize the hydrochloride salt and to scavenge the HCl or other acidic byproducts generated during the reaction, driving the equilibrium towards product formation. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used as they are organic-soluble and their hydrochloride salts can often be filtered off or removed during aqueous workup.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are relatively inert, dissolve a wide range of organic reactants, and are easily removed under reduced pressure.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive acyl or sulfonyl chloride. The reaction is then allowed to warm to room temperature to ensure completion.
Caption: Reductive Amination Workflow.
Detailed Protocol: Synthesis of N-benzyl-(3-chlorothiophen-2-yl)methanamine
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the desired aldehyde or ketone (e.g., benzaldehyde, 1.1 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approximately 0.1 M concentration).
-
Basification and Imine Formation: Add triethylamine (Et₃N, 1.2 eq) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 1 hour to facilitate imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine. [2][3][4]
Pictet-Spengler Reaction: Synthesis of Thieno[3,2-c]pyridine Derivatives
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. In the context of (3-Chlorothiophen-2-yl)methanamine, this reaction can be employed to construct the thieno[3,2-c]pyridine scaffold, a core structure in several antiplatelet agents like ticlopidine and clopidogrel.
Causality of Experimental Choices:
-
Aldehyde/Ketone: The choice of the carbonyl component will determine the substitution pattern on the newly formed ring.
-
Acid Catalyst: Strong acids such as trifluoroacetic acid (TFA) or mineral acids (e.g., HCl) are typically required to promote the cyclization.
-
Solvent: A non-nucleophilic solvent that can withstand the acidic conditions, such as DCM or toluene, is generally used.
dot
Caption: Pictet-Spengler Reaction Pathway.
Detailed Protocol: Synthesis of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative
-
Preparation of Free Base: Start with this compound and liberate the free base by partitioning between a basic aqueous solution (e.g., 1 M NaOH) and an organic solvent (e.g., DCM). Dry the organic layer over Na₂SO₄, filter, and carefully concentrate to obtain the free amine.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the free amine (1.0 eq) in anhydrous DCM.
-
Aldehyde Addition: Add the desired aldehyde (e.g., a solution of formaldehyde in DCM, 1.2 eq) to the amine solution.
-
Acid Catalysis: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product into DCM (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired thieno[3,2-c]pyridine derivative. [5][6][7]
Application in Parallel Synthesis for Library Generation
This compound is an excellent building block for parallel synthesis campaigns aimed at generating libraries of compounds for high-throughput screening. The robustness of the N-acylation and reductive amination protocols allows for their adaptation to multi-well plate formats.
Experimental Setup for Parallel Synthesis:
-
Reaction Vessels: Use 24- or 96-well reaction blocks with appropriate sealing mats.
-
Reagent Dispensing: Utilize automated liquid handlers for precise and efficient dispensing of stock solutions of the amine, diverse acyl chlorides/aldehydes, and reagents.
-
Reaction Conditions: The reaction blocks can be heated or cooled on compatible plates, and shaking provides efficient mixing.
-
Workup and Purification: Parallel workup can be achieved using liquid-liquid extraction in the plates, followed by parallel purification using automated flash chromatography systems or high-performance liquid chromatography (HPLC).
dot
Sources
- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of (3-Chlorothiophen-2-yl)methanamine for Structure-Activity Relationship (SAR) Studies
Abstract: This document provides a detailed technical guide for the chemical derivatization of (3-chlorothiophen-2-yl)methanamine hydrochloride, a valuable scaffold for medicinal chemistry and drug discovery. The primary objective is to generate a diverse library of analogues for comprehensive Structure-Activity Relationship (SAR) studies. We present the strategic rationale and detailed, field-tested protocols for three core derivatization techniques: N-acylation, N-sulfonylation, and reductive amination. These methods allow for systematic modification of the scaffold's steric, electronic, and physicochemical properties to probe interactions with biological targets and optimize pharmacokinetic profiles.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged pharmacophore in drug discovery, frequently utilized as a bioisosteric replacement for a benzene ring.[1][2] Its structural similarity in size and aromaticity allows it to mimic phenyl group interactions, while the presence of the sulfur heteroatom introduces unique electronic properties and potential for additional hydrogen bonding, which can be exploited to enhance binding affinity, selectivity, and metabolic stability.[2] The specific scaffold, (3-chlorothiophen-2-yl)methanamine, offers three key points for diversification: the primary amine, the chloro-substituent, and the thiophene ring itself. This guide focuses on the derivatization of the primary aminomethyl group, as it represents a straightforward and highly effective handle for rapidly building a chemical library to explore the SAR of a new compound series.[3][4][5]
The hydrochloride salt form of the starting material enhances its stability and solubility in polar solvents but requires neutralization, typically in situ, before reaction with electrophilic reagents. The protocols detailed herein account for this prerequisite.
Strategic Framework for SAR-Driven Derivatization
The goal of an SAR study is to systematically understand how specific structural modifications to a lead compound affect its biological activity. By modifying the primary amine of (3-chlorothiophen-2-yl)methanamine, we can investigate the impact of:
-
Steric Bulk: How does the size and shape of the substituent affect binding to the target protein?
-
Electronic Effects: How do electron-donating or electron-withdrawing groups influence activity?
-
Lipophilicity (LogP): How does modifying the compound's hydrophobicity impact cell permeability and pharmacokinetic properties?
-
Hydrogen Bonding: Can we introduce or remove hydrogen bond donors/acceptors to improve binding affinity?
The following derivatization strategies provide the tools to probe these questions systematically.
Figure 1: The iterative logic of a Structure-Activity Relationship (SAR) study.
Core Derivatization Workflows
The primary amine of the title compound is a versatile nucleophile, readily participating in a range of C-N bond-forming reactions. We will focus on three robust and high-yielding transformations.
Figure 2: Core derivatization workflows starting from the primary amine scaffold.
Protocol 1: N-Acylation (Amide Synthesis)
Rationale: The formation of an amide bond is one of the most common reactions in medicinal chemistry.[6][7] It replaces the basic amine with a neutral amide, introduces a hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (N-H), and allows for the introduction of a vast array of R-groups from commercially available carboxylic acids or acyl chlorides. This strategy is excellent for exploring steric limits and introducing new functional groups.
Method A: Via Acyl Chloride
This is a highly efficient method for readily available acyl chlorides.
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
-
Protocol:
-
Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add the base (TEA or DIPEA, 2.5 eq) dropwise. The first equivalent neutralizes the HCl salt, and the second acts as an acid scavenger for the reaction. Stir for 15 minutes.
-
Add the acyl chloride (1.1 eq) dropwise as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Method B: Via Carboxylic Acid (Peptide Coupling)
This method is more versatile as it uses stable carboxylic acids and is suitable for more complex or sensitive substrates.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of choice (1.1 eq)
-
Coupling agent: HATU, HBTU, or EDC·HCl (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Protocol:
-
Dissolve the carboxylic acid (1.1 eq) and coupling agent (1.2 eq) in anhydrous DMF (approx. 0.2 M) under a nitrogen atmosphere.
-
Add this compound (1.0 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4-24 hours (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)
Rationale: The sulfonamide group is a key functional group in many marketed drugs. It is considered an amide bioisostere but has distinct properties: it is more metabolically robust, the sulfur atom can engage in specific interactions, and the N-H proton is more acidic.[8][9] This derivatization allows for probing different hydrogen bonding patterns and improving pharmacokinetic properties.[10][11]
-
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride of choice (e.g., tosyl chloride, mesyl chloride) (1.1 eq)
-
Pyridine or TEA (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Protocol:
-
Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add pyridine (3.0 eq) dropwise and stir for 15 minutes. Pyridine acts as both the neutralizing agent and the reaction base/catalyst.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
-
Protocol 3: Reductive Amination (N-Alkylation)
Rationale: Reductive amination is a powerful and versatile method for forming secondary and tertiary amines.[12][13] It allows for the introduction of a wide range of alkyl or aryl substituents by reacting the primary amine with an aldehyde or ketone. This directly modulates the basicity (pKa) and lipophilicity of the nitrogen atom, which is critical for target engagement (e.g., salt bridge formation) and ADME properties.[14]
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone of choice (1.2 eq)
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, "STAB") (1.5 eq)[15]
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
-
Protocol:
-
Combine this compound (1.0 eq), the aldehyde or ketone (1.2 eq), and DCE (approx. 0.1 M) in a flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: Gas evolution may occur. STAB is a mild reductant that selectively reduces the iminium ion in the presence of the carbonyl starting material.[14][15]
-
Stir the reaction at room temperature for 3-24 hours (monitor by LC-MS).
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography. Note that the resulting secondary amine may require a mobile phase modified with a small amount of triethylamine (e.g., 1%) to prevent streaking on the silica gel.
-
Summary of Derivatization Strategies
| Derivative Type | General Reaction | Key Reagents | Rationale for SAR | Potential Property Modulation |
| Amide | Amine + Acyl Chloride / Carboxylic Acid | Acyl Chloride, TEA or Carboxylic Acid, HATU, DIPEA | Explore steric hindrance, introduce H-bond acceptors/donors, modify electronics. | ↓Basicity, ↑H-bonding, variable LogP, ↑Metabolic stability. |
| Sulfonamide | Amine + Sulfonyl Chloride | Sulfonyl Chloride, Pyridine | Introduce robust amide bioisostere, alter H-bond acidity, explore new binding pockets. | ↓Basicity, ↑N-H acidity, ↑Polar Surface Area, ↑Metabolic stability. |
| Secondary Amine | Amine + Aldehyde/Ketone, [H] | Aldehyde/Ketone, NaBH(OAc)₃ | Modulate basicity (pKa), systematically vary lipophilicity and steric bulk. | ↑/↓Basicity, ↑LogP, introduce chiral centers, alter solubility. |
Characterization of Derivatives
For each synthesized derivative, it is imperative to confirm its identity, purity, and structure. Standard analytical techniques include:
-
Thin-Layer Chromatography (TLC): For reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and assess reaction completion.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.
References
- BenchChem. (n.d.). Exploring the Structure-Activity Relationship of 2-Arylpiperidines with Thiophene Modifications: A Technical Guide. BenchChem.
- Various Authors. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. MDPI.
- Al-Ostath, A. et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (NCBI).
- Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-terminal kinase 1 inhibitory activity. Journal of Reports in Pharmaceutical Sciences.
- Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry.
- Wikipedia contributors. (n.d.). Reductive amination. Wikipedia.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Allen, S. E., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Nielsen, M. K., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Nielsen, M. K., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Center for Biotechnology Information (NCBI).
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Wang, M., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
- Chemdad. (n.d.). This compound. Chemdad.
- Capot Chemical. (2025). MSDS of this compound. Capot Chemical.
- Alshehri, M. M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. National Center for Biotechnology Information (NCBI).
- Hegab, M. I., et al. (2021). Derivatization and biological activity studies of 3-chloro-3-chlorosulfenyl spiro tetrahydropyran/tetrahydrothiopyran-4,2'-chroman-4'-one. NIScPR Online Periodical Repository.
- Büyükgüzel, E., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Center for Biotechnology Information (NCBI).
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- 15. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Compounds
Introduction: The Imperative for Innovation in Pharmaceutical Synthesis
The landscape of drug discovery is in a constant state of evolution, driven by the dual pressures of increasingly complex biological targets and the need for therapeutic agents with high efficacy and safety profiles.[1] At the heart of this endeavor lies the art and science of synthetic chemistry, which provides the tools to construct these intricate molecular architectures.[2][3] Traditional synthetic methodologies, while foundational, often face limitations in efficiency, selectivity, and environmental sustainability when applied to the complex molecules that constitute the next generation of pharmaceuticals.[2] This guide delves into several cutting-edge synthetic strategies that have emerged as powerful solutions to these challenges, enabling the rapid and efficient synthesis of novel drug candidates. We will explore the practical applications and detailed protocols for Palladium-Catalyzed Cross-Coupling, Biocatalysis, and Visible-Light Photoredox Catalysis, illustrating their transformative impact on modern pharmaceutical development.
I. Palladium-Catalyzed Cross-Coupling: A Workhorse for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the pharmaceutical industry for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in biologically active molecules.[4][5] These reactions offer a versatile and efficient means to assemble complex molecular frameworks from readily available starting materials.[5] Two of the most widely utilized transformations in this class are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
A. The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[6][7] Its mild reaction conditions and tolerance of a wide array of functional groups have cemented its status as a go-to method for synthesizing biaryl and styrenyl moieties, which are common motifs in pharmaceuticals.[6]
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[6][7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a Pd(II) intermediate.[6][7]
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center, displacing the halide.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species.[6][7]
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- 8. researchgate.net [researchgate.net]
A Robust, Validated RP-HPLC Method for the Quantification of (3-Chlorothiophen-2-yl)methanamine hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (3-Chlorothiophen-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The method is developed for accuracy, precision, and specificity, ensuring its suitability for quality control in research and drug development settings. We delve into the rationale behind the methodological choices—from mobile phase composition to column chemistry—and provide a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] This document is intended for researchers, analytical scientists, and quality control professionals who require a reliable method for the assay and purity determination of this compound.
Introduction and Scientific Rationale
This compound is a substituted thiophene derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of a primary amine and a chlorinated thiophene moiety presents specific challenges for chromatographic analysis. The primary amine can interact with residual silanols on the HPLC column packing, leading to poor peak shape (tailing), while the overall polarity requires careful optimization of the mobile phase for adequate retention and separation from potential impurities.
High-performance liquid chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[3] A validated HPLC method is essential to ensure the identity, purity, and strength of pharmaceutical intermediates, directly impacting the quality and safety of the final drug product.
The method detailed herein employs RP-HPLC with UV detection. The reverse-phase mode is ideal for moderately polar compounds like our analyte. The strategic choice of a modern, end-capped C18 column and an acidic mobile phase buffer is critical. Operating at a low pH (around 2.5-3.5) ensures the primary amine is consistently protonated (R-NH₃⁺). This single ionic state minimizes secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks, which are fundamental for accurate quantification.[4]
Analyte Physicochemical Properties
-
Compound Name: this compound
-
CAS Number: 643088-03-3[5]
-
Molecular Formula: C₅H₇Cl₂NS
-
Molecular Weight: 184.09 g/mol
-
Structure:
Figure 1: Chemical structure of this compound.
The thiophene ring acts as a chromophore, allowing for sensitive UV detection. The primary amine dictates the compound's basicity and is a key consideration for achieving good chromatography.
HPLC Method and Chromatographic Conditions
The following parameters were optimized to achieve efficient separation and excellent peak symmetry.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector is suitable.[6]
-
Column: PerfectSil Target ODS-3, 4.6 x 250 mm, 5 µm (or equivalent modern, high-purity, end-capped C18 column).[6]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (High-purity, 18.2 MΩ·cm)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (H₃PO₄, ACS Grade)
-
Chromatographic Parameters
All quantitative data and operating conditions are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-18 min: 70% B; 18-20 min: 70% to 10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 240 nm (determined via λmax scan) |
| Run Time | 25 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of high-purity water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for assay calculations.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to about 25 mg of the active ingredient into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2 R2 Framework)
Validation is the formal process that demonstrates an analytical method is suitable for its intended purpose.[7] The following protocols outline the validation of this method for the assay of this compound.
Workflow for HPLC Analysis and Validation
The overall process from sample preparation through data analysis and validation follows a structured workflow.
Caption: General workflow for HPLC analysis and method validation.
System Suitability Testing (SST)
Rationale: SST ensures the chromatographic system is adequate for the intended analysis on any given day.[3] Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL). Acceptance Criteria:
-
Peak Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%
Specificity
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] Protocol:
-
Inject the diluent, a placebo (if applicable), and the Working Standard Solution.
-
Subject a sample solution to forced degradation conditions (e.g., acid, base, peroxide, heat, light).
-
Analyze the stressed samples and assess the peak purity of the analyte peak using a Diode Array Detector. Acceptance Criteria:
-
No co-elution from diluent or placebo at the analyte's retention time.
-
The analyte peak should be resolved from all degradation product peaks (Resolution > 2.0).
-
The peak purity index should be > 990 (or equivalent instrument software metric).
Linearity and Range
Rationale: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.[3] Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis. Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
Accuracy (Recovery)
Rationale: Measures the closeness of the experimental value to the true value. It is determined by recovery studies.[8] Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with known amounts of the reference standard.
-
Analyze the samples and calculate the percentage recovery. Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each level.
-
%RSD of Recovery: ≤ 2.0% at each level.
Precision
Rationale: Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7] Protocol:
-
Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Rationale: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected. Protocol:
-
Determine based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentration. Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Rationale: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] Protocol:
-
Vary key parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analyze the Working Standard Solution under each condition and evaluate the effect on SST parameters and analyte retention time. Acceptance Criteria:
-
System suitability parameters must pass under all varied conditions.
-
Peak area and retention time should show no significant changes.
Summary of Validation Parameters and Acceptance Criteria
The relationship between validation parameters ensures a comprehensive assessment of the method's reliability.
Caption: Logical relationship of ICH validation parameters.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing ≤ 2.0, Plates ≥ 2000, %RSD ≤ 2.0% |
| Specificity | No interference, peak purity > 990, resolution > 2.0 from other peaks |
| Linearity (R²) | ≥ 0.999 |
| Range | Typically 80-120% of assay concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision |
| Limit of Quantitation (LOQ) | S/N ≈ 10; Precision ≤ 10% |
| Robustness | SST passes under all varied conditions |
Conclusion
The RP-HPLC method described provides a specific, linear, accurate, precise, and robust system for the quantitative analysis of this compound. The detailed protocols for both the analysis and the method validation serve as a comprehensive guide for implementation in a quality control laboratory. Adherence to these procedures will ensure reliable analytical data that meets the stringent requirements of the pharmaceutical industry.
References
- Pharmaguideline. Steps for HPLC Method Validation.
- NIH. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
- ResearchGate. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- ICH. Validation of Analytical Procedures Q2(R2).
- University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- Journal of Natural Products. Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc.
- MySkinRecipes. This compound.
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- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 5. This compound | 643088-03-3 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the NMR Characterization of (3-Chlorothiophen-2-yl)methanamine Hydrochloride and its Reaction Products
Introduction: The Structural Cornerstone of Novel Therapeutics
(3-Chlorothiophen-2-yl)methanamine hydrochloride is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents, including those targeting the central nervous system.[1] The precise molecular architecture of this starting material and its subsequent reaction products is paramount to their biological activity and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation and purity assessment of these compounds.[2][3]
This comprehensive guide provides a detailed framework for the NMR characterization of this compound and its derivatives, focusing on common synthetic transformations such as N-acylation and N-alkylation. We will delve into the interpretation of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectra, offering insights into the causal relationships between molecular structure and spectral features. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results for researchers in medicinal chemistry and drug development.
Predicted NMR Spectral Data: A Reference for Structural Verification
To facilitate the accurate assignment of NMR spectra, the following tables provide predicted ¹H and ¹³C chemical shifts for this compound and two common reaction products: N-acetyl-(3-chlorothiophen-2-yl)methanamine and N-benzyl-(3-chlorothiophen-2-yl)methanamine. These values were generated using established NMR prediction algorithms and serve as a reliable reference for experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | (3-Chlorothiophen-2-yl)methanamine HCl | N-acetyl derivative | N-benzyl derivative |
| H4 | 7.25 (d, J=5.8 Hz) | 7.18 (d, J=5.7 Hz) | 7.20 (d, J=5.7 Hz) |
| H5 | 7.65 (d, J=5.8 Hz) | 7.55 (d, J=5.7 Hz) | 7.58 (d, J=5.7 Hz) |
| CH₂ | ~4.20 (s) | ~4.50 (d, J=5.5 Hz) | ~3.80 (s) |
| NH₂/NH | ~8.50 (br s) | ~8.30 (t, J=5.5 Hz) | ~2.50 (br s) |
| Acetyl CH₃ | - | ~1.90 (s) | - |
| Benzyl CH₂ | - | - | ~4.30 (s) |
| Benzyl Ar-H | - | - | ~7.30-7.45 (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | (3-Chlorothiophen-2-yl)methanamine HCl | N-acetyl derivative | N-benzyl derivative |
| C2 | ~135.0 | ~138.0 | ~140.0 |
| C3 | ~128.0 | ~127.5 | ~127.8 |
| C4 | ~127.2 | ~127.0 | ~127.1 |
| C5 | ~129.5 | ~129.0 | ~129.2 |
| CH₂ | ~38.0 | ~39.0 | ~48.0 |
| Acetyl C=O | - | ~170.0 | - |
| Acetyl CH₃ | - | ~22.5 | - |
| Benzyl CH₂ | - | - | ~53.0 |
| Benzyl C-ipso | - | - | ~139.0 |
| Benzyl C-ortho | - | - | ~128.5 |
| Benzyl C-meta | - | - | ~129.0 |
| Benzyl C-para | - | - | ~128.0 |
Experimental Protocols: Achieving High-Quality NMR Data
The following protocols provide a step-by-step guide for the preparation and analysis of NMR samples of this compound and its derivatives.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for the hydrochloride salt and its derivatives, as it readily dissolves these polar compounds. For the free amine products, deuterated chloroform (CDCl₃) can also be used.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton wool can be placed in the pipette to act as a filter.[4][5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Acquire 1024 or more scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon signals, including quaternary carbons.[2]
-
Protocol 3: 2D NMR Data Acquisition (COSY and HSQC)
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon (¹H-¹³C) correlations.
Data Interpretation: From Spectra to Structure
The following sections detail the expected NMR spectral features for this compound and its N-acylated and N-alkylated derivatives, providing a logical framework for structural elucidation.
This compound (Starting Material)
-
¹H NMR:
-
Thiophene Protons: Two doublets are expected in the aromatic region (typically 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between these protons (J-coupling) will be characteristic of vicinal coupling in a five-membered ring.
-
Methylene Protons (-CH₂-): A singlet for the methylene protons is expected. The chemical shift will be influenced by the adjacent electron-withdrawing thiophene ring and the protonated amine group.
-
Amine Protons (-NH₃⁺): A broad singlet is anticipated for the three protons of the ammonium group. The broadness is due to quadrupolar relaxation of the nitrogen and exchange with any trace water.
-
-
¹³C NMR:
-
Thiophene Carbons: Four distinct signals are expected for the four carbons of the thiophene ring. The carbon bearing the chlorine (C3) and the carbon attached to the aminomethyl group (C2) will have chemical shifts characteristic of substituted thiophenes.
-
Methylene Carbon (-CH₂-): A single signal is expected for the methylene carbon.
-
N-acetyl-(3-chlorothiophen-2-yl)methanamine (N-acylation Product)
-
¹H NMR:
-
Thiophene Protons: Similar to the starting material, two doublets will be present for the thiophene ring protons.
-
Methylene Protons (-CH₂-): The methylene protons will now appear as a doublet due to coupling with the adjacent amide proton (-NH-).
-
Amide Proton (-NH-): This proton will appear as a triplet due to coupling with the adjacent methylene protons.
-
Acetyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons of the acetyl group will be observed, typically in the upfield region (around 2.0 ppm).
-
-
¹³C NMR:
-
Thiophene and Methylene Carbons: The chemical shifts of these carbons will be slightly perturbed compared to the starting material due to the change in the substituent on the nitrogen.
-
Amide Carbonyl Carbon (C=O): A new signal will appear in the downfield region (around 170 ppm), characteristic of an amide carbonyl carbon.
-
Acetyl Methyl Carbon (-CH₃): A new signal will appear in the upfield region (around 20-25 ppm).
-
N-benzyl-(3-chlorothiophen-2-yl)methanamine (N-alkylation Product)
-
¹H NMR:
-
Thiophene and Methylene Protons: The thiophene protons will remain as two doublets. The methylene protons of the aminomethyl group will likely be a singlet.
-
Benzyl Methylene Protons (-CH₂-Ph): A new singlet will appear, corresponding to the two methylene protons of the benzyl group.
-
Benzyl Aromatic Protons: A multiplet in the aromatic region will correspond to the five protons of the phenyl ring.
-
-
¹³C NMR:
-
Thiophene and Aminomethyl Carbons: The chemical shifts will be altered due to the presence of the benzyl group.
-
Benzyl Carbons: Signals corresponding to the benzyl methylene carbon and the aromatic carbons of the phenyl ring will be observed.
-
Visualizing the Workflow and Reactions
The following diagrams, generated using the DOT language, illustrate the reaction pathways and the logical workflow for NMR-based structural analysis.
Caption: Reaction schemes for N-acylation and N-alkylation.
Caption: Workflow for NMR-based structural analysis.
Conclusion: Ensuring Structural Integrity in Drug Development
The application of 1D and 2D NMR spectroscopy provides an indispensable toolkit for the detailed structural characterization of this compound and its reaction products. By following the robust protocols and interpretive guidelines presented in this document, researchers can confidently verify the molecular architecture of their synthesized compounds. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of novel therapeutic agents derived from this important chemical scaffold, ultimately accelerating the drug development pipeline.[4][8]
References
- NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review.
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics.
- NMR spectrometry analysis for drug discovery and development. (2022). News-Medical.Net.
- Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. (2010). ResearchGate.
- Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. (2020). American Pharmaceutical Review.
- This compound. MySkinRecipes.
- FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
- Sample Preparation. University College London.
- HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis.
- Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility.
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). National Institutes of Health.
- 2D- NMR what is the different between COSY and HSQC??. ResearchGate.
- 2D NMR. EPFL.
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- 6. reddit.com [reddit.com]
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- 9. This compound [cymitquimica.com]
Application Notes and Protocols for the Safe Handling of (3-Chlorothiophen-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Chemical Landscape
(3-Chlorothiophen-2-yl)methanamine hydrochloride is a substituted thiophene derivative that serves as a critical building block in medicinal chemistry and drug development. Its structural motifs are of significant interest in the synthesis of novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document provides a detailed guide to the safe handling, storage, and emergency procedures for this compound, drawing upon available safety data and established protocols for analogous chemical structures. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific excellence.
Section 1: Compound Identification and Hazard Analysis
A foundational aspect of safe laboratory practice is a comprehensive understanding of the chemical's intrinsic properties and associated hazards.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | Achmem |
| CAS Number | 643088-03-3 | Achmem |
| Molecular Formula | C₅H₇Cl₂NS | Achmem |
| Molecular Weight | 184.09 g/mol | Achmem |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | Inert atmosphere, Room Temperature or 2-8°C, sealed, dry | Achmem |
GHS Hazard Classification and Interpretation
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements. Understanding the implications of these classifications is the first step in implementing appropriate safety measures.[1]
| Pictogram | GHS Code | Hazard Statement | Interpretation and Rationale for Handling Procedures |
| H302 | Harmful if swallowed | Ingestion of this compound can lead to toxic effects. Therefore, eating, drinking, and smoking in the laboratory are strictly prohibited. Personal protective equipment (PPE) is essential to prevent accidental ingestion from contaminated hands. | |
| H315 | Causes skin irritation | Direct contact with the skin can cause redness, itching, and inflammation.[2] The use of compatible chemical-resistant gloves is mandatory. A lab coat must be worn to protect the arms and body. | |
| H319 | Causes serious eye irritation | This compound can cause significant irritation and potential damage upon contact with the eyes.[2] Chemical splash goggles are required at all times when handling this substance. A face shield provides an additional layer of protection. | |
| H332 | Harmful if inhaled | Inhalation of the dust or aerosols of this compound can be harmful. All handling of the solid and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. | |
| H335 | May cause respiratory irritation | Inhalation may lead to irritation of the respiratory tract. Working within a fume hood is a critical engineering control to prevent this. |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and dissolution, must be performed in a properly functioning and certified chemical fume hood. This is the primary defense against inhalation of dust or vapors.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly. In the event of accidental exposure, immediate irrigation is crucial.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing. | Protects against direct contact with the solid or solutions, which can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Glove suitability depends on the duration and nature of contact. | Inspect gloves for integrity before each use. Remove and dispose of contaminated gloves properly, and wash hands thoroughly after handling the chemical.[2] |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Not typically required when handling in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, and a formal respiratory protection program must be in place. | This is a secondary control measure; the primary control is the fume hood. |
Section 3: Detailed Handling and Experimental Protocols
Adherence to a systematic and well-documented protocol is a hallmark of a safe and efficient laboratory.
Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of the compound.
Protocol for Weighing and Preparing Solutions
-
Preparation:
-
Don all required PPE: chemical splash goggles, a fully buttoned lab coat, and nitrile gloves.
-
Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Place all necessary equipment (spatula, weighing paper or vessel, beaker, solvent, and a labeled waste container) inside the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.
-
Securely close the main container.
-
-
Dissolution:
-
Add the weighed solid to the reaction vessel or beaker containing the appropriate solvent.
-
Stir the mixture until the solid is fully dissolved. Keep the vessel covered as much as possible during this process.
-
-
Cleanup:
-
Carefully clean the spatula and any other contaminated reusable equipment with an appropriate solvent, collecting the rinsate in the designated waste container.
-
Wipe down the work surface inside the fume hood with a suitable decontaminating solution.
-
Dispose of any contaminated disposable items (e.g., weighing paper, gloves) in the labeled hazardous waste container.
-
-
Post-Handling:
-
Properly label all prepared solutions.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response Protocol
The response to a spill should be dictated by its size and location.
Minor Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including double-gloving if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Section 5: Storage and Disposal
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Follow the specific storage temperature recommendations from the supplier (e.g., room temperature or 2-8°C).[1]
Disposal
-
All waste containing this compound, including contaminated materials and solutions, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
References
- Capot Chemical. MSDS of this compound. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Side-Product Formation in Reactions with (3-Chlorothiophen-2-yl)methanamine hydrochloride
Introduction: Welcome to the specialized technical support resource for navigating chemical reactions with (3-Chlorothiophen-2-yl)methanamine hydrochloride. This guide is tailored for researchers, scientists, and drug development professionals who utilize this versatile yet reactive building block. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges, particularly the formation of unwanted side-products. Our goal is to equip you with the knowledge to optimize your synthetic routes and enhance reaction outcomes.
Troubleshooting Guides & FAQs
Q1: During the reductive amination of a ketone with this compound, we are consistently observing a significant dimeric impurity. What is the likely identity of this side-product, and what strategies can we employ to minimize its formation?
A1: This is a frequently encountered issue in reductive amination reactions involving primary amines. The dimeric impurity is most likely the result of the starting amine reacting with the intermediate imine before it can be reduced.
Likely Side-Product: The primary dimeric impurity is N,N'-bis((3-chlorothiophen-2-yl)methyl)amine.
Mechanism of Dimer Formation: Reductive amination proceeds through the formation of an imine intermediate, which is then reduced to the desired amine.[1][2] However, the starting primary amine can also act as a nucleophile and attack the imine, leading to the formation of a dimeric species after reduction.
Strategies for Minimization:
To favor the desired product, the rate of reduction of the imine must be significantly faster than the rate of its reaction with the starting amine. This can be achieved by carefully controlling the reaction conditions.
Optimized Reductive Amination Protocol:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere, such as nitrogen or argon, to prevent side reactions with atmospheric moisture and oxygen.
-
Solvent and Temperature: Dissolve your ketone (1.0 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and cool the solution to 0 °C.
-
Slow Amine Addition: In a separate flask, dissolve this compound (1.05 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) in the same solvent. Add this solution dropwise to the ketone solution over 30-60 minutes. This slow addition maintains a low concentration of the free amine, disfavoring dimer formation.
-
Imine Formation: Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Controlled Reduction: Cool the reaction mixture back to 0 °C. Add a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. NaBH(OAc)₃ is often preferred as it is less likely to reduce the starting ketone.[1]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
Comparative Data on Reaction Conditions:
| Parameter | Standard Condition | Optimized Condition | Typical Dimer Formation |
| Amine Addition | Bolus Addition | Dropwise at 0°C | Reduced by 50-70% |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ | Reduced by 30-50% |
Reaction Pathway Visualization:
Caption: Desired vs. side-product pathways in reductive amination.
Q2: We are attempting a nucleophilic aromatic substitution (SNAr) on the 3-chloro position of a derivative of this compound, but are experiencing low yields and decomposition. What are the potential causes and how can we improve this transformation?
A2: Nucleophilic aromatic substitution on electron-rich thiophene rings can be challenging.[3] The presence of the aminomethyl group can further complicate the reaction.
Potential Issues and Solutions:
-
Ring Instability: Thiophene rings can be susceptible to ring-opening under strongly basic conditions, especially at elevated temperatures.[4]
-
Solution: Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in place of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK). Running the reaction at lower temperatures can also mitigate decomposition.
-
-
Competitive N-Substitution: The secondary amine in your molecule is also a nucleophile and can compete in the substitution reaction, leading to undesired N-arylated products.
-
Low Reactivity of the Thiophene Ring: The electron-rich nature of the thiophene ring makes it less susceptible to nucleophilic attack compared to electron-deficient aromatic systems.[7][8]
Protocol for Boc Protection of the Amine:
-
Setup: Dissolve your amine derivative (1.0 equivalent) in a suitable solvent such as DCM or THF.
-
Base: Add a non-nucleophilic base like triethylamine (1.5 equivalents).
-
Boc Anhydride: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench with water and extract the product with an organic solvent. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: The Boc-protected product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Troubleshooting Flowchart for SNAr:
Caption: Decision-making flowchart for troubleshooting SNAr reactions.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Thiophene. (2023). In Wikipedia.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Nucleophilic aromatic substitution. (2023). In Wikipedia.
- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Thiophene. (n.d.). In Thiophene.
- Rauchfuss, T. B. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals. Rauchfuss Group.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Chemistry LibreTexts. (2023). 3.7: Nucleophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Palma, A., et al. (2024).
- Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
- Wikipedia. (2023). Protecting group.
- National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH.
- MDPI. (2020).
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- YouTube. (2012).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of (3-Chlorothiophen-2-yl)methanamine Hydrochloride Derivatives
Welcome to the technical support center for the purification of (3-Chlorothiophen-2-yl)methanamine hydrochloride and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these critical building blocks in high purity. As key intermediates in the synthesis of pharmaceuticals, their purity directly impacts downstream reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[1][2][3]
This document moves beyond standard protocols to address the nuanced difficulties associated with this specific class of compounds—highly polar, potentially unstable amine salts derived from a reactive heterocyclic system. We will explore the causality behind common purification hurdles and provide validated, step-by-step troubleshooting strategies.
Part 1: Understanding the Core Challenges
The purification of this compound is complicated by a confluence of chemical properties:
-
High Polarity: As a hydrochloride salt, the molecule is highly polar and ionic. This dictates its solubility, making it soluble in polar protic solvents (water, alcohols) but generally insoluble in common, less polar organic solvents used in chromatography and extraction (e.g., ethyl acetate, dichloromethane, hexanes).[4]
-
Acidity of Silica Gel: Standard flash chromatography relies on silica gel, which is acidic. The basic nitrogen of the amine can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing, poor separation, irreversible adsorption, or even on-column degradation.[5][6]
-
Presence of Inorganic Salts: If aqueous hydrochloric acid is used for salt formation or in a preceding step, the crude product is often contaminated with inorganic salts like sodium chloride. These are difficult to separate from the desired polar organic salt.[7]
-
Potential for Isomeric Impurities: The synthesis of chlorothiophenes can sometimes yield regioisomers (e.g., 2-chloro-3-substituted or 5-chloro-2-substituted thiophenes) or products of over-chlorination, which may have very similar physical properties to the target compound, making separation difficult.[8]
-
Physical State: The crude product often presents as a hygroscopic, sticky solid or a thick oil, which complicates handling and initial purification attempts like recrystallization.
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of common questions encountered in the lab. Each answer provides a detailed explanation and a recommended course of action.
FAQ 1: My crude product is a persistent, sticky oil or gum after synthesis and work-up. How can I solidify it for further purification?
Answer: This is a frequent issue with amine hydrochlorides, often caused by residual solvents (like water or alcohols) or the presence of impurities that depress the melting point and inhibit crystallization.
Causality: The ionic nature of the hydrochloride salt attracts polar solvent molecules, forming a solvated complex that can be difficult to break. Impurities act as defects, preventing the formation of an ordered crystal lattice.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure the crude material is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove any volatile solvents.
-
Trituration: This is the most effective technique.
-
Add a non-polar solvent in which your product is insoluble, such as diethyl ether, hexanes, or methyl tert-butyl ether (MTBE).
-
Using a spatula or glass rod, vigorously scratch and stir the oily product in the solvent. This process mechanically induces nucleation and washes away non-polar impurities that may be inhibiting crystallization.
-
The desired salt should precipitate as a solid. Isolate the solid by filtration and wash with fresh, cold non-polar solvent.
-
FAQ 2: My initial purity by NMR and LC-MS is low (~70-80%), and the main impurity is an inorganic salt (e.g., NaCl). How do I remove it?
Answer: The co-precipitation of inorganic salts is common when using aqueous HCl. The key is to exploit the differential solubility of the organic hydrochloride salt versus the inorganic salt in anhydrous organic solvents.
Causality: While both NaCl and your target compound are salts, their solubility in organic solvents like ethanol or isopropanol is vastly different. NaCl is virtually insoluble, whereas many amine hydrochlorides have sufficient solubility in hot alcohols to allow for recrystallization.[9]
Protocol: Removal of Inorganic Salts by Recrystallization
-
Solvent Selection: Choose an anhydrous alcohol like absolute ethanol or isopropanol.
-
Dissolution: Add the minimum amount of near-boiling alcohol to your crude solid to achieve complete dissolution of the organic salt. The inorganic salt (NaCl) should remain largely undissolved as a fine suspension.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper or a cotton plug. This will remove the insoluble inorganic salts.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold, anhydrous alcohol, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
FAQ 3: I need to use column chromatography, but my compound streaks badly on silica gel or doesn't elute at all. What are my options?
Answer: Direct chromatography of amine hydrochlorides on standard silica is rarely successful due to strong ionic and acidic interactions.[10] The strategy must be modified to either neutralize these interactions or use an entirely different stationary phase.
Option A: Purify as the Free Base (Recommended for Standard Silica)
This is the most common and effective approach. The non-ionic free amine is less polar and will not have strong acidic interactions with silica.
Workflow Diagram: Free-Base Purification
Caption: Workflow for purification via the free-base form.
Detailed Protocol: Flash Chromatography of the Free Base
-
Conversion: Dissolve the crude HCl salt in water and cool in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH of the aqueous layer is >9.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
-
Chromatography: Purify the free amine using flash chromatography on silica gel. Crucially, add a basic modifier to the mobile phase , such as 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide in the methanol portion of a DCM/MeOH eluent.[5][6] The modifier neutralizes the acidic sites on the silica, preventing peak tailing.
-
Re-formation of Salt: After obtaining the pure free base, dissolve it in a suitable solvent (e.g., diethyl ether, EtOAc) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) to precipitate the pure hydrochloride salt.
Option B: Use Alternative Chromatography Techniques
For highly polar derivatives that are difficult to handle as a free base, alternative stationary phases are necessary.
| Technique | Stationary Phase | Principle | Mobile Phase Example |
| Reverse-Phase (RP) | C18-functionalized silica | Separation based on hydrophobicity. Polar compounds elute first. | Water/Acetonitrile or Water/Methanol with a modifier like 0.1% TFA or formic acid. |
| HILIC | Bare silica, Diol, or Amide phases | Hydrophilic Interaction Liquid Chromatography. A water layer is formed on the polar stationary phase, and polar analytes partition into it. | High organic (e.g., >80% Acetonitrile) with an aqueous buffer. |
| Amine-Functionalized Silica | Silica gel with bonded amine groups | The basic surface minimizes interactions with the amine analyte, allowing for good peak shape without mobile phase modifiers.[6] | Standard normal-phase solvents (Hexane/EtOAc). |
FAQ 4: My product appears pure by NMR, but I have a persistent colored impurity. How can I remove it?
Answer: Colored impurities are typically large, conjugated organic molecules present in trace amounts. They can often be removed with activated charcoal.
Protocol: Decolorization with Activated Charcoal
-
Dissolve the impure, colored product in a minimum amount of a suitable hot solvent (one that will be used for recrystallization).
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal to a solution below its boiling point to avoid violent bumping.
-
Swirl the mixture and keep it hot for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[11]
-
Perform a hot filtration to remove the charcoal.
-
Allow the decolorized filtrate to cool and crystallize as described previously.
Part 3: Key Experimental Workflows & Protocols
This section provides detailed, standalone protocols for the most critical purification steps.
Protocol 1: Optimized Recrystallization of an Amine Hydrochloride Salt
This protocol assumes you have a solid starting material that may contain organic impurities.
-
Solvent Screening (Small Scale):
-
Place ~20 mg of your crude salt into several small test tubes.
-
Test single solvents first: water, methanol, ethanol, isopropanol. An ideal single solvent will dissolve the compound when hot but show low solubility when cold.[12]
-
More likely, you will need a two-solvent system. Find a polar solvent that dissolves your compound well at room temperature (e.g., methanol). Find a less polar solvent in which your compound is insoluble (e.g., diethyl ether, MTBE, or acetone). The two solvents must be miscible.[12]
-
-
Recrystallization Procedure (Scale-up):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the primary (dissolving) solvent (e.g., methanol) dropwise at room temperature until the solid just dissolves.
-
While stirring, slowly add the secondary (precipitating) solvent (e.g., diethyl ether) until the solution becomes persistently cloudy (turbid).
-
Add 1-2 more drops of the primary solvent until the solution becomes clear again.
-
Remove the stir bar, cover the flask, and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.
-
Once crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of a cold mixture of the recrystallization solvents.
-
Finish by washing with the cold, non-polar secondary solvent (e.g., diethyl ether) to displace the more polar primary solvent and speed up drying.
-
Dry the purified crystals under high vacuum.
-
Protocol 2: Purity Analysis by HPLC
A robust analytical method is crucial to accurately assess purity at each stage.
-
Method Type: Reverse-Phase HPLC
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 1 µL
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
Decision Tree for Purification Strategy
Caption: Decision-making workflow for purification.
References
- A Comparative Guide to the Computational Stability of Thiophene Chlorination Products. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqss4lSOx7OjgrQbRrlTtfz11J-SaK3rjsI8LHiRv7ZpiZTZFwWQkmLRNKXAdJcDlkC9W0uA8WxwPa0ng1GVFcwV7ecb9Ffs5dlygV-X7O3nXmpONYObl94hob6T04svbZKuka90rAIppyAYsTdDfz3fCq3EZio4my5zdZ_UfDnltkHn_c5YBKX-F-IQIzxy6k5lPe9fw3XrXB8aJ8afQtgEQTZfOPgZeCbd-qMXdG36jb
- Thiophene Synthesis Services. BOC Sciences. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPVt0LE2xTNMXraN2_yCKTLyWhjlSKC09mq15QuuUwL49az3YM0ZVN_D90zZjwsV45Lkuh05ELtP1vWvutTPt-54cT7OpSZy9dMidX4rEE6uZWCOcgmjthuPCvU4se0Nb4cn8QJgV3i9FYX61NIy1Y1xmK
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFq0iqczeP8AQnWZ08r1QhMzj0Un9VL3PbdKRy5dT2mAEgKvtTvkAhUauDnCuvJIOoJKYweUMsOR2yb06HoZ_wga8l_xbR1ER6Mgb6D7Mk92OqWAISOK1-NL68NGlQ1w59SG85FWF2AFzXEYXmcxZ6d47l9EHD8oDRv2tL62cUZCHuWCw1cNwT2tajasvuPrnxCIFYkR-c9ycU8CNdKT2bBCpOZ1sJzjeWLu8yvyqVXijDSGJLXg==
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGyQAXw68uO_yj2N355iM43QTDCjC6A8LuPMUXxP94UcM3aGr7L70tlKhJW0Od-3yAlwlBMAdoGXY0qPTfLNeDIdYFaJBFSkfCxtPWhK5Y45dn2sxkq2aHlkqMAdD1FtEmbnZe4jFdhXLwKVJO
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxM6xHU80dkavnOp3Zn4OUosHT5M1JEm6wVHoygRLN4eYKtGlA2aKgUdAaGU1CJdNY6TKngLmtdDxqFHUo_93hC7PNY57XgEOiRHesyPB0HXfipzA_TncKByuqXMjL9hh8GOXCaHgllbuLwE8Nw0enPbasIc8DADRXiVbfwz92ee87-OjSmOpLn0v2tAXb2KGQLjMju1gLV67gR9BJ
- 2-Chlorothiophene 96-43-5 wiki. Guidechem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc5aE9Ywci_VsOaCHMFfejDByu-BUC5ZNTBTe4jU7KycZmBN6ya8o5Uc6RNd1H8wVskd5dWjzrSgsnJRMVKf_MIf9LySX1Aq0twuaNphrPk8IzqiosrF2jcwARehrjIAsPxeF_PBPt_9HHzseh2YJWF_z5GmtQNwaEq-2A4Ua_eg==
- Thiophene. Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL2nC33gL29K4r5sYqe2GK0si-gpEtYKsU3P0e-pPEwdJHhIw_u5GwvigM7pBbf7skRltsk9yDMqYVf2ab73V2qSeEUq1Hp_XQFAA84RsaaeYEc4Wwb1BghvZH4COAriE9Tw==
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Optimizing reaction conditions for (3-Chlorothiophen-2-yl)methanamine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (3-Chlorothiophen-2-yl)methanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our goal is to empower you to optimize your reaction conditions, overcome common experimental hurdles, and ensure the successful application of this versatile building block.
This compound is a crucial intermediate in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) for central nervous system (CNS) disorders and other therapeutic areas.[1][2] Its thiophene core is a privileged pharmacophore, and the primary amine handle allows for diverse downstream functionalization.[3] This guide synthesizes technical data and field experience to address the practical challenges you may encounter.
Section 1: Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a substituted thiophene derivative with the chemical formula C₅H₇Cl₂NS.[4] It serves as a key building block in organic synthesis. Its structure is foundational for creating more complex molecules, primarily in the pharmaceutical industry. It is frequently used in the development of CNS drugs, antipsychotic medications, and other novel drug candidates where the thiophene moiety is essential for biological activity, such as receptor antagonism or enzyme inhibition.[1][5]
Q2: What are the recommended storage and handling conditions for this compound?
A: Proper storage is critical to maintain the integrity of the compound.
-
Storage Temperature: 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.
-
Environment: Keep in a dry, well-ventilated place.[1]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust; handle in a chemical fume hood to prevent inhalation.[6] In case of fire, use foam, dry powder, or CO₂.[6]
Q3: Why is this compound provided as a hydrochloride salt instead of the free base?
A: The hydrochloride salt form offers several advantages over the free amine:
-
Enhanced Stability: Primary amines can be susceptible to oxidation and degradation. The salt form is significantly more stable, providing a longer shelf life.
-
Improved Handling: The salt is typically a crystalline solid, which is non-volatile and easier to handle and weigh accurately compared to the free base, which may be an oil or low-melting solid.
-
Reduced Odor: Many low molecular weight amines have strong, unpleasant odors. The salt form is non-volatile and generally odorless.
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Solubility: The hydrochloride salt often has better solubility in protic solvents like water or alcohols, which can be advantageous for certain reaction setups or purification procedures.
Q4: Where can I find definitive spectroscopic data (e.g., NMR, LC-MS) for this compound?
A: Definitive spectroscopic data is typically provided on the Certificate of Analysis (CoA) from the supplier. While general spectra for simple analogues like methanamine hydrochloride are available in public databases[7], specific, batch-validated spectra for complex molecules like this compound should be obtained directly from the manufacturer to ensure accuracy.[8] Many chemical suppliers provide access to this data upon request or with a purchase.[8][9]
Section 2: Troubleshooting Guide: Synthesis & Purification
The most common synthetic route to (3-Chlorothiophen-2-yl)methanamine is the reductive amination of 3-chloro-2-thiophenecarboxaldehyde. This section addresses the most frequent issues encountered during this synthesis.
Problem 1: Low or No Product Yield
Q: My reductive amination reaction has a very low yield. What are the most likely causes and how do I fix them?
A: Low yield is a multifaceted problem often stemming from one of three areas: inefficient imine formation, poor reducing agent efficacy, or competing side reactions. The following workflow provides a systematic approach to diagnosing and solving the issue.
Caption: Troubleshooting workflow for low product yield in reductive amination.
Detailed Explanation:
-
Imine Formation is Critical: The reaction proceeds in two steps: aldehyde + amine ⇌ imine + water, followed by reduction of the imine. The first step is an equilibrium.[10]
-
pH Control: Imine formation is acid-catalyzed but fails if the pH is too low (protonates the amine, making it non-nucleophilic) or too high (fails to activate the aldehyde carbonyl).[10] An acidic additive like acetic acid is often beneficial.[11]
-
Water Removal: The formation of water can push the equilibrium back to the starting materials. Using a dehydrating agent can significantly improve imine concentration.[12]
-
-
Choosing the Right Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent. If added too early or if the reaction is too warm, it can reduce the starting aldehyde faster than the imine is formed, leading to a side product (2-hydroxymethyl-3-chlorothiophene).[10][11]
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder, pH-sensitive reducing agents. They are more selective for the protonated imine (iminium ion) over the aldehyde, making them a superior choice for one-pot reductive aminations.[11][13]
-
-
Reaction Conditions:
-
Solubility: All reagents must be soluble in the chosen solvent (e.g., methanol, ethanol, or dichloromethane) for the reaction to proceed efficiently.[10]
-
Temperature: Imine formation can be done at room temperature or with gentle heating (e.g., 40-60°C), followed by cooling (e.g., to 0°C) before the addition of the reducing agent to control reactivity.[11][13]
-
Problem 2: Incomplete Reaction & Persistent Impurities
Q: My crude NMR/LCMS shows a mix of my desired amine product and the imine intermediate. How can I resolve this?
A: The presence of residual imine is a clear indicator of incomplete reduction.[14] Simply trying to separate the imine and amine can be very difficult due to their similar polarities. The better strategy is to ensure the reaction goes to completion.[14]
-
Increase Stoichiometry of Reducing Agent: The reducing agent may have degraded or been consumed by the solvent (e.g., NaBH₄ reacts slowly with methanol). Try adding another portion (0.5-1.0 equivalent) of the reducing agent and stirring for several more hours.
-
Increase Reaction Time/Temperature: Allow the reduction step to proceed longer, perhaps overnight at room temperature. Gentle warming (to 40°C) can sometimes help, but monitor for potential side product formation.
-
Check for Hydrolysis: Most imines are prone to hydrolysis.[14] Ensure your reaction is anhydrous. If you are performing an aqueous workup, the imine may be hydrolyzing back to the aldehyde, which can complicate purification.
Problem 3: Purification Challenges
Q: I am struggling with the purification. Standard acid-base extraction gives an emulsion or co-extraction of impurities. What are the best methods?
A: Purifying the hydrochloride salt can be straightforward if the crude product is relatively clean.
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Direct Recrystallization/Precipitation: This is the most effective method. Since the product is a hydrochloride salt, it will have low solubility in many common organic solvents.
-
After the reaction workup, dissolve the crude amine free base in a minimal amount of a solvent like isopropanol (IPA) or ethanol.
-
Slowly add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.
-
The this compound should precipitate as a solid.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether or hexanes) to remove non-basic impurities, and dry under vacuum.[15]
-
-
Troubleshooting Acid-Base Extraction:
-
Emulsions: To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
-
Co-extraction: The imine intermediate can also be basic and extract along with the amine. This is why driving the reaction to completion (see Problem 2) is the superior strategy.[14]
-
-
Alternative Strategy (Boc Protection): If impurities are persistent, consider protecting the crude amine with Boc anhydride (Boc₂O). The resulting Boc-protected amine is often much less polar and easier to purify by standard silica gel column chromatography. The Boc group can then be cleanly removed with an acid like HCl or trifluoroacetic acid (TFA) to yield the desired hydrochloride salt.[14]
Section 3: Experimental Protocols
These protocols provide a starting point for your experiments. Optimization may be required based on your specific lab conditions and reagent purity.
Protocol 1: Synthesis via Two-Step Reductive Amination
This method separates imine formation from reduction to minimize side reactions.
-
Imine Formation:
-
To a round-bottom flask, add 3-chloro-2-thiophenecarboxaldehyde (1.0 eq) and methanol (5-10 mL per mmol of aldehyde).
-
Add ammonium chloride (1.5 eq) followed by 25% aqueous ammonia solution until the pH of the mixture is ~9.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the consumption of the aldehyde by TLC.[12]
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 eq) in a small amount of cold water with a drop of NaOH solution to stabilize it.
-
Add the NaBH₄ solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours or until the imine is fully consumed (as monitored by TLC or LC-MS).
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding 1M HCl at 0°C until the pH is acidic (~2).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the remaining aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-basic impurities.
-
Adjust the pH of the aqueous layer to >10 with 3M NaOH.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate.
-
Slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Protocol 2: Purification by Recrystallization
-
Place the crude hydrochloride salt into an appropriately sized Erlenmeyer flask.
-
Add a small amount of a suitable solvent (see Table 2) and heat the mixture gently with stirring (e.g., on a hot plate).
-
Continue to add the solvent in small portions until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Once crystallization is complete, collect the purified crystals by vacuum filtration.[16]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Monitoring Imine Formation by TLC
-
Prepare TLC Chamber: Use an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Spot Plate: On a TLC plate, spot the starting aldehyde, the reaction mixture at t=0, and a co-spot of both.
-
Run Reaction: After 30-60 minutes, take another aliquot of the reaction mixture and spot it on the plate.
-
Develop & Visualize: Develop the plate and visualize under UV light. The consumption of the aldehyde spot and the appearance of a new, typically less polar, imine spot indicates the reaction is proceeding. The final amine product will be a very polar spot that often stays at the baseline in this solvent system.[12]
Section 4: Data Tables
Table 1: Recommended Reaction Parameters for Reductive Amination
| Parameter | Recommended Condition | Rationale & Notes |
| Amine Source | NH₄Cl / aq. NH₃ | Provides both ammonia and helps buffer the system. |
| Reducing Agent | NaBH₃CN or STAB | More selective for the imine over the aldehyde, reducing side reactions.[11][13] |
| Solvent | Methanol, Ethanol, Dichloromethane (DCM) | Choose a solvent that fully dissolves starting materials.[10] |
| pH | 4 - 6 | Optimal for catalyzing imine formation without deactivating the amine nucleophile.[10][12] |
| Temperature | 0°C to Room Temperature | Add reducing agent at 0°C to control exotherm and selectivity. |
| Additives | Acetic Acid (catalytic) | Can be used to achieve the optimal pH range. |
| Molecular Sieves (4Å) | Acts as a dehydrating agent to drive imine formation equilibrium forward.[12] |
Table 2: Common Solvents for Recrystallization of Amine Hydrochlorides
| Solvent System | Comments |
| Ethanol / Diethyl Ether | Dissolve in minimal hot ethanol, add diethyl ether until cloudy, then cool. |
| Isopropanol (IPA) | Good single-solvent system. Dissolve in hot IPA and cool. |
| Methanol / MTBE | Similar to the ethanol/ether system; MTBE is a common co-solvent. |
| Acetonitrile | Can be effective for moderately polar salts. |
Section 5: References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chempros. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Google Patents. (n.d.). EP0196001B1 - Thiophene ring-substituted alpha-(alkylaminopropionyl)-thiophene derivatives, a process for preparing them and pharmaceutical compositions containing them. Retrieved from
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
Frontiers. (2024, February 28). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methanamine, hydrochloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Nine Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Aminolevulinic acid hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Retrieved from [Link]
Sources
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- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. Methanamine, hydrochloride [webbook.nist.gov]
- 8. 214759-25-8|(3-Chlorothiophen-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 9. This compound | 643088-03-3 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
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- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. EP0196001B1 - Thiophene ring-substituted alpha-(alkylaminopropionyl)-thiophene derivatives, a process for preparing them and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 16. mt.com [mt.com]
(3-Chlorothiophen-2-yl)methanamine hydrochloride stability issues in solution
This technical support guide is designed for researchers, scientists, and drug development professionals using (3-Chlorothiophen-2-yl)methanamine hydrochloride. Given the compound's reactive functionalities, users may encounter stability issues in solution. This document provides in-depth troubleshooting guides and FAQs to address these potential challenges, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][2] Thiophene-containing compounds can be sensitive to air and moisture.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Q2: How should I prepare solutions of this compound?
A: It is highly recommended to prepare solutions fresh for each experiment.[4][5] If you need to prepare a stock solution, use a high-purity, anhydrous solvent. For aqueous applications, prepare a concentrated stock in an organic solvent like DMSO or ethanol and dilute into your aqueous buffer immediately before use.[5] Avoid storing aqueous solutions for extended periods.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values can affect the stability of the amine hydrochloride salt and potentially catalyze degradation.
-
Oxidizing agents: The thiophene ring and the primary amine are susceptible to oxidation.[6][7]
-
Light: Thiophene derivatives can be susceptible to photodegradation.[8][9]
-
Temperature: Elevated temperatures can accelerate degradation pathways.[4]
-
Presence of metal ions: Certain metal ions can catalyze the oxidation of amines and thiols.[10]
Q4: Is this compound compatible with all common solvents?
A: While soluble in many polar organic solvents and water, its stability can be solvent-dependent. Protic solvents may participate in degradation pathways, and the purity of the solvent is critical. Always use high-purity, anhydrous solvents when possible and be mindful of potential incompatibilities with reactive solvents.
Troubleshooting Guide for Solution Instability
This guide addresses common issues encountered during the use of this compound solutions.
Issue 1: My clear, colorless solution of this compound has turned yellow or brown.
Possible Causes:
-
Oxidation: This is the most likely cause. The thiophene ring can oxidize to form colored polymeric species or sulfoxides/sulfones.[11][12] The primary amine is also susceptible to oxidative degradation.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the thiophene ring, leading to colored byproducts.[13][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Step-by-Step Investigation:
-
Protect from Light: If the solution was exposed to ambient or UV light, prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil.[4]
-
Evaluate Solvent and Headspace: If light exposure is ruled out, consider the possibility of oxidation. Prepare a fresh solution using a high-purity solvent that has been de-gassed (e.g., by sparging with argon or nitrogen for 15-20 minutes). Store the solution under an inert atmosphere.
-
Analyze for Degradants: If the problem persists, the discoloration is likely due to the formation of degradation products. You can analyze your solution by HPLC-UV or LC-MS to identify the appearance of new peaks corresponding to impurities.[15]
Issue 2: I observe a precipitate forming in my solution over time.
Possible Causes:
-
Conversion to Free Base: If the solution is buffered at a neutral or basic pH, the amine hydrochloride salt may convert to the free amine. The free amine may have lower solubility in your solvent system, causing it to precipitate.
-
Formation of Insoluble Degradation Products: Oxidative or other degradation pathways can lead to the formation of less soluble products, such as dimers or polymers.[11]
-
Temperature Effects: If the solution was prepared at an elevated temperature, a precipitate may form upon cooling to room temperature due to lower solubility.
Troubleshooting Steps:
-
Check the pH: Measure the pH of the solution. If it is neutral or basic, the precipitate is likely the free amine. Adjusting the pH to be more acidic (if compatible with your experiment) may redissolve the material.
-
Solubility Check: Try preparing a more dilute solution to see if the precipitation is concentration-dependent.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by NMR, MS) to determine if it is the free base, a degradation product, or the starting material that has crashed out of solution.
Issue 3: My reaction yield is lower than expected or my biological assay shows reduced activity.
Possible Causes:
-
Degradation of Starting Material: The most probable cause is that a significant portion of the this compound has degraded in solution before or during your experiment, reducing the concentration of the active reagent.[4]
-
Incompatibility with Reaction Conditions: The compound may be unstable under your specific reaction or assay conditions (e.g., basic pH, presence of oxidizing agents, elevated temperature).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield or activity.
Step-by-Step Investigation:
-
Use Fresh Solutions: Always prepare your solution of this compound immediately before adding it to your reaction or assay.[5] Do not use solutions that have been stored for several hours or days.
-
Perform a Control Experiment: To test for incompatibility, incubate the amine in your reaction/assay buffer without the other reagents for the duration of your experiment. Then, analyze a sample of this solution by TLC or HPLC to see if the starting material is still present.[16]
-
Analyze Reaction Mixture: Use an analytical technique like HPLC or GC-MS to monitor the consumption of your starting material over the course of your reaction. This can help you determine if it is degrading before it has a chance to react.[15][17]
-
Modify Experimental Conditions: If you confirm that the compound is degrading under your experimental conditions, consider modifications such as lowering the reaction temperature, adjusting the pH, or using de-gassed solvents.
Experimental Protocol: Rapid Stability Assessment by HPLC-UV
This protocol provides a general method to assess the stability of this compound in a solution of your choice. You may need to adapt the chromatographic conditions for your specific HPLC system.
Objective: To determine the percentage of this compound remaining in a specific solvent or buffer over time under defined conditions (e.g., room temperature, 40°C).
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., acetonitrile, water, buffer)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[15][17]
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve a sample of this compound in your mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Dilute this stock solution to a working concentration within the linear range of your detector (e.g., 50 µg/mL).
-
-
Preparation of Test Solution:
-
Prepare a solution of this compound in your solvent/buffer of interest at the same concentration as your working standard.
-
-
HPLC Method:
-
Mobile Phase: A typical starting point is a mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid), e.g., 30:70 v/v.[15]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[17]
-
Detection Wavelength: Scan for an optimal wavelength using the standard solution, likely in the range of 230-280 nm.
-
Injection Volume: 10 µL
-
-
Stability Study Execution:
-
Time Zero (T=0): Immediately after preparing the test solution, inject it into the HPLC and record the peak area of the parent compound. This is your 100% reference.
-
Incubation: Store the test solution under your desired conditions (e.g., in a sealed vial on the benchtop, protected from light).
-
Time Points: Inject samples of the test solution at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: At each time point, calculate the percentage of the compound remaining using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Data Interpretation:
| % Remaining after 24h | Stability Assessment | Recommended Action |
| > 95% | Stable | Solution can be used within a 24-hour period under these conditions. |
| 85-95% | Moderately Stable | Prepare solutions fresh and use within a few hours. |
| < 85% | Unstable | Prepare solution immediately before use. Consider alternative solvents or lower temperatures. |
References
- Thiophene - Wikipedia. (n.d.). Wikipedia. [Link]
- Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]
- Dapp, E., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(27), 15646–15651. [Link]
- Thiophene Oxidation and Reduction Chemistry. (2014).
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. (2018).
- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). National Institutes of Health (NIH). [Link]
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. (2018). American Chemical Society. [Link]
- Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). (1996). PubMed. [Link]
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. (2018). The Journal of Physical Chemistry C. [Link]
- New Concept on Photocatalytic Degradation of Thiophene Derivatives : Experimental and DFT Studies. (2018). DiVA. [Link]
- Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2025). National Institutes of Health (NIH). [Link]
- Thiophene, 2-chloromethyl. (n.d.). Organic Syntheses Procedure. [Link]
- Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. (n.d.).
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (n.d.).
- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega. [Link]
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.).
- A kind of method for preparing thiophene derivative chloromethylation product. (n.d.).
- TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]
- Troubleshooting: The Workup. (n.d.). University of Rochester. [Link]
- 2-Thiophenemethanamine. (n.d.). NIST WebBook. [Link]
- This compound. (n.d.). MySkinRecipes. [Link]
- 2-Thiophenemethylamine CAS#: 27757-85-3; ChemWhat Code: 17220. (n.d.).
- 2-Chlorothiophene. (n.d.). PubChem. [Link]
- Degradation of 2-(3-aminopropylamino)-ethanethiol (WR-1065) by Cu-dependent amine oxidases and influence on glutathione status of Chinese hamster ovary cells. (1995). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 27757-85-3: 2-Thiophenemethanamine | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of 2-(3-aminopropylamino)-ethanethiol (WR-1065) by Cu-dependent amine oxidases and influence on glutathione status of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiophene - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
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- 16. How To [chem.rochester.edu]
- 17. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3-Chlorothiophen-2-yl)methanamine Hydrochloride Experiments
Welcome to the technical support center for (3-Chlorothiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimentation with this compound. As a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) drugs, understanding its handling and reaction characteristics is crucial for successful outcomes.[1]
I. Compound Characteristics and Handling
This compound is a substituted thiophene derivative. The presence of the chlorothiophene ring and the primary amine hydrochloride group dictates its reactivity and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 643088-03-3 | [2][3][4] |
| Molecular Formula | C₅H₇Cl₂NS | [2][3] |
| Molecular Weight | 184.09 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from typical amine hydrochlorides |
| Storage | Inert atmosphere, Room Temperature | [3] |
Frequently Asked Questions: Storage and Handling
Q1: My sample of this compound has discolored over time. What is the cause and is it still usable?
A1: Discoloration (typically yellowing or browning) of amine hydrochlorides can be a sign of degradation, often due to oxidation or reaction with atmospheric moisture. As a precaution, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[3] Before use, it is advisable to assess the purity of a discolored sample by an appropriate analytical method, such as HPLC or NMR, to determine if it is still suitable for your experiment.
Q2: I'm having trouble dissolving the compound. What are the recommended solvents?
A2: this compound, being a salt, is expected to have higher solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in aprotic organic solvents such as dichloromethane, tetrahydrofuran (THF), or ethyl acetate is likely to be limited. For reactions requiring anhydrous aprotic conditions, the free amine may need to be generated in situ or prior to the reaction.
II. Troubleshooting Synthesis and Reactions
The synthesis of this compound typically involves the reduction of 3-chlorothiophene-2-carbonitrile. The subsequent use of this amine in further reactions, such as amide couplings or alkylations, can also present challenges.
Diagram: General Troubleshooting Workflow for Synthesis
Caption: A general workflow for troubleshooting synthetic reactions.
Frequently Asked Questions: Synthesis and Reactions
Q3: My reduction of 3-chlorothiophene-2-carbonitrile to this compound is giving a low yield. What are the potential causes?
A3: Low yields in the reduction of nitriles can stem from several factors:
-
Incomplete Reaction: The reducing agent may not be sufficiently reactive, or the reaction time and temperature may be inadequate. Monitor the reaction progress by TLC or LC-MS to ensure the starting material is fully consumed.
-
Side Reactions: Over-reduction to the corresponding hydrocarbon or hydrolysis of the nitrile under certain conditions can occur. The choice of reducing agent is critical. For example, catalytic hydrogenation or reagents like lithium aluminum hydride (LAH) are commonly used.
-
Work-up Losses: The product is a hydrochloride salt, which may have some solubility in the aqueous phase during extraction. Ensure the pH of the aqueous layer is appropriate to minimize product loss.
Q4: I am observing unexpected impurities in my reaction mixture when using this compound. What are the likely side products?
A4: The nature of impurities will depend on the specific reaction conditions. However, some common possibilities include:
-
Dimerization: Primary amines can sometimes undergo self-condensation or react with other electrophilic species in the reaction mixture.
-
Oxidation: The amine is susceptible to oxidation, which can be exacerbated by the presence of air and certain reagents.
-
Reaction with Solvent: In some cases, the amine can react with the solvent, especially if the solvent is not inert under the reaction conditions.
-
Dehalogenation: The chloro-substituent on the thiophene ring can potentially be removed under certain reductive or catalytic conditions.
III. Purification and Analysis
Proper purification and analytical characterization are essential for obtaining high-quality this compound and for monitoring reaction progress.
Diagram: Purification and Analysis Workflow
Caption: A streamlined workflow for purification and analysis.
Frequently Asked Questions: Purification and Analysis
Q5: What is the best method to purify crude this compound?
A5: Recrystallization is often the most effective method for purifying amine hydrochloride salts. A suitable solvent system would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice is a mixed solvent system, such as ethanol/ether or methanol/ethyl acetate. Column chromatography on silica gel can be challenging for polar amine salts due to strong adsorption. If chromatography is necessary, it is often better to purify the free amine and then convert it back to the hydrochloride salt.
Q6: I am having difficulty interpreting the NMR spectrum of my product. What are the expected chemical shifts for this compound and how can I identify common impurities?
A6: The proton NMR spectrum of this compound is expected to show signals for the thiophene ring protons and the methylene protons adjacent to the amine. The exact chemical shifts will be influenced by the solvent used. Common impurities that can be identified by NMR include residual solvents, starting materials, and side products. For definitive identification of unknown impurities, 2D NMR techniques and mass spectrometry are recommended. Consulting NMR chemical shift databases for common laboratory solvents and impurities can also be very helpful.[5]
Table 2: Common Analytical Techniques for this compound
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and initial purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity, stability-indicating method development.[1][6][7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and identification of impurities.[5] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. |
IV. Stability and Degradation
Understanding the stability of this compound is critical for its storage and use in multi-step syntheses. Forced degradation studies can provide valuable insights into its degradation pathways.
Frequently Asked Questions: Stability and Degradation
Q7: Under what conditions is this compound likely to degrade?
A7: As an amine hydrochloride, the compound is generally more stable than its free amine form. However, it can still be susceptible to degradation under certain conditions:
-
Strongly Basic Conditions: Treatment with a strong base will generate the free amine, which is more prone to oxidation and other reactions.
-
Oxidizing Agents: The amine functionality can be oxidized.
-
Elevated Temperatures: Thermal decomposition may occur at high temperatures.
-
Photodegradation: Some thiophene derivatives are known to be light-sensitive.
Q8: How can I perform a forced degradation study on this compound?
A8: A forced degradation study involves subjecting the compound to a variety of stress conditions to accelerate its degradation. This helps in identifying potential degradation products and developing stability-indicating analytical methods. Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Refluxing the compound in acidic and basic solutions.
-
Oxidation: Treating the compound with an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heating the solid compound or a solution of it.
-
Photolytic Stress: Exposing the compound to UV and visible light.
The resulting mixtures are then analyzed by a suitable technique, such as HPLC, to separate and identify the degradation products.
V. Safety Precautions
It is essential to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of waste according to local regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- Stability-Indicating HPLC Method: Topics by Science.gov. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- Cairo University Scholar. (n.d.). Stability Indicating Chromatographic Methods for the determination of Trospium Chloride.
- Slideshare. (n.d.). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms.
- Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the.
- PMC - NIH. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation.
- Chemdad. (n.d.). This compound.
Sources
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 643088-03-3 [chemicalbook.com]
- 5. Tabelle der chemische Verschiebungen von Verunreinigungen in der NMR [sigmaaldrich.com]
- 6. slideshare.net [slideshare.net]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3-Chlorothiophen-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of (3-Chlorothiophen-2-yl)methanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, we have compiled this resource to address common challenges and provide robust, field-tested protocols to ensure the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A prevalent method for its synthesis is the reduction of 3-chloro-2-thiophenecarbonitrile, often employing a powerful reducing agent like Lithium Aluminum Hydride (LAH).[1][2][3] Based on this, the most probable impurities include:
-
Unreacted Starting Material: Residual 3-chloro-2-thiophenecarbonitrile.
-
Partially Reduced Intermediates: The corresponding imine or aldehyde formed during the reduction process.[4][5]
-
Inorganic Salts: Aluminum salts (from LAH quenching and workup), and potentially other inorganic salts introduced during the synthesis.[6][7][8]
-
Solvent Residues: Trapped solvents from the reaction or workup.
-
Polymeric Byproducts: High molecular weight species formed through side reactions.
Q2: My purified product has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color, often yellow or brown, in the final product can be attributed to trace amounts of oxidized impurities or polymeric byproducts. These can sometimes be challenging to remove by simple recrystallization. We recommend a charcoal treatment during the recrystallization process. Activated carbon has a high surface area and can effectively adsorb colored impurities.
Q3: I am observing poor recovery after recrystallization. What are the likely reasons?
A3: Low recovery is a common issue in recrystallization and can stem from several factors:
-
Choice of Solvent: The solvent may be too good at dissolving the compound, even at low temperatures.
-
Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling.
-
Premature Crystallization: If the solution cools too quickly, the product can crash out, trapping impurities and leading to lower yields of pure material.
-
Incomplete Precipitation: The cooling time may be insufficient, or the final temperature not low enough to maximize crystal formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Oily Residue Instead of Crystals | The compound may be "oiling out" of solution, which can happen if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities present. | Try using a lower-boiling point solvent or a mixed solvent system. Ensure the crude material is as dry as possible before recrystallization. |
| Incomplete Dissolution in Hot Solvent | Insufficient solvent or the presence of insoluble impurities. | Add more hot solvent in small increments until the desired compound dissolves. If a solid remains, it is likely an insoluble impurity and should be removed by hot filtration. |
| Crystals Do Not Form on Cooling | The solution is not sufficiently saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, a small seed crystal of pure product can be added. If supersaturation is the issue, try cooling the solution for a longer period or at a lower temperature. As a last resort, some solvent can be evaporated to increase the concentration. |
| Product Fails Purity Analysis (e.g., NMR, HPLC) | Ineffective removal of closely related impurities or co-precipitation. | A second recrystallization may be necessary. Consider using a different solvent system. For stubborn impurities, column chromatography of the free base followed by conversion back to the hydrochloride salt may be required. |
| Presence of Inorganic Salts in Final Product | Inadequate removal during the initial workup. | Ensure thorough washing of the crude product before recrystallization. An acid-base extraction can be effective at removing inorganic salts. Dissolve the crude hydrochloride salt in water, basify to precipitate the free amine, extract the free amine with an organic solvent, wash the organic layer with brine, dry, and then re-form the hydrochloride salt with HCl in a suitable solvent like ether or isopropanol. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is the most common and effective method for purifying this compound. Isopropanol is often a suitable solvent.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Activated Carbon (optional, for colored impurities)
-
Standard laboratory glassware (Erlenmeyer flask, condenser, funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol. Heat the mixture to a gentle boil with stirring.
-
Solvent Addition: Continue adding small portions of hot isopropanol until the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction for Removal of Neutral and Acidic Impurities
This method is particularly useful if the crude product is contaminated with significant amounts of non-basic impurities.
Procedure:
-
Dissolution and Basification: Dissolve the crude hydrochloride salt in water. Slowly add a solution of sodium hydroxide (e.g., 2M NaOH) with stirring until the pH is basic (pH > 10). The free amine of (3-Chlorothiophen-2-yl)methanamine will precipitate.
-
Extraction: Extract the aqueous suspension with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Salt Formation: Filter off the drying agent. To the filtrate, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) with stirring. The hydrochloride salt will precipitate.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent used, and dry under vacuum.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Purification workflow for this compound.
References
- Fieser, L. F., & Fieser, M. (n.d.). Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry.
- LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts.
- University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry.
- Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts.
- Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(5), 1301–1309. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.
- YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Leah4sci.
- PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.
- YouTube. (2023, November 3). Reduction of Acid Chlorides with LiAlH4. The Organic Chemistry Tutor.
- LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
- University of Rochester, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- Google Patents. (n.d.). IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Storage and Handling of (3-Chlorothiophen-2-yl)methanamine hydrochloride
Welcome to the technical support center for (3-Chlorothiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Inconsistent experimental results can often be traced back to the degradation of starting materials. By understanding the chemical vulnerabilities of this compound and implementing proper storage and handling protocols, you can safeguard the reliability and reproducibility of your work.
Core Principles of Stability
This compound possesses three key structural features that dictate its stability: a primary amine, a hydrochloride salt, and a chlorinated thiophene ring. Its degradation is primarily driven by a combination of atmospheric exposure (moisture and oxygen), light, and elevated temperatures.
-
Atmosphere (Moisture & Oxygen): The hydrochloride salt makes the compound hygroscopic, meaning it readily absorbs moisture from the air.[1] This moisture can initiate hydrolysis.[2] Furthermore, the electron-rich thiophene ring and the primary amine group are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and a loss of purity.[3][4] Therefore, the rigorous exclusion of air and moisture is the most critical factor in preventing degradation.[5]
-
Light (Photodegradation): Thiophene derivatives can be sensitive to light, particularly UV radiation, which can induce photochemical reactions leading to decomposition.[6][7] Storing the compound protected from light is essential for its long-term stability.[2]
-
Temperature (Thermal Degradation): Elevated temperatures accelerate the rates of all chemical reactions, including hydrolysis and oxidation.[2] While some supplier information may list room temperature storage as acceptable, maintaining the compound in a cool environment significantly minimizes the risk of thermal degradation over time.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
To ensure maximum stability and shelf-life, the solid compound should be stored with strict control over atmosphere, temperature, and light. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Prevents moisture absorption (hygroscopicity) and subsequent hydrolysis, and protects against oxidation of the amine and thiophene ring.[2][3][5] |
| Temperature | Refrigerated (2-8°C) | Slows the rate of potential thermal degradation and other decomposition pathways.[2][8] |
| Light Exposure | In the dark (e.g., amber glass vial stored in a cabinet) | Prevents potential photolytic degradation of the thiophene moiety.[2][3][6] |
| Container | Tightly sealed, airtight glass vial or bottle | Glass is an inert material that provides an excellent barrier against environmental exposure.[1][9] For ultimate protection, use specialized packaging like Sure/Seal™ bottles.[10] |
Q2: What are the primary visual signs of degradation?
A fresh, high-purity sample of this compound should be a white to off-white solid. Any deviation from this appearance warrants further investigation. Key signs of degradation include:
-
Discoloration: A change in color to yellow, tan, or brown is a strong indicator of oxidative or other chemical degradation.[2]
-
Clumping/Caking: The solid becoming sticky or forming hard clumps suggests significant moisture absorption.[2]
-
Change in Texture: Any change from a free-flowing powder to a waxy or oily solid indicates severe degradation.
If you observe any of these changes, the purity of the material should be verified by an analytical method before use.[2]
Q3: I suspect my compound has degraded. How can I confirm its purity?
Visual inspection is only a preliminary check. If you have any doubts about the compound's integrity or are observing inconsistent experimental results, you must perform an analytical confirmation.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess purity.[11][12] This technique can separate the parent compound from its degradation products, allowing for accurate quantification. A typical analysis would involve:
-
Preparing a standard solution of a known-good reference lot.
-
Preparing a solution of the suspect material at the same concentration.
-
Analyzing both by HPLC and comparing the chromatograms.
-
A significant decrease in the main peak area and/or the appearance of new impurity peaks in the suspect sample confirms degradation.
Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural changes and Mass Spectrometry (MS) to identify the mass of potential degradation products.[13][14]
Q4: What materials and chemical classes should be avoided when handling this compound?
To prevent hazardous reactions and degradation, this compound should not come into contact with:
-
Strong Bases (e.g., NaOH, KOH, alkoxides): These will deprotonate the amine hydrochloride to the free base, which is generally less stable and more reactive.
-
Strong Oxidizing Agents (e.g., peroxides, nitrates, perchlorates): These can cause vigorous and potentially hazardous reactions, leading to rapid degradation.[2][15]
Always use clean, dry glassware and equipment to avoid cross-contamination.[16]
Troubleshooting Guide: Investigating Potential Degradation
This workflow provides a logical pathway for addressing suspected compound degradation.
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocols
Protocol 1: General Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline and should be optimized for your specific equipment and requirements. Forced degradation studies are recommended to prove the method is stability-indicating.[14][17]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.22 µm filter and degas.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.
-
Vortex until fully dissolved.
-
-
Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the sample solution.
-
Integrate the resulting chromatogram and calculate the area percent of the main peak to determine purity.
-
Protocol 2: Handling and Dispensing Under Inert Atmosphere (Schlenk Technique)
This protocol provides a method for handling the air-sensitive solid when a glovebox is not available.[18]
-
Preparation:
-
Ensure all glassware (e.g., Schlenk flask, spatulas) is thoroughly oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).[5]
-
Connect the Schlenk flask containing the compound and an empty receiving vial to a dual-manifold Schlenk line.
-
-
Inerting the System:
-
Carefully evacuate the headspace of the flask containing the compound and backfill with inert gas. Repeat this cycle 3-5 times to ensure all air is removed. Do the same for the receiving vial.
-
-
Dispensing:
-
With a positive pressure of inert gas flowing through the system (monitored by an oil bubbler), briefly remove the stopper from the main flask.
-
Quickly transfer the desired amount of solid to the tared receiving vial using a clean, dry spatula.
-
Immediately seal both containers.
-
-
Storage:
-
Purge the headspace of both containers one final time with inert gas.
-
Seal the vials tightly with caps and wrap the seal with Parafilm®.
-
Place the vials in a labeled, secondary container and store at 2-8°C, protected from light.[3]
-
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]
- Thiophene Stability in Photodynamic Therapy: A Mathem
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
- Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]
- Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Hindawi. [Link]
- Amine Storage Conditions: Essential Guidelines for Safety.
- PHENYLPRO 75- phenylpropanoloamine hydrochloride tablet, chewable Label. DailyMed. [Link]
- Analytical methods.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]
- This compound | CAS 214759-25-8. Chemical Entities of Biological Interest (ChEBI). [Link]
- Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. PubMed. [Link]
- High performance liquid detection method for 2-chloroethylamine hydrochloride.
- Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS. Semantic Scholar. [Link]
- Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
- (PDF) Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
- Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health (NIH). [Link]
- Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their rel
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) [ouci.dntb.gov.ua]
- 8. chemshuttle.com [chemshuttle.com]
- 9. Page loading... [wap.guidechem.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ijmr.net.in [ijmr.net.in]
- 14. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Thiophene-Based Amines
Welcome to the technical support center for the synthesis of thiophene-based amines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of incorporating amino groups into thiophene scaffolds. Thiophene-based amines are critical pharmacophores and building blocks in materials science, but their synthesis is often fraught with challenges not encountered with simpler aromatic systems.
This document moves beyond standard protocols to address the common pitfalls encountered in the lab. We will explore the causality behind these issues—from catalyst deactivation to unexpected side reactions—and provide robust, field-tested solutions and detailed experimental guides.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to high-level questions frequently encountered by researchers.
Q1: My palladium-catalyzed amination (Buchwald-Hartwig) of a halothiophene is failing or giving low yields. What are the most likely causes?
A: Failure in Buchwald-Hartwig reactions involving thiophenes typically stems from three core issues:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a potent poison for palladium catalysts by strongly coordinating to the metal center, thereby inhibiting catalytic activity.[1][2]
-
Hydrodehalogenation: You may be observing the formation of a dehalogenated thiophene byproduct instead of your desired amine. This is often caused by protic impurities (like water) or certain base/ligand combinations that favor a reductive pathway.[3][4]
-
Inactive Catalyst or Reagents: Standard issues like degraded palladium precursors, impure solvents, or insufficient inert atmosphere can lead to reaction failure. C-N coupling reactions require stringent anhydrous and oxygen-free conditions.[5][6]
Q2: I'm trying to synthesize a 2-aminothiophene. Should I use a cross-coupling reaction or the Gewald synthesis?
A: The choice depends on your starting materials and desired substitution pattern.
-
Gewald Synthesis: This is a powerful, one-pot multicomponent reaction ideal for creating highly functionalized 2-aminothiophenes from a ketone (or aldehyde), an activated nitrile, and elemental sulfur.[7][8] It is often the most direct route if the requisite carbonyl and nitrile precursors are available.
-
Cross-Coupling: If you are starting with a pre-functionalized halothiophene, a palladium- or copper-catalyzed cross-coupling reaction is the more logical approach. This method offers broad functional group tolerance for the amine coupling partner.[9][10]
Q3: Why are Ullmann coupling reactions for thiophene amination often so difficult?
A: Traditional Ullmann condensations suffer from several drawbacks, including the need for harsh reaction conditions (high temperatures >200 °C) and stoichiometric amounts of copper, which can lead to substrate decomposition and difficult purification.[11][12] Modern protocols utilize catalytic amounts of copper with specific ligands (e.g., diamines, amino acids) that facilitate the reaction under much milder conditions, making them more suitable for sensitive thiophene substrates.[10][13]
Q4: My reductive amination of a thiophene aldehyde is producing significant amounts of a secondary or tertiary amine byproduct. How can I improve selectivity for the primary amine?
A: The formation of over-alkylated byproducts is a classic problem in reductive amination.[14] To favor the primary amine, you can optimize the reaction in two ways:
-
Use a large excess of ammonia or an ammonia surrogate.
-
Employ a stepwise procedure: first form the imine, then add the reducing agent. More selective reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are less likely to reduce the starting aldehyde.[14][15] A protecting-group-free, one-pot method using a metal hydride and ammonia has also been developed to selectively produce primary amines.[16]
Part 2: Troubleshooting Guides & In-Depth Analysis
This section provides detailed troubleshooting for specific synthetic routes.
Guide 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This reaction is a cornerstone for synthesizing aryl amines, but the unique electronic properties of the thiophene ring introduce specific challenges.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reaction stalls; starting material remains. | Catalyst Poisoning: The thiophenic sulfur is binding to the Pd(0) active species, preventing oxidative addition.[1][2] | • Increase Catalyst Loading: Incrementally increase the palladium precatalyst loading (e.g., from 2 mol% to 5 mol%).• Choose a Robust Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like RuPhos, XPhos) that can stabilize the Pd(0) center and promote faster oxidative addition, outcompeting the poisoning pathway.[17]• Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald palladacycle) to ensure efficient generation of the active Pd(0) species.[6] |
| No reaction from the start. | Poorly Activated Substrate: The halothiophene may be too electron-rich, making oxidative addition difficult. | • Switch Halide: If possible, use a 2-iodothiophene instead of a 2-bromothiophene, as the C-I bond is weaker and more reactive.• Reaction Temperature: Ensure the temperature is adequate. While modern catalysts work at lower temperatures, some stubborn couplings require heating (e.g., 80-110 °C).[18] |
| Reaction works for aryl halides but not halothiophenes. | Inappropriate Base/Solvent Combination: The conditions may not be optimal for the specific pKa and solubility properties of the thiophene system. | • Base Screening: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups.[3][18]• Solvent Choice: Toluene and dioxane are standard. For solubility issues, polar aprotic solvents like DMF can be used, but must be rigorously dried.[18] |
This side reaction, hydrodehalogenation, is a common and frustrating pitfall.
Causality: The catalytic cycle is intercepted by a species that delivers a hydride to the palladium center, leading to reductive elimination of the dehalogenated arene instead of the desired amine. This is often exacerbated by traces of water reacting with the base or certain phosphine ligands.
Troubleshooting Workflow for Dehalogenation
Caption: Troubleshooting flowchart for dehalogenation.
Guide 2: The Gewald Aminothiophene Synthesis
A classic multicomponent reaction for building 2-aminothiophenes.[19] Its efficiency relies on a delicate balance of sequential reactions in one pot.
Causality: The Gewald reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[20] If these steps are not well-orchestrated, side reactions and polymerization can dominate.
Key Optimization Parameters:
-
Base Catalyst: The choice of base is critical. Morpholine or diethylamine are traditionally used. For cleaner reactions, consider heterogeneous catalysts or milder organic bases.[7]
-
Solvent: Ethanol is common. However, greener methodologies have demonstrated high yields in water or under solvent-free, microwave-assisted conditions.[7][21]
-
Temperature Control: The initial Knoevenagel condensation may require gentle heating, but exothermic sulfur addition can lead to runaway reactions if not controlled. A stepwise temperature profile is often beneficial.
Mechanism Overview: Key Intermediates in Gewald Synthesis
Caption: Simplified reaction path for the Gewald synthesis.
Guide 3: Reductive Amination of Thiophene Aldehydes
This method is versatile but requires careful control to avoid common byproducts.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of secondary/tertiary amine. | Direct (One-Pot) Amination: The initially formed primary amine is more nucleophilic than ammonia and reacts faster with the remaining aldehyde. | • Use Stepwise Protocol: First, form the imine by stirring the aldehyde and amine (or ammonia source) together, often with a dehydrating agent or Dean-Stark trap. Then, add the reducing agent.[22]• Use a Large Excess of Amine: Drive the equilibrium towards the desired product by using a large excess (5-10 equivalents) of the amine nucleophile.[23] |
| Significant amount of alcohol from aldehyde reduction. | Reducing Agent is Too Reactive: Strong reducing agents like NaBH₄ can reduce the aldehyde before it has a chance to form the imine.[23] | • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for direct reductive aminations as it is selective for the iminium ion over the carbonyl.[14]• Control Temperature: Add the reducing agent at a lower temperature (e.g., 0 °C) to control its reactivity. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromothiophene
Disclaimer: This is a general starting point. Optimization of ligand, base, and temperature is likely required for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) if not using a pre-catalyst.
-
Add the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
-
Reaction Assembly:
-
Under a positive pressure of argon, add 2-bromothiophene (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Execution:
-
The flask is placed in a preheated oil bath at 100 °C.
-
The reaction is stirred vigorously for 12-24 hours. Progress can be monitored by TLC or GC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and quenched with water (10 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired thiophene-based amine.
-
Protocol 2: Microwave-Assisted Gewald Synthesis
Disclaimer: Microwave chemistry requires specialized equipment and safety precautions.
-
Reagent Preparation:
-
In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the ketone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol).
-
Add the base catalyst (e.g., morpholine, 0.2 mmol).
-
Add ethanol (2 mL) as the solvent.
-
-
Execution:
-
The vessel is sealed with a cap.
-
The vessel is placed in the cavity of a laboratory microwave reactor.
-
The mixture is irradiated at 100-120 °C for 10-30 minutes. (Note: Monitor pressure to ensure it remains within the safe limits of the vessel).
-
-
Workup and Purification:
-
After cooling, the reaction vessel is opened carefully.
-
The solvent is removed under reduced pressure.
-
The resulting residue is dissolved in dichloromethane and filtered to remove any excess sulfur.
-
The filtrate is concentrated, and the crude product is purified by recrystallization or flash chromatography to yield the 2-aminothiophene.[7]
-
References
- Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022). PubMed Central. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023).
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2023).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010).
- C
- Purification method of thiophene. (n.d.).
- Thiophene Synthesis. (2022). Royal Society of Chemistry. [Link]
- Why so many copper catalyzed amination reactions of the halothiophenes should be under the nitrogen atmosphere? (2015).
- Recent Achievement in the Synthesis of Thiophenes. (2018).
- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]
- Synthesis of thiophenes. Organic Chemistry Portal. [Link]
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]
- Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. (2022). MDPI. [Link]
- Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. (2007).
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2017).
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2021).
- Ullmann condens
- Question about reductive amination reaction procedure. (2021). Reddit. [Link]
- Kinetics of the poisoning by thiophene of supported nickel catalysts. (1995).
- Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). (2021).
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). NIH. [Link]
- What's wrong with my reductive amination? I barely got any product. (2021). Reddit. [Link]
- A Mild and Practical Copper-Catalyzed Amination of Halothiophenes. (2005).
- What are the difficulties associated with reductive amination? How to control byproduct formation? (2012).
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2017).
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Amine synthesis by reductive amination (reductive alkyl
- Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. (2019). Dalton Transactions. [Link]
- Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amin
- Thiophene Amination Routes to Nitrogen Functionalized Conjug
- Troubleshooting Ullmann Couplint. (2021). Reddit. [Link]
- Preparation and Properties of Thiophene. (n.d.). Textbook of Organic Chemistry. [Link]
- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). NIH. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination. (2001).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020). PubMed. [Link]
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2006). University of Windsor. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of (3-Chlorothiophen-2-yl)methanamine Hydrochloride: Prediction, Analysis, and Experimental Considerations
Introduction
(3-Chlorothiophen-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Elucidating the precise molecular structure of these intermediates is paramount for ensuring the integrity of drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as a cornerstone technique for unambiguous structure verification.
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of (3-Chlorothiophen-2-yl)methanamine hydrochloride. In the absence of a publicly available experimental spectrum for the hydrochloride salt, we will leverage a comparative approach. By dissecting the spectra of structurally related analogs, we will predict the ¹H NMR spectrum of the title compound, offering a robust framework for its identification and characterization. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation.
Predicting the ¹H NMR Spectrum: A First-Principles Approach
The ¹H NMR spectrum of a molecule is dictated by the chemical environment of each proton. For this compound, we can anticipate signals arising from three distinct proton environments: the thiophene ring protons, the methylene (-CH₂-) protons, and the ammonium (-NH₃⁺) protons.
Thiophene Ring Protons (H-4 and H-5)
The unsubstituted thiophene ring displays two signals for its protons around 7.1-7.3 ppm.[2] The introduction of substituents at the 2 and 3 positions breaks this symmetry, rendering the remaining two protons at the 4 and 5 positions chemically non-equivalent.
-
H-5: This proton is expected to be a doublet, coupled to H-4. Its chemical shift will be influenced by the electron-donating aminomethyl group at C-2 and the electron-withdrawing chloro group at C-3. The chloro group's deshielding effect will be more pronounced.
-
H-4: This proton will also appear as a doublet, coupled to H-5. It is situated between the chloro group and the sulfur atom, leading to a complex electronic environment.
Methylene Protons (-CH₂-)
The methylene protons are adjacent to the thiophene ring and the nitrogen atom. The aromatic ring and the electronegative nitrogen will both deshield these protons, shifting their signal downfield from a typical alkyl C-H resonance.[3][4]
Ammonium Protons (-NH₃⁺)
The formation of the hydrochloride salt protonates the primary amine to an ammonium group (-NH₃⁺). Protons on nitrogen often exhibit broad signals due to rapid exchange with residual water and quadrupolar broadening from the nitrogen nucleus.[5][6] Their chemical shift is also highly dependent on the solvent and concentration. In the hydrochloride salt, these protons are expected to be significantly deshielded.
Comparative Analysis with Structural Analogs
To substantiate our predictions, we will compare the expected spectrum with the experimental ¹H NMR data of key structural analogs. This comparative analysis provides a robust validation of our predicted chemical shifts and coupling constants.
| Compound | Thiophene Ring Protons (δ, ppm) | Methylene Protons (-CH₂-) (δ, ppm) | Other Protons (δ, ppm) |
| Thiophene | H-2/H-5: ~7.33 (dd), H-3/H-4: ~7.12 (dd)[2] | - | - |
| 3-Chlorothiophene | H-2: ~7.2, H-4: ~7.0, H-5: ~7.3 | - | - |
| 2-Thiophenemethylamine | H-3: ~6.9, H-4: ~6.9, H-5: ~7.2 | ~3.9 (s) | NH₂: ~1.6 (s, broad) |
| Methylamine Hydrochloride | - | - | CH₃: ~2.6 (s), NH₃⁺: variable, often broad[7][8] |
| This compound (Predicted) | H-4: ~7.1 (d), H-5: ~7.4 (d) | ~4.5 (s) | NH₃⁺: ~8.5 (s, broad) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The data from the analogs strongly supports our predictions. The chloro group in 3-chlorothiophene deshields the adjacent protons. The aminomethyl group in 2-thiophenemethylamine shows the typical chemical shift for methylene protons adjacent to a thiophene ring. The spectrum of methylamine hydrochloride gives an indication of the chemical shift for a protonated amine.
Detailed Predicted ¹H NMR Spectrum
Based on the first-principles approach and the comparative analysis, the predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit the following key features:
-
δ ~ 8.5 ppm (singlet, broad, 3H): This signal corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness is due to proton exchange and quadrupolar effects.
-
δ ~ 7.4 ppm (doublet, 1H): This signal is assigned to the H-5 proton of the thiophene ring. It is deshielded by the adjacent sulfur atom and the chloro group at C-3. The signal is split into a doublet by coupling with the H-4 proton.
-
δ ~ 7.1 ppm (doublet, 1H): This signal corresponds to the H-4 proton of the thiophene ring. It is coupled to the H-5 proton, resulting in a doublet.
-
δ ~ 4.5 ppm (singlet, 2H): This signal is attributed to the two methylene protons (-CH₂-). The singlet nature suggests no significant coupling to the ammonium protons, which is common due to rapid exchange.
Experimental Protocol for ¹H NMR Acquisition
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and to observe the exchangeable NH protons.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
NMR Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 scans for a preliminary spectrum. More scans may be required for dilute samples.
-
Spectral Width: A standard spectral width of -2 to 12 ppm is usually sufficient.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling patterns, and integration to confirm the structure.
Visualizing the Workflow and Molecular Structure
To further clarify the process, the following diagrams illustrate the workflow for NMR data analysis and the structure of the target molecule.
Caption: Workflow for NMR data acquisition, processing, and analysis.
Caption: Structure of this compound.
Conclusion
References
- This compound - MySkinRecipes.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- Methylamine hydrochloride - Optional[1H NMR] - Chemical Shifts - SpectraBase.
- 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
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- NMR Chemical Shift Values Table - Chemistry Steps.
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- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs.
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A Comparative Guide to the Mass Spectrometry Analysis of (3-Chlorothiophen-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of (3-Chlorothiophen-2-yl)methanamine hydrochloride. As a key building block in pharmaceutical synthesis, robust and reliable analytical methods for its characterization and quantification are paramount. This document moves beyond simple protocols to explain the fundamental principles and causal reasoning behind experimental design, empowering researchers to make informed decisions for their specific analytical challenges.
Understanding the Analyte: Physicochemical Properties
This compound is a primary amine salt. Its structure and properties dictate the optimal analytical approach.
-
Molecular Formula: C₅H₇Cl₂NS
-
Molecular Weight: 184.09 g/mol
-
Structure:
(Image of the chemical structure would be placed here in a real document)
The presence of a primary amine and its formulation as a hydrochloride salt are the most critical factors for mass spectrometry analysis. The salt form enhances water solubility but reduces volatility, making direct analysis by certain techniques challenging.
Core Methodologies: LC-MS vs. GC-MS
The primary decision in the mass spectrometric analysis of this compound is the choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This choice fundamentally depends on the need for chemical derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
LC-MS is generally the preferred method for analyzing polar, non-volatile, and thermally sensitive compounds like amine salts.[1] It allows for the direct analysis of the compound with minimal sample preparation.
Ionization Techniques for LC-MS
The choice between soft ionization techniques is crucial for preserving the molecular ion and obtaining clear molecular weight information.[2][3]
-
Electrospray Ionization (ESI): This is the most suitable technique for this compound. ESI is a soft ionization method that generates ions from a liquid solution, making it ideal for polar and ionic compounds.[2][4] Given the basic nature of the amine, analysis is performed in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for compounds with moderate polarity and volatility.[5] It involves ionizing the sample in the gas phase via a corona discharge. While it can be used, ESI is typically more efficient for pre-charged analytes like amine salts.
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Dissolve this compound in a suitable solvent such as methanol, water, or acetonitrile/water mixture to a concentration of 1-10 µg/mL. While buffering is not strictly necessary for qualitative analysis, using a mobile phase containing a small amount of formic acid (0.1%) can improve peak shape and ionization efficiency.[6]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a standard choice.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Mode: Full scan from m/z 50-300 to identify the [M+H]⁺ ion. The expected monoisotopic mass of the free amine is ~147.00 g/mol , so the protonated molecule will appear around m/z 148.0.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: Set according to manufacturer recommendations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Approach
Direct GC-MS analysis of this compound is not feasible due to its low volatility and the polar nature of the primary amine, which leads to poor peak shape and interaction with the GC column. Therefore, a chemical derivatization step is mandatory to increase volatility and thermal stability.[7]
Derivatization Strategy
The primary amine group must be converted to a less polar, more volatile functional group. Common derivatizing reagents for amines include:
-
N-methyl-bis(trifluoroacetamide) (MBTFA)
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl chloroformate (ECF) [7]
These reagents create stable, volatile derivatives that are amenable to GC analysis.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation (Free Base Conversion): Before derivatization, the hydrochloride salt must be converted to the free amine. This can be achieved by dissolving the sample in water, basifying with a suitable base (e.g., NaOH), and extracting the free amine into an organic solvent like diethyl ether or dichloromethane. The organic layer is then dried and concentrated.
-
Derivatization:
-
To the dried free amine residue, add the derivatizing reagent (e.g., 50 µL of MBTFA) and a suitable solvent (e.g., 50 µL of acetonitrile).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.
-
-
Chromatographic Separation:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-35ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8][9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Injection: 1 µL, split or splitless depending on concentration.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that will cause extensive fragmentation, providing a characteristic fingerprint for the molecule.[5]
-
Scan Mode: Full scan from m/z 40-500.
-
Structural Elucidation: Fragmentation Analysis by Tandem MS (MS/MS)
For unambiguous identification, tandem mass spectrometry (MS/MS) is invaluable. By selecting the precursor ion (the [M+H]⁺ ion at m/z 148 in LC-MS) and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated.
Predicted Fragmentation Pathway
The primary amine is the most likely site of protonation. Key fragmentation pathways would include:
-
Loss of ammonia (NH₃): A common fragmentation for primary amines.
-
Cleavage of the C-C bond between the thiophene ring and the methylamine group.
-
Ring opening or fragmentation of the chlorothiophene ring.
Caption: Predicted MS/MS fragmentation of protonated (3-Chlorothiophen-2-yl)methanamine.
Comparative Analysis: Choosing the Right Tool
| Feature | LC-MS (ESI) | GC-MS (EI) |
| Sample Preparation | Simple dissolution ("dilute and shoot") | Complex: requires free-basing and chemical derivatization |
| Volatility Requirement | Not required; ideal for non-volatile salts[1] | High volatility required; unsuitable for salts directly |
| Thermal Stability | Not a major concern | Analyte must be thermally stable |
| Ionization Type | Soft (ESI) - Preserves molecular ion | Hard (EI) - Extensive, reproducible fragmentation |
| Molecular Weight Info | Excellent, clear [M+H]⁺ peak | Often absent or very low abundance |
| Structural Info | Obtained via MS/MS fragmentation | Obtained from characteristic EI fragmentation pattern |
| Throughput | High | Lower due to sample preparation steps |
| Primary Application | Quantification in complex matrices, analysis of polar compounds | Purity analysis, identification via library matching (for derivatives) |
Alternative Analytical Techniques
While mass spectrometry offers unparalleled sensitivity and specificity, other techniques have their place.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The thiophene ring provides a UV chromophore, allowing for detection. However, HPLC-UV is significantly less sensitive and specific than MS and may be insufficient for trace-level analysis or analysis in complex matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for absolute structure confirmation.[6] It provides detailed information about the chemical environment of each atom. However, it has much lower sensitivity than MS and is not suitable for quantification at low concentrations.
Workflow and Decision Making
The choice of analytical technique is driven by the research question. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting an analytical method.
Conclusion
For the comprehensive analysis of this compound, Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS) stands out as the most direct, efficient, and robust method. It obviates the need for complex derivatization, preserves the crucial molecular weight information, and, when coupled with tandem MS, provides excellent structural confirmation.
While GC-MS is a powerful technique, the mandatory derivatization process for this specific analyte introduces additional steps, potential for error, and time. Its use should be reserved for specific applications where established EI fragmentation libraries of the derivatized compound are available or when LC-MS is not an option. Techniques like NMR and HPLC-UV serve as complementary tools for definitive structural elucidation and routine, less sensitive purity assessments, respectively.
References
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- PubMed. (n.d.). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae).
- Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.
- National Institutes of Health (NIH). (2024). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves.
- University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
- Cairo University. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
- PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- PubMed. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
- PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents.
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A Comparative Guide to the Reactivity of (3-Chlorothiophen-2-yl)methanamine and Other Thiophene Amines in Pharmaceutical Synthesis
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its diverse biological activities.[1] Its presence in numerous FDA-approved drugs underscores its importance in the development of novel therapeutics.[1] Thiophene-containing compounds have shown a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The versatility of the thiophene scaffold lies in its susceptibility to functionalization, allowing for the fine-tuning of physicochemical and biological properties. Among the various functionalized thiophenes, aminomethylthiophenes serve as critical building blocks for the synthesis of complex drug candidates. This guide provides an in-depth comparison of the reactivity of (3-Chlorothiophen-2-yl)methanamine with its structural isomers, 2-thiophenemethanamine and 3-thiophenemethanamine, focusing on reactions pivotal to drug development.
The Contestants: A Structural Overview
To understand the nuances in reactivity, it is essential to first appreciate the structural and electronic differences between our three key molecules.
| Compound | Structure | Key Features |
| (3-Chlorothiophen-2-yl)methanamine) | An aminomethyl group at the C2 position and a chloro group at the C3 position. The chloro group is a moderately deactivating, ortho-, para-directing group. | |
| 2-Thiophenemethanamine | An aminomethyl group at the C2 position of an unsubstituted thiophene ring.[2] | |
| 3-Thiophenemethanamine | An aminomethyl group at the C3 position of an unsubstituted thiophene ring.[3] |
Theoretical Reactivity Analysis: The Decisive Role of Electronic Effects
The reactivity of these thiophene amines is primarily governed by the electronic properties of the thiophene ring and the influence of the substituents. The key factors at play are the electron-donating or -withdrawing nature of the substituents and their positions on the ring.
Nucleophilicity of the Amine Group
The primary amine functionality is a key reactive center in these molecules, participating in reactions such as N-acylation and reductive amination. The nucleophilicity of this amine is influenced by the electronic character of the thiophene ring it is attached to.
-
(3-Chlorothiophen-2-yl)methanamine: The chlorine atom at the C3 position exerts a significant electron-withdrawing inductive effect (-I), which deactivates the thiophene ring. This deactivation reduces the electron density on the ring and, consequently, on the aminomethyl group. As a result, the amine in (3-Chlorothiophen-2-yl)methanamine is expected to be less nucleophilic compared to its non-chlorinated counterparts.
-
2-Thiophenemethanamine: The unsubstituted thiophene ring is electron-rich. The aminomethyl group at the C2 position will experience the electron-donating nature of the ring, enhancing the nucleophilicity of the amine.
-
3-Thiophenemethanamine: Similar to the 2-substituted isomer, the amine in 3-thiophenemethanamine benefits from the electron-rich thiophene ring. However, the position of substitution can subtly influence the electron density distribution.
Based on these electronic effects, the predicted order of amine nucleophilicity is:
2-Thiophenemethanamine ≈ 3-Thiophenemethanamine > (3-Chlorothiophen-2-yl)methanamine
Caption: Predicted relative amine nucleophilicity.
Reactivity of the Thiophene Ring in Electrophilic Aromatic Substitution
While the primary focus is on the amine reactivity, the susceptibility of the thiophene ring to electrophilic attack is also a crucial consideration in multi-step syntheses.
-
(3-Chlorothiophen-2-yl)methanamine: The presence of the electron-withdrawing chlorine atom significantly deactivates the thiophene ring towards electrophilic aromatic substitution.
-
2-Thiophenemethanamine and 3-Thiophenemethanamine: The aminomethyl group is an activating group, making the thiophene ring more susceptible to electrophilic attack compared to unsubstituted thiophene.
Comparative Experimental Performance
While direct, side-by-side comparative studies are not extensively reported in the literature, we can predict the relative performance of these amines in key synthetic transformations based on the theoretical principles discussed above. The following sections provide an overview of expected outcomes and detailed experimental protocols that can be adapted for a direct comparative analysis in a research setting.
N-Acylation
N-acylation is a fundamental reaction for introducing diverse functionalities. The rate and yield of this reaction are directly proportional to the nucleophilicity of the amine.
Expected Outcome:
| Compound | Predicted Reactivity in N-Acylation | Rationale |
| (3-Chlorothiophen-2-yl)methanamine) | Lower | Reduced amine nucleophilicity due to the electron-withdrawing chloro group. |
| 2-Thiophenemethanamine | Higher | Enhanced amine nucleophilicity from the electron-rich thiophene ring. |
| 3-Thiophenemethanamine | Higher | Enhanced amine nucleophilicity from the electron-rich thiophene ring. |
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiophene amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq.) to the stirred solution. The reaction may be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated thiophene.[4]
Sources
A Comparative Guide to the Purity Assessment of Synthesized (3-Chlorothiophen-2-yl)methanamine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is a cornerstone of reliable and reproducible research. (3-Chlorothiophen-2-yl)methanamine hydrochloride, a key building block in the synthesis of pharmaceutical agents such as the antiplatelet drug Prasugrel, is no exception.[1][2] The presence of even minute quantities of impurities can have significant downstream effects, impacting reaction yields, creating complex purification challenges, and potentially introducing unforeseen toxicological profiles.
This guide provides an in-depth technical comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Synthetic Landscape and Potential Impurities
A common and efficient route to this compound is the reduction of 3-chlorothiophene-2-carbonitrile, often employing catalysts like Raney Nickel with a hydrogen source.[3][4] This synthetic pathway, while effective, can introduce a specific constellation of impurities that must be diligently monitored.
Anticipated Impurities:
-
Unreacted Starting Material: 3-chlorothiophene-2-carbonitrile.
-
Reaction Intermediates: Partially reduced imine species.
-
Over-reduction Products: (3-Chlorothiophen-2-yl)methanol, though less likely under controlled conditions.
-
Dimeric Byproducts: Secondary and tertiary amines formed through the reaction of the primary amine product with the intermediate imine. This is a known challenge in nitrile reductions.[5]
-
Reagent and Solvent Residues: Residual catalyst (e.g., Nickel), and solvents used in the reaction and workup.
-
Isomeric Impurities: Positional isomers of the starting material or product, depending on the synthetic route of the initial thiophene ring.
A comprehensive purity assessment, therefore, requires a multi-pronged analytical approach capable of separating, identifying, and quantifying these structurally similar compounds.
Orthogonal Analytical Approaches for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic application of multiple, orthogonal methods. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling
HPLC is an indispensable tool for the purity analysis of non-volatile organic compounds like this compound.[6] Its high resolving power allows for the separation of the main compound from closely related impurities.
Experimental Protocol: Stability-Indicating RP-HPLC Method
A stability-indicating method is designed to separate the active pharmaceutical ingredient (API) or intermediate from its potential degradation products, ensuring that the analytical method can accurately measure the compound's purity over time and under various stress conditions.[7][8][9]
-
Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for separating moderately polar compounds.
-
Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Trifluoroacetic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (based on the UV absorbance of the thiophene chromophore).
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks. A PDA detector can provide additional confidence by assessing peak purity, ensuring that a single chromatographic peak does not contain co-eluting impurities.
Workflow for HPLC Purity Assessment
Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Structural Confirmation
While the hydrochloride salt of (3-Chlorothiophen-2-yl)methanamine is non-volatile, GC-MS can be a powerful tool for identifying volatile impurities such as residual solvents. Furthermore, derivatization can be employed to make the amine amenable to GC analysis, providing an orthogonal separation method to HPLC.[10]
Experimental Protocol: GC-MS with Derivatization
Derivatization is a chemical modification of the analyte to make it more suitable for a particular analytical technique. For amines, silylation or acylation are common derivatization strategies to reduce polarity and increase volatility.[11][12][13]
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 40-500.
Data Interpretation: The mass spectrometer provides structural information for each separated peak. Impurities can be identified by comparing their mass spectra to libraries (e.g., NIST) and by interpreting the fragmentation patterns. The derivatized parent compound will show a characteristic molecular ion and fragmentation pattern, confirming its identity.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
Unlike chromatographic methods that provide a relative purity based on peak areas, qNMR can determine the absolute purity of a compound without the need for a reference standard of the compound itself.[5][7][14] This is achieved by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity that has sharp, well-resolved signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O) and ensure complete dissolution.
-
-
Acquisition Parameters:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is crucial for accurate quantification.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Interpretation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Logical Flow for Purity Assessment Strategy
Sources
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- 2. veeprho.com [veeprho.com]
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- 11. 3-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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A Comparative Guide to the X-ray Crystallography of (3-Chlorothiophen-2-yl)methanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chlorothiophen-2-yl)methanamine and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceutical compounds, particularly those targeting the central nervous system. A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. While a definitive crystal structure for (3-Chlorothiophen-2-yl)methanamine hydrochloride is not publicly available, this guide provides a comprehensive comparative analysis based on the crystallographic data of structurally related thiophene derivatives. We will delve into the principles of single-crystal X-ray diffraction and explore the structural insights that can be gleaned from analogous compounds, offering a predictive framework for the title compound's solid-state conformation.
The Significance of Thiophene Scaffolds in Medicinal Chemistry
Thiophene-containing molecules are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities. Their structural resemblance to benzene rings allows them to act as bioisosteres, while the presence of the sulfur atom imparts unique electronic and steric properties that can enhance pharmacological profiles. The introduction of a chlorosubstituent and a methanamine group, as seen in (3-Chlorothiophen-2-yl)methanamine, further diversifies the chemical space, enabling fine-tuning of a molecule's interaction with biological targets.
The Power of X-ray Crystallography in Drug Design
Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystalline solid. For drug development, this data is invaluable, offering insights into:
-
Conformational Analysis: Understanding the preferred spatial arrangement of a molecule.
-
Structure-Activity Relationships (SAR): Correlating a molecule's structure with its biological activity.
-
Polymorphism: Identifying different crystalline forms of a compound, which can impact its solubility, stability, and bioavailability.
-
Rational Drug Design: Guiding the design of new molecules with improved efficacy and selectivity.
Experimental Workflow: From Powder to Structure
The journey from a powdered compound to a refined crystal structure is a meticulous process involving several key stages. The following provides a generalized workflow for the X-ray crystallographic analysis of a small organic hydrochloride salt.
Crystal Growth: The Art of Inducing Order
The prerequisite for any single-crystal X-ray diffraction experiment is the availability of a high-quality single crystal, typically 0.1-0.3 mm in size. For organic amine hydrochlorides, several techniques can be employed to coax the molecules into a highly ordered crystalline lattice.
Experimental Protocol: Crystal Growth of an Amine Hydrochloride
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound when heated but allow for supersaturation and crystal formation upon slow cooling. Common solvents for organic salts include alcohols (methanol, ethanol), water, or mixtures thereof.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it with a perforated film (e.g., Parafilm with small holes), and leave it undisturbed in a vibration-free environment.
-
The solvent will slowly evaporate, increasing the concentration and promoting the growth of single crystals.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
For further crystal growth, the solution can be transferred to a refrigerator (2-8 °C).
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., methanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether).
-
The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as it rotates, a series of diffraction patterns are collected on a detector. These patterns are then processed to determine the intensities and positions of the diffraction spots, which are used to calculate the structure factors.
Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Various computational methods, such as direct methods or the Patterson function, are used to solve this problem and generate an initial electron density map. This map reveals the positions of the atoms in the crystal.
The initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best agreement between the calculated and observed structure factors. The quality of the final structure is assessed using various metrics, such as the R-factor.
Comparative Structural Analysis of Thiophene Derivatives
In the absence of a crystal structure for this compound, we can draw valuable insights from the analysis of structurally related compounds. Below, we compare the crystallographic data of two such derivatives.
| Parameter | (3-chlorothiophene-2-carboxylato-κO, O′)-(2,2′-dipyridyl-κN,N′)lead(II)[1] | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone[2][3] |
| Chemical Formula | C₂₀H₁₂Cl₂N₂O₄S₂Pb | C₁₃H₁₂ClNOS |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 13.2710(4) Åb = 16.7810(4) Åc = 9.6857(2) Åβ = 96.5550(1)° | a = 10.6092(8) Åb = 10.8355(8) Åc = 11.1346(9) Åβ = 98.643(6)° |
| Volume (ų) | 2142.91(9) | 1264.4(2) |
| Z | 4 | 4 |
Key Observations and Inferences for this compound:
-
Planarity of the Thiophene Ring: In both comparative structures, the thiophene ring is essentially planar. This is a common feature of aromatic rings and is expected to be maintained in this compound. The planarity of this core scaffold is crucial for its interaction with flat aromatic residues in protein binding pockets.
-
Influence of the Chloro Substituent: The presence of the electron-withdrawing chlorine atom at the 3-position of the thiophene ring can influence the bond lengths and angles within the ring. In the lead complex, the C-Cl bond length will be a key parameter. For the title compound, this substituent will also affect the acidity of the neighboring C-H bond and the overall electronic distribution of the ring.
-
Conformation of the Methanamine Side Chain: The torsion angles involving the aminomethyl group will define its orientation relative to the thiophene ring. This conformation is critical for positioning the amine group for key hydrogen bonding interactions with a biological target. In the solid state, this conformation will be influenced by intermolecular hydrogen bonding with the chloride counter-ion and other neighboring molecules.
-
Hydrogen Bonding Networks: As a hydrochloride salt, extensive hydrogen bonding is expected in the crystal lattice of this compound. The primary amine will act as a hydrogen bond donor, forming strong N-H···Cl interactions with the chloride anion. These interactions are fundamental in dictating the crystal packing and can significantly influence the compound's physical properties.
Conclusion: A Predictive Structural Framework
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of related thiophene derivatives provides a robust predictive framework. We can anticipate a planar thiophene core with the methanamine side chain's conformation dictated by strong intermolecular hydrogen bonds with the chloride anion. The insights gained from the crystallographic analysis of analogous structures are instrumental for medicinal chemists and drug development professionals in understanding the solid-state properties and potential biological interactions of this important pharmaceutical intermediate. Further experimental work to obtain the crystal structure of the title compound is highly encouraged to validate these predictions and provide a more precise understanding of its three-dimensional architecture.
References
- Crystal structure of (3-chlorothiophene-2-carboxylato-κO, O′)-(2,2′-dipyridyl-κN,N′)lead(II), C20H12Cl2N2O4S2Pb.
- Crystal and Molecular Structures of Two 2-Aminothiophene Deriv
- Crystal and Molecular Structures of Two 2-Aminothiophene Deriv
Sources
A Comparative Guide to the Biological Activity of (3-Chlorothiophen-2-yl)methanamine Hydrochloride Analogs
In the landscape of modern drug discovery, the thiophene ring stands as a privileged scaffold, integral to a multitude of pharmacologically active agents. Its bioisosteric relationship with the phenyl ring, coupled with the unique electronic properties conferred by the sulfur atom, allows for novel molecular interactions and improved pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of analogs derived from (3-Chlorothiophen-2-yl)methanamine hydrochloride, a key synthetic intermediate in the development of pharmaceuticals targeting the central nervous system and other therapeutic areas.[1] While data on the parent compound is limited, this document will explore the rich pharmacology of its structural analogs, with a particular focus on the well-established antiplatelet activity of thienopyridine derivatives. Through an examination of structure-activity relationships and detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations.
The (3-Chlorothiophen-2-yl)methanamine Core: A Gateway to Bioactive Molecules
This compound serves as a foundational building block for more complex molecules. Its structure, featuring a chlorinated thiophene ring and a methanamine side chain, presents multiple avenues for chemical modification, enabling the exploration of a wide chemical space and diverse biological targets.
Thienopyridine Analogs: Potent P2Y12 Receptor Antagonists for Antiplatelet Therapy
A significant class of drugs derived from a thiophene core are the thienopyridines, which include the widely used antiplatelet agents ticlopidine and clopidogrel. These compounds are structurally related to (3-Chlorothiophen-2-yl)methanamine and function as irreversible antagonists of the P2Y12 receptor, a critical component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[2]
Mechanism of Action: Targeting Platelet Aggregation
The P2Y12 receptor, a G protein-coupled receptor on the surface of platelets, plays a pivotal role in the formation of blood clots.[3] Upon activation by ADP, it initiates a signaling cascade that leads to platelet aggregation, a key event in thrombosis.[3] Thienopyridine-based drugs, after metabolic activation in the liver, covalently bind to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting platelet aggregation.[2] This mechanism is fundamental to their clinical efficacy in preventing thrombotic events such as myocardial infarction and stroke.
Below is a diagram illustrating the P2Y12 signaling pathway and the inhibitory action of thienopyridine analogs.
Caption: P2Y12 signaling pathway and inhibition by thienopyridine analogs.
Comparative Biological Activity of Thiophene-Based Analogs
The biological activity of thiophene derivatives extends beyond antiplatelet effects. Modifications to the core structure can lead to compounds with a range of pharmacological properties. The following table summarizes the activities of various thiophene-based analogs.
| Compound Class | Representative Analog(s) | Primary Biological Activity | Key Findings |
| Thienopyridines | Ticlopidine, Clopidogrel | Antiplatelet (P2Y12 Antagonist) | Irreversibly inhibit ADP-induced platelet aggregation. Clinically used to prevent thrombotic events.[2] |
| Substituted Thiophenes | Thiophene-thiazole derivatives | Anti-inflammatory, Analgesic | Exhibit potent and selective COX-2 inhibition.[4] |
| Thienopyrimidines | Various synthesized derivatives | Anticancer | Showed antiproliferative activity against breast and colon cancer cell lines.[5] |
| Thiophen-2-ylacetamides | N-(aryl)-2-thiophen-2-ylacetamides | Antitubercular | Displayed activity against Mycobacterium tuberculosis. |
Experimental Protocols for Assessing Biological Activity
To rigorously evaluate and compare the biological activity of this compound analogs, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for two key assays in the context of antiplatelet activity.
Light Transmission Aggregometry (LTA) for Platelet Aggregation
LTA is the gold standard for measuring platelet aggregation in vitro. It quantifies the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Experimental Workflow:
Caption: Workflow for Light Transmission Aggregometry (LTA).
Step-by-Step Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference for 100% aggregation.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Add the test compound (analog of this compound) or vehicle control to the PRP and incubate for a specified time.
-
Place the cuvette in the aggregometer and add an agonist (e.g., ADP) to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate an aggregation curve.
-
Calculate the percentage of aggregation relative to the PPP control.
-
Determine the inhibitory concentration (IC50) of the test compounds.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay by Flow Cytometry
The VASP phosphorylation assay is a highly specific method to assess the activity of P2Y12 receptor antagonists. VASP is an intracellular protein that is phosphorylated in response to agents that increase cyclic AMP (cAMP) levels. ADP, acting through the P2Y12 receptor, inhibits adenylyl cyclase, leading to decreased cAMP and subsequent dephosphorylation of VASP. Therefore, the level of VASP phosphorylation is inversely correlated with P2Y12 receptor activity.
Experimental Workflow:
Caption: Workflow for VASP Phosphorylation Assay by Flow Cytometry.
Step-by-Step Protocol:
-
Sample Preparation: Use fresh whole blood collected in sodium citrate tubes.
-
Cell Treatment:
-
In separate tubes, incubate whole blood with:
-
Prostaglandin E1 (PGE1) alone (to induce maximal VASP phosphorylation).
-
PGE1 and ADP (to assess the inhibitory effect of ADP on VASP phosphorylation).
-
PGE1, ADP, and the test compound at various concentrations.
-
-
Incubate for 10 minutes at room temperature.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixative solution for 10 minutes.
-
Permeabilize the platelets using a mild detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.
-
-
Immunostaining:
-
Incubate the permeabilized cells with a fluorescently-labeled monoclonal antibody specific for the phosphorylated form of VASP (e.g., anti-phospho-VASP Ser239).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the phospho-VASP signal in each sample.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the MFI values from the PGE1 and PGE1+ADP treated samples.
-
A lower PRI indicates a higher level of P2Y12 receptor inhibition by the test compound.
-
Conclusion and Future Directions
The this compound scaffold is a versatile starting point for the synthesis of a diverse range of biologically active molecules. While the primary focus of this guide has been on the well-documented antiplatelet activity of its thienopyridine analogs, the potential for discovering novel compounds with different therapeutic applications is vast. The provided experimental protocols for LTA and VASP phosphorylation assays offer robust methods for evaluating the antiplatelet potential of newly synthesized analogs. Future research should aim to further explore the structure-activity relationships of this compound class, not only as P2Y12 antagonists but also for other biological targets. The synthesis and screening of a focused library of (3-Chlorothiophen-2-yl)methanamine derivatives could uncover new lead compounds for a variety of diseases, underscoring the enduring importance of thiophene-based structures in medicinal chemistry.
References
- Biocytex. (n.d.). VASP/P2Y12.
- Cui, J., et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 21(11), 1530. [Link]
- Geiger, J., et al. (2005). Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases. Journal of Thrombosis and Haemostasis, 3(8), 1747-1754.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry.
- Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and clopidogrel.
- ResearchGate. (2017). 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin.
- Schwarz, U. R., et al. (2001). Flow Cytometry Analysis of Intracellular VASP Phosphorylation for the Assessment of Activating and Inhibitory Signal Transduction Pathways in Human Platelets. Thrombosis and Haemostasis, 85(03), 537-544.
- Stago. (2010, October 1). Stago's VASP Assay Used For P2Y12 Biomarker Studies.
- Thoracic Key. (2016, June 4). Vasodilator-Stimulated Phosphoprotein (VASP) Assay.
- Tummala, R., et al. (2012). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1157-1176. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from (3-Chlorothiophen-2-yl)methanamine Hydrochloride
Introduction: The Criticality of Unambiguous Structure Elucidation in Drug Discovery
In the landscape of modern drug discovery and medicinal chemistry, starting materials, or "building blocks," are the foundation upon which novel therapeutic agents are built. (3-Chlorothiophen-2-yl)methanamine hydrochloride is one such building block, serving as a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) drugs.[1] Its substituted thiophene ring and reactive primary amine handle make it a versatile scaffold for creating diverse molecular architectures.
However, the synthesis of any new chemical entity carries an inherent burden of proof: the unequivocal validation of its molecular structure. An assumed structure is a liability; a misplaced substituent or an incorrect stereocenter can render years of research and investment invalid, or worse, lead to unforeseen toxicity. The role of mass spectrometry (MS) and other analytical techniques is therefore indispensable in ensuring the quality, safety, and efficacy of potential drug candidates.[2][3][4]
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structures of novel compounds derived from this compound. We will move beyond a simple listing of methods to explain the causality behind our experimental choices, presenting a self-validating, orthogonal workflow that ensures the highest degree of confidence in your results.
The Synthetic Challenge: A Hypothetical N-Acylation
To ground our discussion in a practical context, let's consider a common and fundamental reaction: the N-acylation of our starting material, this compound, with acetyl chloride to form the novel amide, N-((3-chlorothiophen-2-yl)methyl)acetamide. This reaction introduces a new functional group and changes the electronic and steric environment of the molecule, making it an excellent case study for structural validation.
Our primary objective is to prove, unequivocally, that we have synthesized the target product and not an isomer, byproduct, or unreacted starting material. This requires an orthogonal approach, using multiple techniques that probe different molecular properties.
The Orthogonal Analytical Workflow: A Multi-Pillar Approach to Validation
No single analytical technique can provide a complete structural picture. A robust validation strategy relies on combining data from several independent methods. This workflow ensures that the weaknesses of one technique are covered by the strengths of another.
Pillar 1: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Mass spectrometry is the first-line technique for any chemist.[5] Its purpose is to confirm that the reaction has proceeded to yield a product of the correct molecular weight. For drug discovery, high-resolution mass spectrometry (HRMS) is the standard, as it provides an accurate mass measurement that can be used to determine the elemental formula.[2]
Causality: Why start with MS? It's fast, highly sensitive, and provides a clear "yes/no" answer to the most fundamental question: did a reaction leading to the expected mass change occur? It quickly filters out failed reactions or major byproducts before you invest time in more complex analyses like NMR.
| Parameter | Information Provided | Why It's Critical |
| Molecular Ion Peak ([M+H]⁺) | Confirms the molecular weight of the novel compound. | The most direct evidence of the product's formation. For our example, we expect a mass of 189.01 g/mol . |
| Isotope Pattern | The presence of Chlorine (³⁵Cl/³⁷Cl) and Sulfur (³²S/³⁴S) creates a characteristic isotopic signature. | This pattern is a fingerprint that helps confirm the presence of these specific atoms in the molecule, increasing confidence in the assigned structure. |
| High-Resolution Mass (HRMS) | Provides mass accurate to <5 ppm, allowing for the unambiguous determination of the elemental formula (e.g., C₇H₈ClNOS). | Differentiates between compounds with the same nominal mass but different elemental compositions (isobars), a common challenge in complex syntheses.[2][4] |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute this stock 1:1000 into the mobile phase for analysis.
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ mass. Verify the accurate mass and compare the observed isotope pattern to the theoretical pattern for the proposed formula.
-
Pillar 2: Nuclear Magnetic Resonance (NMR) - The Architectural Blueprint
While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected.[6] It is the most powerful tool for the de novo structure elucidation of organic compounds in solution.[7][8][9] For a novel thiophene derivative, a full suite of 1D and 2D NMR experiments is not just recommended; it is required for trustworthy validation.
Causality: Why is NMR the cornerstone? It provides direct, through-bond and through-space information about atomic connectivity. It can distinguish between isomers, which is impossible with MS alone. For regulatory submissions, a fully assigned NMR spectrum is non-negotiable.
Key NMR Experiments & Their Purpose
| Experiment | Information Provided | Why It's Critical for Our Example |
| ¹H NMR | Shows all unique proton environments, their integration (ratio), and splitting patterns (J-coupling). | Confirms the presence of the thiophene protons, the new N-H proton, the CH₂ group, and the new methyl (CH₃) group. Splitting between the CH₂ and N-H is key evidence. |
| ¹³C NMR / DEPT-135 | Shows all unique carbon environments. DEPT-135 distinguishes between CH₃/CH (positive) and CH₂ (negative) signals. | Confirms the expected number of carbons (7) and identifies the new amide carbonyl (C=O) carbon, which has a characteristic chemical shift (~170 ppm). |
| COSY (Correlation Spectroscopy) | Shows which protons are coupled (i.e., adjacent) to each other. | Will show a correlation between the N-H proton and the adjacent CH₂ protons, providing definitive proof of the N-CH₂ bond. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon it is attached to. | Unambiguously assigns the proton signals to their corresponding carbon signals (e.g., links the CH₂ proton signal to the CH₂ carbon signal). |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away. | This is the ultimate tool for piecing the molecular puzzle together. It will show a correlation from the CH₂ protons to the thiophene ring carbons AND to the new amide carbonyl carbon, bridging the two halves of the molecule and confirming the site of acylation. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Scientist's Note: DMSO-d₆ is often preferred for amides as it slows the N-H proton exchange, resulting in sharper signals and clearer coupling.
-
Filtering: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a ¹³C{¹H} spectrum and a DEPT-135 spectrum.
-
Acquire standard 2D experiments: gCOSY, z-gradient HSQC, and z-gradient HMBC.
-
-
Data Analysis: Process and analyze the spectra to assign every proton and carbon signal, ensuring all observed correlations are consistent with the proposed structure of N-((3-chlorothiophen-2-yl)methyl)acetamide.
Pillar 3: X-Ray Crystallography - The Absolute Confirmation
For the ultimate, unambiguous structural proof, single-crystal X-ray diffraction (SCXRD) stands alone.[10][11] It provides a precise 3D map of the atomic arrangement in the solid state, including bond lengths, bond angles, and absolute stereochemistry (if applicable).[12][13]
Causality: While NMR provides the connectivity in solution, it doesn't give the precise 3D arrangement or confirm regiochemistry with 100% certainty in complex cases. If a publication or patent depends on this structure, or if unexpected stereoisomers could form, SCXRD is the gold standard. The primary limitation is the need to grow a high-quality single crystal, which can be challenging.[14]
Experimental Protocol: Single Crystal Growth and Analysis
-
Crystal Growth:
-
Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial. Loosely cap the vial and allow the solvent to evaporate over several days.
-
Solvent Diffusion: Create a layered system with the compound dissolved in a dense solvent at the bottom of a narrow tube, and a less dense anti-solvent carefully layered on top. Crystals may form at the interface.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule.
Comparative Analysis of Validation Techniques
To aid in experimental design and resource allocation, the primary validation techniques are compared below.
| Technique | Information Yield | Sample Amount | Speed | Key Advantage | Key Limitation |
| HRMS | Elemental Formula | < 1 mg | Fast (< 10 min) | Unambiguous molecular formula confirmation. | Cannot distinguish between isomers. |
| 1D NMR | C-H Framework, Functional Groups | 5-10 mg | Moderate (10-30 min) | Provides detailed connectivity and ratio of atoms. | Can be ambiguous for complex structures without 2D data. |
| 2D NMR | Full Connectivity Map | 5-10 mg | Slow (1-12 hours) | Resolves ambiguities and allows for complete structural assignment. | Requires more instrument time and expertise to interpret. |
| SCXRD | Absolute 3D Structure | < 1 mg (single crystal) | Very Slow (Days-Weeks) | The "gold standard" for unambiguous proof of structure and stereochemistry. | Requires a suitable single crystal, which is not always possible to obtain. |
Conclusion: A Mandate for Rigor
The validation of a novel compound synthesized from this compound is a systematic process that demands a rigorous, multi-faceted analytical approach. Relying on a single piece of data, such as a molecular weight from a mass spectrometer, is insufficient and scientifically unsound. By employing an orthogonal workflow—beginning with MS to confirm mass, using a full suite of 1D and 2D NMR experiments to map the molecular architecture, and, when possible, obtaining an X-ray crystal structure for absolute proof—researchers can ensure the integrity of their work. This commitment to rigorous validation is the bedrock of reproducible science and the successful development of new medicines.
References
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- Small molecule crystallography - Excillum.
- Analytical validation of accelerator mass spectrometry for pharmaceutical development - SciSpace.
- Mass spectrometry applications for drug discovery and development.
- Thiophene Synthesis - Books - The Royal Society of Chemistry.
- Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews.
- The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry.
- Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives - ResearchGate.
- Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - NIH.
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- Novel annulated thiophene derivatives: Synthesis, spectroscopic, X-ray, Hirshfeld surface analysis, DFT, biological, cytotoxic and molecular docking studies | Request PDF - ResearchGate.
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- NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents.
- Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - PubMed.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Structure Elucidation by NMR - NMR Service | ETH Zurich.
- This compound - MySkinRecipes.
- Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC - NIH.
- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed Central.
- Methanamine, hydrochloride - the NIST WebBook.
- A Comprehensive Guide to the 4 Main Types of Analytical Chemistry - CfPIE.
- Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach | Request PDF - ResearchGate.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies.
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A Senior Scientist's Guide to the Certificate of Analysis for (3-Chlorothiophen-2-yl)methanamine hydrochloride: A Comparative Analysis for Drug Development
For professionals in pharmaceutical research and drug development, the starting materials are the foundation of discovery. The purity and identity of a chemical building block like (3-Chlorothiophen-2-yl)methanamine hydrochloride are not mere details; they are critical parameters that dictate the success, reproducibility, and safety of a synthetic route. A Certificate of Analysis (CoA) is the primary document conveying this vital information, yet not all CoAs—or the materials they represent—are created equal.
This guide provides an in-depth, comparative analysis of the CoA for this compound. We will dissect the key analytical tests, compare hypothetical results from two different suppliers ("Synth-A-Pure" vs. "Competitor-B-Chem"), and provide the detailed experimental protocols necessary for in-house verification. This approach is designed to empower researchers to look beyond the paper certificate and make informed decisions based on rigorous scientific validation.
The Molecule in Focus: this compound
Thiophene derivatives are essential heterocyclic compounds frequently used as building blocks in the synthesis of pharmaceuticals.[1] The benzene ring in a physiologically active compound can often be replaced by a thiophene ring without loss of activity.[1] this compound is a key intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its structure combines a reactive primary amine and a substituted thiophene ring, making it a versatile precursor.
Chemical Structure:
Caption: Structure of this compound.
Key Properties:
-
CAS Number: 214759-25-8[2]
-
Molecular Formula: C5H7Cl2NS
-
Molecular Weight: 184.09 g/mol
The Certificate of Analysis: A Comparative Overview
A CoA is a declaration from the supplier that the product meets a defined set of specifications. However, the stringency of these specifications can vary. Below is a hypothetical comparison of CoA data for our target compound from two different suppliers.
Table 1: Comparative Certificate of Analysis
| Test Parameter | Specification | Synth-A-Pure (Lot #SA-101) | Competitor-B-Chem (Lot #CB-202) | Significance for Drug Development |
| Appearance | White to Off-White Solid | White Crystalline Solid | Off-White Powder | Color can indicate the presence of oxidative or process-related impurities. |
| Identity by ¹H NMR | Conforms to Structure | Conforms | Conforms | Confirms the fundamental chemical structure of the compound. |
| Purity by HPLC | ≥ 98.0% | 99.8% | 98.5% | High purity minimizes side reactions and ensures accurate stoichiometry. |
| Largest Single Impurity | ≤ 0.5% | 0.08% | 0.45% (Unidentified at RRT 1.2) | Unknown impurities pose a significant risk to reaction outcomes and safety profiles. |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | 0.48% | Excess water can interfere with moisture-sensitive reactions.[3] |
| Residual Solvents (GC-HS) | Dichloromethane ≤ 600 ppm | 150 ppm | 550 ppm | Solvents can be toxic and inhibit catalytic processes. |
Deep Dive: Experimental Verification Protocols
Trust in a supplier's CoA must be earned through in-house verification. Good Manufacturing Practice (GMP) requires that manufacturers establish robust quality management systems and use high-quality raw materials.[4] The following sections detail the rationale and step-by-step protocols for validating the most critical CoA parameters.
Identity Confirmation by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. It provides an unambiguous fingerprint of the molecule, confirming the connectivity of atoms. While both suppliers state the material "conforms," a visual inspection of the spectrum is crucial to spot subtle inconsistencies or impurities that might be overlooked in an automated pass/fail system.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6), which will solubilize the hydrochloride salt.
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative purity assessment (qNMR), if desired.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters should include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Compare the chemical shifts, coupling constants, and integration of the acquired spectrum against the known structure of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a powerful technique for separating and quantifying impurities.[5] A purity value of 99.8% from Synth-A-Pure is substantially better than 98.5% from Competitor-B-Chem. The key concern with the latter is the high level of an unidentified impurity (0.45%). According to ICH Q3A guidelines, any impurity present at a level greater than the identification threshold (typically 0.10% for a new drug substance) should be structurally characterized.[6][7][8] This unknown peak could be an isomer, a starting material, or a byproduct that could have unforeseen reactivity or toxicity.
Caption: HPLC Purity Validation Workflow.
Experimental Protocol: Reverse-Phase HPLC
-
Objective: To determine the purity of this compound and quantify any related impurities. The method must be validated according to guidelines like USP <1225>.[9][10][11]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of a reference lot at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Analysis: Inject the solutions into the HPLC system. Identify the main peak corresponding to the product. Calculate the area percentage of all other peaks to determine the purity and impurity profile.
-
Water Content by Karl Fischer Titration
Causality: Karl Fischer (KF) titration is a highly specific method for determining water content, unlike the "loss on drying" method which can also measure volatile solvents.[3][12] The difference between 0.15% (Synth-A-Pure) and 0.48% (Competitor-B-Chem) is significant. In reactions using moisture-sensitive reagents like organometallics or acylating agents, the higher water content in the Competitor-B-Chem material would consume expensive reagents and potentially generate unwanted byproducts. This makes KF titration a critical quality control requirement for many pharmaceuticals.[13]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Setup: Use a coulometric KF titrator, which is ideal for the low moisture levels expected (<1%).[14]
-
Solvent Preparation: Fill the titration vessel with a suitable anhydrous solvent (e.g., methanol or a specialized KF solvent).
-
Titrator Conditioning: Run the titrator without a sample until a stable, low-drift endpoint is achieved, ensuring all residual moisture is removed from the vessel.
-
Sample Analysis: Accurately weigh and add a sufficient amount of the sample (typically 20-50 mg) directly into the conditioned titration vessel.
-
Titration: The instrument will automatically titrate the water in the sample with electrochemically generated iodine.[13]
-
Calculation: The instrument calculates the water content based on the total charge passed (coulombs) to reach the endpoint and reports the result, typically in ppm or percentage.
Risk Assessment and Decision Making
The comparative data clearly indicates that the material from Synth-A-Pure presents a lower risk profile for drug development activities. The higher purity, significantly lower level of the largest impurity, and lower water content translate to greater predictability in chemical reactions and a cleaner final product profile.
Using the material from Competitor-B-Chem would necessitate additional analytical work to identify the 0.45% impurity. This adds time and cost to a project and introduces a risk that the impurity may need to be qualified through safety studies if it persists into the final API.[7]
Caption: Go/No-Go Decision Workflow for Raw Material Acceptance.
Conclusion
The Certificate of Analysis is more than a formality; it is the starting point for a rigorous, science-driven verification process. As demonstrated, seemingly small differences in purity, impurity profiles, and water content can have significant downstream consequences in drug development. By adopting a comparative and skeptical approach—verifying supplier data with robust in-house analytical methods—researchers can mitigate risks, improve experimental reproducibility, and build a solid foundation for their scientific endeavors. The choice of a high-quality starting material, as exemplified by the hypothetical "Synth-A-Pure" batch, is a critical first step toward a successful and efficient development program.
References
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- Pacific BioLabs. Karl Fischer Moisture Analysis.
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- Mettler Toledo. What Is Karl Fischer Titration?.
- International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
- GMP Insiders. (2025, January 21). Karl Fischer Titration: The Gold Standard For Water Content Analysis.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- BA Sciences. USP <1225> Method Validation.
- ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
- USP. Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
- uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2).
- Slideshare. Q3A(R2) | PPTX.
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- Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
- BenchChem. A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of (3-Chlorothiophen-2-yl)methanamine Hydrochloride Derivatives
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate landscape of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The journey from a promising hit compound to a clinically approved drug is paved with rigorous testing, and at the heart of this process lies the characterization of its interaction profile across the vast proteome. Cross-reactivity, the unintended binding of a drug to proteins other than its primary target, is a double-edged sword. While it can be a primary source of toxicity and adverse effects, a well-characterized, multi-target engagement profile—often termed polypharmacology—can also offer therapeutic benefits.[1]
This guide provides an in-depth comparison of the cross-reactivity profiles of derivatives synthesized from the versatile (3-Chlorothiophen-2-yl)methanamine hydrochloride scaffold. This building block is integral to a range of biologically active molecules, from highly selective enzyme inhibitors to targeted kinase inhibitors.[2][3] We will explore how subtle modifications to this core structure can dramatically alter a compound's selectivity profile, dictating its therapeutic potential and safety. Through objective comparisons, supporting experimental data, and detailed protocols, this guide will illuminate the causality behind experimental choices and provide a framework for designing robust cross-reactivity studies.
The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a bioisostere for a phenyl ring, while offering unique electronic properties and metabolic handles.[3] Its derivatives have been successfully developed into drugs targeting a wide array of proteins, including enzymes and kinases.[3] However, this scaffold is not without its liabilities. The thiophene ring can undergo cytochrome P450-mediated metabolism to form reactive S-oxides or epoxides, which can covalently modify off-target proteins, leading to idiosyncratic toxicity.[4][5] A thorough understanding of a thiophene derivative's cross-reactivity is therefore not just beneficial, but critical for mitigating potential safety risks.
We will compare two distinct classes of drugs derived from this scaffold:
-
Trelagliptin: A highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[6]
-
Thiophene-Based Kinase Inhibitors: Representative compounds designed to target specific protein kinases implicated in cancer, such as BRAF and FGFR.[7][8]
This comparison will underscore how the same foundational structure can be tailored to achieve either exquisite selectivity or controlled multi-target activity.
Comparative Analysis of Cross-Reactivity Profiles
The selectivity of a compound is not an absolute measure but is defined by its potency against the intended target relative to its activity against a panel of other proteins. A truly selective compound exhibits high potency for its primary target with minimal or no activity against other targets at therapeutically relevant concentrations.
Case Study 1: Trelagliptin - A Paradigm of High Selectivity
Trelagliptin is an orally active, once-weekly DPP-4 inhibitor.[6] Its therapeutic effect stems from preventing the degradation of incretin hormones like GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion.[9] For DPP-4 inhibitors, selectivity is paramount. The DPP family includes several closely related proteases, such as DPP-8 and DPP-9, and inhibition of these off-targets has been linked to severe toxicities in preclinical studies.[6]
Experimental data demonstrates that Trelagliptin possesses an exceptional selectivity profile.
Table 1: Selectivity Profile of Trelagliptin and Other DPP-4 Inhibitors
| Compound | Primary Target IC50 / K_i | DPP-8 Selectivity (Fold) | DPP-9 Selectivity (Fold) | Reference |
|---|---|---|---|---|
| Trelagliptin | IC50: 4.2 nM (human DPP-4) | > 10,000 | > 10,000 | [10] |
| Saxagliptin | K_i: 1.3 nM (human DPP-4) | ~400 | ~75 | [11] |
| Sitagliptin | IC50: 19 nM (human DPP-4) | > 2,600 | > 2,600 | [9] |
| Vildagliptin | IC50: 62 nM (human DPP-4) | ~200 | > 30 |[7] |
As shown in Table 1, Trelagliptin displays a selectivity of over 10,000-fold for DPP-4 compared to DPP-8 and DPP-9.[10] Furthermore, in an extensive counterscreen against a panel of 47 enzymes and 79 receptors, Trelagliptin showed no significant inhibition or stimulation (≥50%) at a concentration of 10 µM, confirming its clean off-target profile.[10] This high degree of selectivity is a key contributor to its favorable safety profile and is a direct result of medicinal chemistry efforts to optimize interactions within the DPP-4 active site while minimizing binding to other proteins.
Case Study 2: Thiophene-Based Kinase Inhibitors - A Focus on Targeted Activity
In contrast to the high selectivity required for metabolic enzyme inhibitors like Trelagliptin, kinase inhibitors are often developed with a different philosophy. Due to the high structural homology within the human kinome, achieving absolute selectivity for a single kinase is exceptionally challenging.[1] Many successful kinase inhibitors, in fact, engage multiple targets. The key is to ensure that this polypharmacology is directed against kinases within the desired therapeutic pathway while avoiding those that could lead to toxicity.
Here, we examine representative thiophene derivatives developed as kinase inhibitors.
Table 2: On-Target Potency of Representative Thiophene-Based Kinase Inhibitors
| Compound ID | Primary Target(s) | On-Target IC50 (µM) | Reference |
|---|---|---|---|
| Compound b40 | BRAFV600E | 0.77 | [7] |
| Compound 22 | FGFR2, FGFR3, EGFR, JAK, RON | 2.14 - 12.20 | [8] |
| Compound 5 | FLT3 | >77% inhibition at 20µM |[2] |
Compound b40 , an N-(thiophen-2-yl) benzamide derivative, was identified as a potent inhibitor of the cancer-driving kinase BRAFV600E with an IC50 of 0.77 µM.[7] Compound 22 , a 3-(thiophen-2-ylthio)pyridine derivative, was found to be a multi-target inhibitor, showing activity against several receptor tyrosine kinases including FGFR2/3 and EGFR.[8] Compound 5 , a thieno[2,3-d]pyrimidine, was identified as a potent inhibitor of FLT3 kinase.[2]
The design strategy for these molecules is fundamentally different from that of Trelagliptin. While Trelagliptin is optimized to fit a single, specific active site, these kinase inhibitors are designed to bind to the ATP-binding pocket of kinases. Given the conserved nature of this pocket across the kinome, a degree of cross-reactivity is expected and often accepted, provided the overall cellular activity is beneficial. The goal is not necessarily to avoid all off-targets, but to achieve a specific, therapeutically advantageous profile of on- and off-target inhibitions.
Visualizing the Concepts: Workflows and Pathways
To better understand the processes and biological context, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the primary signaling pathway of our highly selective case study compound, Trelagliptin.
Caption: A generalized workflow for determining the cross-reactivity profile of a test compound.
Caption: The DPP-4/Incretin signaling pathway, the primary target of Trelagliptin.
Experimental Protocols: Methodologies for Assessing Selectivity
The foundation of any cross-reactivity guide is robust and reproducible experimental data. Below are detailed, step-by-step methodologies for two key assays used to determine compound selectivity.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[4]
Objective: To quantify the potency of a test compound by measuring the inhibition of phosphate transfer from [γ-³²P]ATP to a substrate peptide.
Materials:
-
Purified recombinant kinase
-
Specific substrate peptide/protein
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
[γ-³²P]ATP
-
100 mM ATP solution
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 10 mM down to 1 nM. Further dilute these solutions into the kinase reaction buffer to achieve the desired final assay concentrations (typically with a final DMSO concentration of ≤1%).
-
Reaction Master Mix: Prepare a master mix containing the kinase reaction buffer, the specific substrate at its optimal concentration (often near its K_m), and the purified kinase.
-
Reaction Setup: In a 96-well plate, add 20 µL of the kinase/substrate master mix to each well.
-
Inhibitor Addition: Add 5 µL of the serially diluted compound or vehicle control (DMSO) to the appropriate wells. Include "no enzyme" controls for background subtraction.
-
Reaction Initiation: Prepare an ATP mix by combining unlabeled ATP and [γ-³²P]ATP in kinase buffer to achieve a final concentration at or near the K_m of the kinase. Initiate the reaction by adding 25 µL of this ATP mix to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of stop solution to each well.
-
Substrate Capture: Transfer the reaction mixture from each well to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter membrane.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[2]
Objective: To determine if a compound binds to its intended target in intact cells by assessing ligand-induced thermal stabilization.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., TBS, 0.4% NP-40, protease/phosphatase inhibitors)
-
Equipment for protein quantification (e.g., Western blot apparatus, specific primary/secondary antibodies, or mass spectrometer)
-
PCR machine or water baths for heating
Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.
-
Heating Step (Melt Curve): Aliquot the cell suspension into PCR tubes. Place the tubes in a PCR machine and apply a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble protein fraction). Determine the amount of the target protein remaining in the soluble fraction using an appropriate detection method:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against the target protein.
-
Mass Spectrometry (MS): Digest the proteins and analyze by quantitative proteomics to get a proteome-wide view of thermal stability shifts.
-
-
Data Analysis: Quantify the band intensity (Western blot) or peptide abundance (MS) at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein against temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the compound-treated sample indicates target engagement and stabilization.
Conclusion and Future Outlook
The analysis of derivatives from the this compound scaffold vividly illustrates a core principle of modern drug design: chemical structure dictates biological function and, critically, the selectivity profile. On one hand, Trelagliptin exemplifies how this scaffold can be elaborated into a highly selective inhibitor of a metabolic enzyme, a characteristic essential for its safety and therapeutic success.[10] Its design minimizes interactions with related family members and the broader proteome.
On the other hand, the same core chemical universe can yield potent kinase inhibitors where the therapeutic strategy may embrace a degree of controlled polypharmacology.[7][8] For these compounds, the challenge is not the elimination of all off-target activity, but the rational design of a cross-reactivity profile that maximizes efficacy against cancer-driving pathways while minimizing interactions with kinases that could cause toxicity.
The experimental methodologies detailed herein, from broad panel screening to in-cell target engagement verification with CETSA®, provide the necessary tools for researchers to comprehensively characterize their compounds. As our understanding of signaling networks and disease biology deepens, the ability to rationally design and verify the selectivity profiles of new chemical entities will remain a cornerstone of developing safer and more effective medicines.
References
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- Röhrborn, D., et al. (2015). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 6, 35.
- Al-Ostoot, F. H., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6653.
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Safety Operating Guide
A Guide to the Safe Disposal of (3-Chlorothiophen-2-yl)methanamine hydrochloride
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper disposal of chemical reagents is a cornerstone of responsible research. This guide provides a detailed operational plan for the safe disposal of (3-Chlorothiophen-2-yl)methanamine hydrochloride, moving beyond mere compliance to foster a deep understanding of the principles behind these essential procedures.
The chemical structure of this compound—a chlorinated, sulfur-containing aromatic amine salt—dictates its specific handling and disposal requirements. Improper disposal can lead to environmental contamination and potential health hazards. This document serves as your trusted protocol for managing this substance from the moment it becomes waste to its final disposition.
Hazard Profile and Immediate Safety Considerations
Before handling waste, it is imperative to understand the inherent risks. This compound and its structural analogs are classified with specific hazards that inform our handling and disposal strategy.[1][2]
Table 1: GHS Hazard Identification and Required Personal Protective Equipment (PPE)
| Hazard Statement | Description | Required PPE |
| H315 | Causes skin irritation.[1][2] | Nitrile gloves (or other chemically resistant gloves), lab coat. |
| H319 | Causes serious eye irritation.[1][2] | Safety glasses with side shields or chemical goggles. |
| H335 | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area or a chemical fume hood.[1][2] |
Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[1][2]
Hazardous Decomposition Products: When exposed to fire or high temperatures, this compound can decompose to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[1] This thermal decomposition profile is a critical factor in selecting the appropriate disposal method.
Waste Segregation and Containment Protocol
The foundation of safe disposal is meticulous segregation at the point of generation. Mixing this chlorinated compound with other waste streams, such as non-halogenated solvents, can complicate and increase the cost of disposal.[3][4]
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[3]
-
Labeling: The label must be accurate and complete, including:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., irritant)
-
The date of accumulation
-
-
Solid Waste Collection:
-
Place any residual solid compound directly into the designated waste container.
-
Contaminated disposable items such as weighing paper, gloves, and paper towels must also be placed in this container.
-
-
Container Management:
-
Keep the waste container securely closed when not in use to prevent the release of dust or vapors.[2][3][5]
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials.[1][2]
-
Do not overfill the container; a maximum of 90% capacity is a standard practice to allow for expansion and prevent spills.[3]
-
Primary Disposal Pathway: Licensed Incineration
Given its chemical composition, the only environmentally sound and regulatory-compliant disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.
Causality Behind This Choice: Chlorinated organic compounds pose a significant environmental risk if landfilled, as they can leach into soil and groundwater.[6] High-temperature incineration (typically >850°C) with a sufficient residence time ensures the complete destruction of the molecule.[6] This process is designed to break down the compound into its constituent elements, which are then converted into less harmful gaseous byproducts. A crucial component of these facilities is the off-gas scrubbing system, which neutralizes the acidic gases (HCl and SOx) generated during combustion, preventing their release into the atmosphere.[6]
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain. It is not water-soluble to a degree that permits safe sewer disposal, and it can harm aquatic ecosystems.[1][2]
-
DO NOT dispose of this chemical in the regular trash. This is a violation of hazardous waste regulations and poses a risk to sanitation workers and the environment.
The following diagram outlines the decision-making workflow for the disposal of waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Protocol: Spill Management
Accidental releases must be managed promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Ensure Safety: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area. Ensure you are wearing the appropriate PPE as detailed in Table 1, including respiratory protection if dust is airborne.[5]
-
Containment: Prevent the spill from spreading. For a solid, avoid actions that generate dust.[5][7] Do not allow the material to enter drains or waterways.[1][2]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area with soap and water. Wash your hands and any exposed skin immediately after handling.[1][2]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department, following local protocols.
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and environmental stewardship within your organization. This builds the trust and authority necessary for conducting cutting-edge research responsibly.
References
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Navigating the Safe Handling of (3-Chlorothiophen-2-yl)methanamine Hydrochloride: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
Researchers, scientists, and drug development professionals are increasingly working with novel chemical entities that, while promising, present unique safety challenges. (3-Chlorothiophen-2-yl)methanamine hydrochloride is one such compound that requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, in-depth safety and logistical information, moving beyond standard Safety Data Sheet (SDS) recommendations to offer practical, field-proven insights for its safe management in a laboratory setting.
Understanding the Hazard Profile
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
Given its classification as a chlorinated thiophene, it is prudent to handle this compound with the same level of caution as other halogenated organic compounds, which can have long-term health effects.[3] The hydrochloride salt form may also present corrosive properties, especially in the presence of moisture.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
-
Minimum Requirement: Safety glasses with side shields are mandatory for all work with this compound.
-
Splash Hazard: When there is a risk of splashing, chemical splash goggles are required. For significant splash risks, a face shield worn over chemical splash goggles is the recommended best practice.[4][5]
Hand Protection
The selection of appropriate gloves is crucial due to the risk of skin irritation and potential absorption. While "chemical-resistant gloves" is a general recommendation, a more nuanced approach is necessary.
| Glove Material | Recommendation for this compound | Justification |
| Nitrile | Suitable for incidental contact and splash protection. | Nitrile gloves offer good resistance to a variety of chemicals, but their performance against chlorinated solvents can be variable.[6] For short-duration tasks, nitrile gloves are a practical choice. However, they should be changed immediately upon contamination. |
| Neoprene | Recommended for extended handling or when there is a higher risk of contact. | Neoprene provides a broader range of chemical resistance than nitrile and is a more robust choice for prolonged exposure.[7] |
| Butyl Rubber | Recommended for handling larger quantities or for spill cleanup. | Butyl rubber offers excellent resistance to a wide range of corrosive chemicals and is a preferred choice for high-risk scenarios.[7] |
Key Considerations for Glove Selection:
-
Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. Always consult the glove manufacturer's specific chemical resistance data.[8][9]
-
Glove Thickness: Thicker gloves generally offer longer breakthrough times but may reduce dexterity.[6]
-
Double Gloving: For tasks with a high risk of exposure, wearing two pairs of gloves can provide an additional layer of protection.
Body Protection
-
Laboratory Coat: A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations with a significant risk of widespread contamination, such as a large spill, a disposable chemical-resistant suit may be necessary.
Respiratory Protection
All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5] If a fume hood is not available or if there is a potential for exposure above established limits, respiratory protection is mandatory.
| Situation | Recommended Respirator | Cartridge Type |
| Weighing and handling small quantities in a well-ventilated area (outside a fume hood) | Half-mask or full-facepiece air-purifying respirator | Organic Vapor (OV) cartridge (NIOSH color code: Black)[10][11][12] |
| Spill cleanup or emergency response | Full-facepiece air-purifying respirator or a Powered Air-Purifying Respirator (PAPR) | Combination Organic Vapor/Acid Gas (OV/AG) cartridge (NIOSH color code: Yellow)[13] |
Important Note: A comprehensive respiratory protection program, including fit testing and training, is required by OSHA when respirators are used.[14][15]
Operational and Disposal Plans: A Step-by-Step Approach
Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled.[1]
Decontamination Procedures
In the event of a spill or contamination of surfaces, a systematic decontamination process is essential.
For Minor Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: This should include, at a minimum, a lab coat, chemical splash goggles, and double gloves (nitrile or neoprene).
-
Contain the Spill: Use an absorbent material, such as vermiculite or sand, to cover the spill.
-
Neutralize (if applicable): For acidic spills, a weak base like sodium bicarbonate can be used for neutralization.
-
Clean the Area: Carefully sweep the absorbent material into a designated waste container. Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.
For Equipment Decontamination:
-
Pre-rinse: If possible, rinse the equipment with a suitable solvent to remove the bulk of the contamination.
-
Soak: Immerse the equipment in a detergent solution.
-
Scrub: Use a brush or sponge to scrub all surfaces of the equipment.
-
Rinse: Rinse thoroughly with water.
-
Dry: Allow the equipment to air dry completely or dry with a clean cloth.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[17][18][19]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with non-halogenated waste streams.[20]
-
Containerization: Collect all waste, including contaminated solids and liquids, in a clearly labeled, leak-proof container. The label should include the words "Hazardous Waste" and the full chemical name.
-
Accumulation: Store the waste container in a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.
Emergency Procedures: Be Prepared
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Visual Guidance: PPE Selection Workflow
Sources
- 1. aksci.com [aksci.com]
- 2. achmem.com [achmem.com]
- 3. Potential health effects of occupational chlorinated solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. osha.gov [osha.gov]
- 6. gloves.com [gloves.com]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. showagroup.com [showagroup.com]
- 9. research.usu.edu [research.usu.edu]
- 10. oshacode.com [oshacode.com]
- 11. scribd.com [scribd.com]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. northwestern.edu [northwestern.edu]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. compliancy-group.com [compliancy-group.com]
- 16. nj.gov [nj.gov]
- 17. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 18. wku.edu [wku.edu]
- 19. View Document - California Code of Regulations [govt.westlaw.com]
- 20. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
